4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
173676-59-0 |
|---|---|
Molecular Formula |
C8H6Cl2F3NO |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C8H5ClF3NO.ClH/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;/h1-3H,13H2;1H |
InChI Key |
PNLSPSLPBVQWAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)[NH3+].[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.Cl |
Pictograms |
Corrosive |
Synonyms |
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-ethanone Hydrochloride Hydrate; _x000B_4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This compound is a critical intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this key chemical entity.
Core Chemical Properties
This compound is a light yellow crystalline powder.[3] Its chemical structure and properties are pivotal for its reactivity and utility in pharmaceutical synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 173676-59-0 | [4] |
| Molecular Formula | C₈H₅ClF₃NO·HCl·H₂O (Hydrate) | [5] |
| C₈H₈Cl₂F₃NO₂ (Hydrate) | [6] | |
| C₈H₆Cl₂F₃NO (Anhydrous Hydrochloride) | [4] | |
| Molecular Weight | 278.99 g/mol (Hydrate) | [1] |
| 260.04 g/mol (Anhydrous Hydrochloride) | [4] | |
| Melting Point | 156-158 °C | [3][4] |
| Boiling Point | 282.3 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |
| Appearance | Pale Yellow Solid | [3][4] |
| Purity (typical) | ≥99.0% (by HPLC) | [3] |
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of 4-Chloro-2-(trifluoroacetyl)aniline as the hydrochloride hydrate.
Caption: Chemical structure of this compound.
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols are based on methodologies described in the patent literature, which detail the conversion of p-chloroaniline to the final product.[7][8]
Synthesis of 4-Chloro-N-pivaloyl aniline (Intermediate I)
-
Reaction Setup: To a solution of p-chloroaniline in a suitable solvent such as toluene, add a base (e.g., sodium carbonate).
-
Acylation: Slowly add pivaloyl chloride to the reaction mixture. The molar ratio of pivaloyl chloride to p-chloroaniline is typically in the range of 1.03 to 1.1:1.[7]
-
Reaction Time: The addition of acyl chloride is generally performed over a period of 0.5 to 1 hour.[7]
-
Work-up: Upon completion of the reaction, the mixture is worked up to isolate the 4-chloro-N-pivaloyl aniline intermediate.
Synthesis of N-(4-chloro-2-trifluoroacetylphenyl)pivalamide (Intermediate II)
-
Grignard Reaction Preparation: In a separate flask, initiate a Grignard reaction with magnesium shavings and a small amount of iodine in tetrahydrofuran (THF).
-
Formation of Grignard Reagent: Add a solution of (4-chloro-2-bromophenyl)pivalamide in THF dropwise to the activated magnesium.
-
Reaction with Ethyl Trifluoroacetate: After the formation of the Grignard reagent, cool the reaction mixture to -15 °C and add ethyl trifluoroacetate.
-
Quenching: Allow the reaction mixture to warm to 20 °C and stir for approximately 30 minutes before quenching with an ammonium chloride solution.[4]
-
Extraction: Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE).[4]
Synthesis of this compound (Final Product)
-
Hydrolysis: To the crude N-(4-chloro-2-trifluoroacetylphenyl)pivalamide, add a mixture of acetic acid and hydrochloric acid.[4]
-
Heating: Slowly heat the reaction mixture to 75 °C and maintain this temperature for about 4 hours to effect hydrolysis and deprotection.[4]
-
Crystallization: Cool the mixture to 0-5 °C and hold for 2 hours to facilitate crystallization of the product.[4]
-
Isolation: Filter the solid product and wash with ethyl acetate to yield 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.[4]
Synthetic Pathway and Role in Efavirenz Synthesis
This compound is a pivotal intermediate in the industrial synthesis of Efavirenz. The following diagram outlines the key transformations from p-chloroaniline to the final active pharmaceutical ingredient.
Caption: Synthetic pathway to Efavirenz via this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound and its impurities. While a specific monograph for this compound is not publicly available, a general method can be adapted from the analysis of similar compounds like p-chloroaniline.[9]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0).[10]
-
Flow Rate: Approximately 1.0 - 2.0 mL/min.[10]
-
Detection: UV detection at a suitable wavelength, likely around 239 nm.[10]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]
This method would be suitable for determining the purity of the compound and quantifying impurities such as p-chloroaniline.[3]
Spectral Analysis
Characterization of this compound is typically confirmed using a suite of spectroscopic techniques. Commercial suppliers often provide the following spectral data upon request:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.[5]
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for its application in research and development. For further information, consulting the cited literature and supplier documentation is recommended.
References
- 1. scbt.com [scbt.com]
- 2. firescholars.seu.edu [firescholars.seu.edu]
- 3. innospk.com [innospk.com]
- 4. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 8. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 9. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the anti-HIV drug Efavirenz.[1] A thorough understanding of its properties is crucial for process optimization, formulation development, and ensuring product quality and stability.
While specific experimental data for this compound is not extensively published, this guide outlines the standard methodologies and expected data presentation for its complete physicochemical characterization, based on established analytical techniques for similar halogenated anilines, hydrochloride salts, and hydrated crystalline solids.
Chemical Identity and Structure
Structure:
Caption: 2D structure of 4-Chloro-2-(trifluoroacetyl)aniline.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of interest for this compound.
| Property | Expected Data |
| Appearance | White to off-white crystalline solid.[5] |
| Melting Point | A distinct melting point is expected, which may be preceded by dehydration. For aniline hydrochloride, the melting point is around 198 °C.[6][7][8] |
| Solubility | Expected to be soluble in water and polar organic solvents.[9] The solubility is pH-dependent. |
| pKa | The pKa of the anilinium ion will be a critical parameter. For aniline, the pKa of its conjugate acid is around 4.6. The electron-withdrawing groups in this molecule are expected to lower this value. |
| Hygroscopicity | As a hydrate, its water content can be influenced by relative humidity.[10] |
| Polymorphism | The existence of different crystalline forms (polymorphs) is possible and should be investigated as it can impact solubility and stability.[10] |
Experimental Protocols
A combination of spectroscopic and chromatographic methods is essential for confirming the structure and purity of this compound.
Caption: Workflow for structural elucidation and purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To identify the carbon skeleton.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.
-
Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[11]
-
-
Mass Spectrometry (MS):
-
Protocol: Mass spectra can be obtained using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[11] This analysis provides the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: An FTIR spectrum is recorded using a KBr pellet or as a thin film. Characteristic peaks for N-H, C=O, C-F, C-Cl, and aromatic C-H bonds should be identified.[12]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: A validated reverse-phase HPLC method is used to determine purity. A C18 column with a mobile phase gradient of water (with an additive like trifluoroacetic acid) and acetonitrile is a common starting point. Detection is typically performed using a UV detector at the wavelength of maximum absorbance (λmax).[13]
-
The solid-state properties of the hydrochloride hydrate are critical for handling, formulation, and stability.
Caption: Experimental workflow for solid-state characterization.
-
Powder X-Ray Diffraction (PXRD):
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Thermogravimetric Analysis (TGA):
-
-
Dynamic Vapor Sorption (DVS):
-
Protocol: A DVS instrument is used to measure the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature. This provides information on hygroscopicity, water uptake/loss, and the stability of the hydrate form.[10]
-
-
Equilibrium Solubility:
-
Protocol (Shake-Flask Method): An excess of the compound is added to a series of buffers with pH values ranging from 1.2 to 6.8.[17] The samples are agitated at a constant temperature (e.g., 37 °C) until equilibrium is reached.[18] The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method like HPLC.[17]
-
| pH of Buffer | Temperature (°C) | Equilibrium Solubility (mg/mL) |
| 1.2 | 37 | |
| 4.5 | 37 | |
| 6.8 | 37 |
-
pKa Determination:
-
Protocol (Potentiometric Titration): A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[19][20]
-
Protocol (UV-Vis Spectrophotometry): The UV-Vis spectrum of the compound is recorded in a series of buffers with different pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.[19][20]
-
Stability
Stability testing is crucial to determine the shelf-life and appropriate storage conditions.
-
Solid-State Stability:
-
Protocol: Samples are stored under various conditions of temperature and humidity (e.g., 25 °C/60% RH, 40 °C/75% RH).[10] At specified time points, the samples are analyzed for changes in physical appearance, purity (by HPLC), solid form (by PXRD), and water content (by TGA or Karl Fischer titration).
-
-
Solution-State Stability:
-
Protocol: Solutions of the compound are prepared in different buffers and stored at various temperatures. The solutions are analyzed by HPLC at regular intervals to monitor for degradation.
-
Conclusion
A comprehensive physicochemical characterization of this compound is essential for its successful application in pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data to ensure quality, safety, and efficacy of the final drug product. The use of orthogonal analytical techniques is highly recommended for a thorough and reliable characterization.
References
- 1. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 2. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. US2007199A - Aniline hydrohalide preparation - Google Patents [patents.google.com]
- 7. Anilinium chloride - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray powder diffraction studies of aniline derivatives | Powder Diffraction | Cambridge Core [cambridge.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. who.int [who.int]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a halogenated aniline derivative of significant interest in pharmaceutical synthesis. Its molecular structure, characterized by a chloro substituent at the para-position and a trifluoroacetyl group at the ortho-position relative to the protonated amino group, makes it a key intermediate. The presence of a hydrate form, with water molecules integrated into the crystalline lattice, contributes to its stability under ambient conditions through strong hydrogen bonding.
This compound is notably recognized as a crucial precursor in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Its application underscores the importance of understanding its molecular structure, physicochemical properties, and synthesis methodologies for the efficient development of antiviral therapeutics.
Molecular Structure and Chemical Identity
The molecular structure of this compound is depicted below. The core structure is an aniline ring substituted with a chlorine atom, a trifluoroacetyl group, and an amino group which exists as a hydrochloride salt. The "hydrate" designation indicates the presence of one or more water molecules within the crystal structure.
Chemical Structure:
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| Chemical Name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate[1] |
| Synonyms | 4-Chloro-2-(trifluoroacetyl)aniline HCl hydrate, Efavirenz Intermediate E-2 |
| CAS Number | 173676-59-0[1][2] |
| Molecular Formula | C₈H₅ClF₃NO·HCl·H₂O or C₈H₈Cl₂F₃NO₂[1] |
| Molecular Weight | 278.99 g/mol [1] |
Physicochemical and Spectral Data
A summary of the known quantitative data for this compound is presented below. While comprehensive spectral data is often proprietary and provided by suppliers on a Certificate of Analysis, this section compiles available information.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Pale Yellow Solid | [2] |
| Melting Point | 156-158 °C | [2] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [2] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2] |
Table 3: Spectral Data Summary
| Spectroscopic Data | Remarks |
| ¹H-NMR | Data not publicly available. Typically provided with a Certificate of Analysis by suppliers. |
| ¹³C-NMR | Data not publicly available. Typically provided with a Certificate of Analysis by suppliers. |
| IR Spectroscopy | Data not publicly available. Typically provided with a Certificate of Analysis by suppliers. |
| Mass Spectrometry | Data not publicly available. Typically provided with a Certificate of Analysis by suppliers. |
Note: The lack of publicly available, detailed spectral data is common for specialized chemical intermediates. Researchers are advised to obtain a Certificate of Analysis from their supplier for definitive spectral information.
Experimental Protocols: Synthesis
The synthesis of this compound is a multi-step process that has been described in several patents. A common and illustrative pathway involves the protection of the amino group of p-chloroaniline, followed by a Friedel-Crafts acylation, and concluding with deprotection and salt formation.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a three-stage process, starting from readily available p-chloroaniline.
Caption: Synthesis workflow for this compound.
Detailed Experimental Methodology
This protocol is a composite representation based on methodologies described in patent literature[3].
Step 1: Protection of the Amino Group (Acetylation)
-
Reaction Setup: To a solution of p-chloroaniline in a suitable solvent such as toluene, add a base (e.g., pyridine or an aqueous solution of sodium hydroxide).
-
Acylation: Cool the mixture to 0-5 °C in an ice bath. Add an acylating agent, such as acetyl chloride, dropwise to the stirred solution while maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature for a specified time (typically 1-2 hours), monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the N-acylated-4-chloroaniline intermediate.
Step 2: Friedel-Crafts Acylation
-
Catalyst Suspension: In a separate reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an anhydrous organic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acylium Ion Formation: Cool the suspension to a low temperature (e.g., -10 to 0 °C) and slowly add trifluoroacetyl chloride. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve the N-acylated-4-chloroaniline intermediate from Step 1 in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Quenching and Extraction: Carefully quench the reaction by pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl). Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude N-acylated-4-chloro-2-(trifluoroacetyl)aniline. This intermediate may be purified by column chromatography if necessary.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Hydrolysis: Dissolve the crude product from Step 2 in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours until the deprotection is complete (monitored by TLC or HPLC).
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the hydrochloride salt.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities, and dry under vacuum to yield the final product, this compound.
Logical Relationships and Key Considerations
The successful synthesis of the target compound relies on a logical sequence of chemical transformations, each with critical parameters.
Caption: Logical flow and critical considerations in the synthesis.
Conclusion
This compound is a valuable intermediate in the pharmaceutical industry, particularly for the synthesis of antiretroviral drugs. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic protocols. The multi-step synthesis, involving amine protection, Friedel-Crafts acylation, and deprotection, highlights key principles of organic synthesis. For researchers and professionals in drug development, a thorough understanding of these aspects is essential for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredients. Further research into more efficient and greener synthetic methodologies for this compound remains an area of active interest.
References
In-Depth Technical Guide: Characterization of CAS Number 173676-59-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 173676-59-0 is 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. It is a halogenated aniline derivative that serves as a critical intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. While the biological activity of this intermediate itself is not extensively documented, its purity and precise characterization are paramount for the successful synthesis of the final active pharmaceutical ingredient, Efavirenz. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and the biological context of its end-product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control during the drug manufacturing process.
Table 1: Physicochemical Data of CAS 173676-59-0
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride | [1] |
| Synonyms | This compound, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, Efavirenz Intermediate E-2 | [2][3] |
| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [1] |
| Molecular Weight | 278.05 g/mol | [1] |
| Melting Point | 156-158 °C | [4] |
| Appearance | Pale Yellow Solid | [4] |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented in patent literature. Below are detailed experimental protocols for two common synthesis routes.
Synthesis via Friedel-Crafts Acylation
This method involves the protection of the aniline, followed by a Friedel-Crafts acylation and subsequent deprotection.
Experimental Workflow: Friedel-Crafts Acylation Route
Caption: Synthesis of the target compound via a three-step process.
Protocol:
-
Protection of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., pivaloyl chloride) in a suitable solvent like toluene to protect the amino group.
-
Friedel-Crafts Acylation: The protected aniline is then subjected to a Friedel-Crafts acylation with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the trifluoroacetyl group at the ortho position to the amino group.
-
Deprotection and Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions (e.g., using hydrochloric acid in acetic acid) to remove the protecting group and form the hydrochloride salt of the final product. The product is then isolated by crystallization.
Synthesis via Grignard Reaction
An alternative route involves the formation of a Grignard reagent followed by reaction with an ester of trifluoroacetic acid.
Experimental Workflow: Grignard Reaction Route
Caption: Alternative synthesis using a Grignard reaction.
Protocol:
-
Grignard Reagent Formation: A Grignard reagent is prepared from a di-halogenated and protected aniline, for example, (4-chloro-2-bromophenyl)pivalamide, and magnesium turnings in an ether solvent like THF.
-
Acylation: The Grignard reagent is then reacted with an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, to introduce the trifluoroacetyl group.
-
Deprotection and Hydrolysis: Similar to the first method, the pivaloyl protecting group is removed by acid hydrolysis to yield the final product as its hydrochloride salt.
Analytical Characterization
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the aromatic protons and the amine protons. The integration and splitting patterns would confirm the substitution pattern on the benzene ring. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the molecule's structure. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretches of the amine, C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and C-Cl stretch. |
| HPLC | A single major peak indicating the purity of the compound. Retention time is specific to the chromatographic conditions used. |
Biological Activity and Mechanism of Action
Role as an Intermediate for Efavirenz
The primary significance of this compound lies in its role as a key building block for the synthesis of Efavirenz. Efavirenz is a potent NNRTI that targets the HIV-1 reverse transcriptase enzyme.
Mechanism of Action of Efavirenz
Efavirenz binds to a non-catalytic site on the HIV-1 reverse transcriptase, known as the NNRTI pocket. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by Efavirenz
Caption: Efavirenz allosterically inhibits HIV-1 reverse transcriptase.
Biological Activity of the Intermediate
While some sources describe this compound as an "HIV-1 RT inhibitor," this is likely an attribution based on its status as a precursor to Efavirenz. There is a lack of publicly available data from specific biological assays (e.g., enzyme inhibition assays, antiviral cell-based assays) to quantify the independent biological activity of this intermediate. It is plausible that it possesses some inhibitory activity, given its structural similarity to a fragment of Efavirenz, but this has not been formally established in the scientific literature.
Conclusion
This compound (CAS 173676-59-0) is a well-characterized chemical intermediate of significant importance in the pharmaceutical industry, particularly for the production of the anti-HIV drug Efavirenz. Its synthesis is robust and has been optimized through various patented methods. While its own biological activity is not a primary focus of research, a thorough understanding of its physicochemical properties and analytical characterization is essential for ensuring the quality and efficacy of the final medicinal product. Further research could explore the potential intrinsic biological activity of this and other Efavirenz-related intermediates.
References
- 1. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. biocompare.com [biocompare.com]
- 6. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [m.chemicalbook.com]
Technical Guide: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its pivotal position in pharmaceutical manufacturing workflows.
Physicochemical Properties
The properties of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and its hydrate hydrochloride salt are summarized below. It is crucial to distinguish between the anhydrous hydrochloride and the hydrate hydrochloride form, as their molecular weights and formulas differ.
| Property | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrate Hydrochloride |
| CAS Number | 154598-53-5 | 173676-59-0[1] | Not explicitly assigned, often referenced by the hydrochloride CAS. |
| Molecular Formula | C₈H₅ClF₃NO[2] | C₈H₅ClF₃NO·HCl[3] | C₈H₈Cl₂F₃NO₂[4] |
| Molecular Weight | 223.58 g/mol [2] | 260.04 g/mol [1] | 278.06 g/mol [4] |
| Appearance | White to yellow powder or crystals[1] | White to yellow powder or crystals[1] | White to yellow powder or crystals[1] |
| Melting Point | 156-158 °C[3] | Not specified | Not specified |
| Boiling Point | 282.3 °C at 760 mmHg[3] | Not specified | Not specified |
| Flash Point | 124.5 °C[3] | Not specified | Not specified |
| Purity | Typically ≥95%[1][4] | Typically ≥95%[1] | Typically ≥95%[4] |
| Storage | Room Temperature[1] | Room Temperature[1] | Room Temperature[1] |
Synthesis and Manufacturing
The synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride is a multi-step process. A common method involves the Grignard reaction of a protected aniline derivative followed by acylation and deprotection.
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of the target compound.
Caption: Synthesis of the target compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride from (4-chloro-2-bromophenyl)pivalamide.[3]
Materials:
-
Magnesium turnings
-
Tetrahydrofuran (THF)
-
Iodine (catalyst)
-
(4-chloro-2-bromophenyl)pivalamide
-
Lithium chloride
-
Ethyl trifluoroacetate
-
Ammonium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
To a mixture of Magnesium turnings (1 eq) and 2 volumes of THF, add a few particles of iodine for initiation.
-
Add a small amount of (4-chloro-2-bromophenyl)pivalamide (1 gr) at room temperature to initiate the reaction.
-
Once initiation is observed, slowly add the remaining starting material (dissolved in 1 volume of THF) dropwise.
-
After the addition is complete, add Lithium chloride (0.25 mmol) to the reaction mixture and stir for approximately 6 hours at room temperature.
-
-
Acylation:
-
Cool the reaction mixture to -15 °C.
-
Add ethyl trifluoroacetate (1.4 mmol) to the cooled mixture.
-
Allow the reaction mixture to warm to 20 °C and maintain for about 30 minutes.
-
-
Work-up and Hydrolysis:
-
Quench the reaction with ammonium chloride solution.
-
Extract the product with MTBE.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude compound.
-
To the crude product, add acetic acid (4 volumes) and HCl (2 volumes).
-
Slowly heat the mixture to 75 °C and maintain this temperature for about 4 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to 0-5 °C for 2 hours to facilitate precipitation.
-
Filter the solid product and wash with 1 volume of ethyl acetate.
-
This process affords the title compound with a yield of approximately 70%.
-
Role in Efavirenz Synthesis
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a crucial precursor in the synthesis of Efavirenz. The general synthetic strategy involves the condensation of this intermediate with cyclopropylacetylene, followed by cyclization to form the final benzoxazinone ring system of Efavirenz.
Efavirenz Synthesis Workflow
The diagram below outlines the key transformations from the intermediate to the final active pharmaceutical ingredient (API), Efavirenz.
Caption: From intermediate to API.
Analytical Considerations
As a key starting material, the purity of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride is critical. High-performance liquid chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and for detecting it as a potential impurity in the final Efavirenz drug substance.[2]
Safety Information
The hydrochloride salt is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
References
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate solubility data
An In-depth Technical Guide on the Solubility of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound of interest in pharmaceutical research, notably as an inhibitor of HIV-1 reverse transcriptase. A thorough understanding of its solubility is critical for drug development, formulation, and various experimental designs. This guide provides a summary of available solubility data, detailed experimental protocols for its determination, and a logical workflow for the solubility assessment process.
Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, a key data point has been identified and is presented below. To provide a broader context, qualitative solubility information for structurally related compounds is also discussed.
Quantitative Solubility
The following table summarizes the known quantitative solubility data for this compound.
| Solvent | Solubility | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 45 mg/mL | 173.05 |
Sonication is recommended to achieve this solubility in DMSO.
Qualitative Solubility and Data on Structurally Similar Compounds
Due to the limited specific data for the title compound, an analysis of structurally similar molecules can provide valuable insights into its likely solubility profile:
-
Aniline: The parent amine, aniline, is soluble in most organic solvents such as ethanol, ether, and benzene.[1]
-
Chloroaniline Hydrochloride Salts: As a hydrochloride salt, the compound is expected to have increased aqueous solubility compared to its free base. For instance, 4-chloroaniline hydrochloride is soluble in water and moderately soluble in polar solvents like ethanol.[2][3][4] The presence of the polar hydrochloride moiety generally enhances solubility in polar protic solvents.
-
Fluorinated Anilines: The trifluoroacetyl group introduces fluorine atoms, which can influence solubility. While fluorination can sometimes decrease aqueous solubility due to the hydrophobicity of fluorine, the overall solubility will be a balance between the polar aniline hydrochloride and the more non-polar trifluoroacetyl and chloro-substituted phenyl ring. For example, 4-fluoroaniline is reported to be insoluble in water.[5][6]
Based on these related compounds, it can be inferred that this compound is likely to be soluble in polar organic solvents and may exhibit some solubility in aqueous media, particularly under acidic conditions which would favor the protonated amine.
Experimental Protocols for Solubility Determination
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is recommended by regulatory bodies for the characterization of active pharmaceutical ingredients (APIs).
Principle
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol)
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Vials for sample collection and analysis
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common and reliable method for quantifying aniline derivatives.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is commonly used. The exact composition may need to be optimized.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound. The concentration of the experimental samples can then be determined from this curve.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Logical Relationship in Solubility Analysis
The following diagram illustrates the logical flow from experimental setup to the final determination of solubility, highlighting the key inputs and outputs of the process.
References
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Chloroanilinium chloride [chem.ualberta.ca]
- 5. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermal stability characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. Due to the limited availability of public domain data, this document focuses on summarizing the known physical properties and outlining standardized experimental protocols for a thorough thermal stability assessment.
Core Compound Properties
This compound is a chemical intermediate with applications in pharmaceutical synthesis. An understanding of its thermal stability is crucial for safe handling, storage, and processing.
| Property | Value | Reference |
| CAS Number | 173676-59-0 | [1][2] |
| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [3] |
| Molecular Weight | 278.05 g/mol | [3] |
| Melting Point | 156-158°C | [1][4] |
| Appearance | Pale Yellow Solid | [1] |
Thermal Stability Analysis: Experimental Protocols
A complete thermal stability profile of this compound would be established using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not publicly available, the following sections detail the standard methodologies for such an analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of mass loss, and the composition of the material.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition (Tonset) and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, at a constant flow rate.
-
Heating Program: Heat the sample and reference from ambient temperature through its melting and decomposition range at a controlled linear heating rate (e.g., 10°C/min).
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks associated with decomposition. The peak onset and peak maximum temperatures provide critical information about the thermal stability.
Potential Thermal Decomposition
While specific decomposition products for this compound have not been documented, the thermal degradation of related structures, such as trifluoroacetic acid, can offer insights. The pyrolysis of trifluoroacetic acid is known to produce species like CHF₃, CF₃COF, CO₂, and HF[5]. It is plausible that the thermal decomposition of the target molecule could yield a complex mixture of halogenated and nitrogen-containing aromatic compounds.
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
This technical guide summarizes the currently available information on the thermal properties of this compound and provides standard methodologies for a comprehensive thermal stability analysis. The provided melting point of 156-158°C serves as a key physical parameter. For a complete understanding of its thermal decomposition profile, further experimental investigation using TGA and DSC is essential. The outlined protocols and workflow provide a robust framework for researchers and drug development professionals to conduct such an assessment, ensuring safe handling and process optimization.
References
- 1. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Structural Elucidation of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a combination of predicted and representative data based on the analysis of structurally similar molecules. The methodologies for acquiring such data are also detailed to assist researchers in their analytical workflows.
Compound Profile
| Compound Name | This compound |
| Synonyms | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate |
| CAS Number | 173676-59-0[1] |
| Molecular Formula | C₈H₅ClF₃NO · HCl · H₂O[1] |
| Molecular Weight | 278.99 g/mol [1] |
| Structure | |
| Structure of 4-Chloro-2-(trifluoroacetyl)aniline |
Spectral Data Summary
The following tables summarize the predicted and representative spectral data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
Predicted data in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.4 | d | 1H | Ar-H |
| ~5.0-6.0 (broad) | s | 3H | -NH₃⁺ (exchangeable with D₂O) |
| ~3.4 (broad) | s | 2H | H₂O (exchangeable with D₂O) |
2.1.2. ¹³C NMR (Carbon-13 NMR)
Predicted data in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~180 (q) | C=O |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~129 | Ar-C |
| ~125 | Ar-C |
| ~122 | Ar-C |
| ~118 | Ar-C |
| ~116 (q) | -CF₃ |
2.1.3. ¹⁹F NMR (Fluorine-19 NMR)
Predicted data in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -70 to -75 | s | -CF₃ |
Infrared (IR) Spectroscopy
Predicted data, KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (water of hydration), N-H stretch (-NH₃⁺) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1300-1100 | Strong | C-F stretch |
| ~850-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Predicted data, Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 223/225 | High | [M]⁺ (molecular ion of the free base, showing isotopic pattern for Cl) |
| 195/197 | Medium | [M-CO]⁺ |
| 154/156 | High | [M-CF₃]⁺ |
| 126 | Medium | [M-CO-CF₃]⁺ |
| 69 | Very Strong | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: +50 to -250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands.
-
Correlate the observed bands with specific functional groups and bond vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Direct insertion probe for solid samples.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Scan Speed: 1-2 scans/second.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) of the free base.
-
Analyze the isotopic pattern of chlorine-containing fragments.
-
Propose structures for the major fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical relationship between the different spectral analyses and the structural information they provide for the elucidation of this compound.
References
An In-depth Technical Guide to the Hydrate Form of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key chemical intermediate, notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz.[1] Efavirenz is a significant therapeutic agent in the treatment of HIV-1 infection.[2] Understanding the physicochemical properties, synthesis, and analytical characterization of this hydrate is crucial for process optimization, quality control, and regulatory compliance in the pharmaceutical industry. This guide provides a comprehensive overview of the available technical data and experimental methodologies related to this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical databases and supplier specifications.
| Property | Value | Source |
| Chemical Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate | [3][4] |
| CAS Number | 173676-59-0 | [3] |
| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [3] |
| Molecular Weight | 278.05 g/mol | [3] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 156-158 °C | [4] |
| Boiling Point | 282.3 °C at 760 mmHg | [4] |
| Flash Point | 124.5 °C | [4] |
| Vapor Pressure | 0.00339 mmHg at 25 °C | [4] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported, primarily in patent literature. Two common methods are outlined below.
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound.
Experimental Protocols
This method involves the acylation of p-chloroaniline, followed by a Friedel-Crafts reaction and subsequent hydrolysis.[5]
-
Step 1: Acylation of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., acetyl chloride) in a suitable solvent like toluene to yield the corresponding N-acylated intermediate.
-
Step 2: Friedel-Crafts Reaction: The N-acylated intermediate is dissolved in an organic solvent and subjected to a Friedel-Crafts reaction with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., aluminum chloride). The reaction temperature is typically maintained between -30 to 10 °C.
-
Step 3: Hydrolysis: The resulting acylated intermediate is hydrolyzed under acidic conditions using hydrochloric acid in glacial acetic acid. The reaction mixture is heated to facilitate the removal of the protecting group and formation of the hydrochloride salt. Upon cooling, the hydrated product crystallizes and can be isolated by filtration.
This alternative synthesis utilizes a pivaloyl protecting group to direct ortho-metalation.[6]
-
Step 1: Protection of p-Chloroaniline: p-Chloroaniline is reacted with pivaloyl chloride to form 4-chloro-N-pivaloyl aniline.
-
Step 2: Directed Ortho-Metalation and Acylation: The protected aniline is treated with n-butyllithium to effect metalation at the ortho position, followed by reaction with ethyl trifluoroacetate to introduce the trifluoroacetyl group.
-
Step 3: Deprotection and Salt Formation: The pivaloyl group is removed by acid hydrolysis with hydrochloric acid, which also facilitates the formation of the hydrochloride salt hydrate.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and solid-state form of this compound. While specific experimental data from peer-reviewed literature is scarce, commercial suppliers of reference standards indicate the use of the following techniques.[7]
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the target compound.
Experimental Methodologies
The following are representative experimental protocols for the characterization of this compound.
-
Objective: To confirm the molecular structure.
-
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans will be required. For ¹⁹F NMR, the chemical shifts are typically referenced to an external standard like CFCl₃.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected proton, carbon, and fluorine environments in the molecule.
-
-
Objective: To identify characteristic functional groups.
-
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for N-H (amine), C=O (ketone), C-F (trifluoromethyl), and aromatic C-H and C=C vibrations. The presence of water of hydration may be indicated by a broad O-H stretching band.
-
-
Objective: To determine the purity of the compound.
-
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) or an ion-pairing agent.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.
-
Chromatographic Conditions: Set a suitable flow rate (e.g., 1.0 mL/min) and column temperature. The detection wavelength should be chosen based on the UV absorbance maximum of the compound.
-
Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area.
-
-
Objective: To characterize the thermal stability and the presence of water of hydration.
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Experimental Conditions: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis:
-
TGA: Determine the weight loss corresponding to the loss of water of hydration. The stoichiometry of the hydrate can be calculated from this weight loss.
-
DSC: Observe endothermic events corresponding to dehydration and melting, and any exothermic events related to decomposition.
-
-
-
Objective: To determine the crystalline structure and confirm the solid-state form.
-
Protocol:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder.
-
Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.
-
Data Acquisition: Scan the sample over a 2θ range (e.g., 5-50°) with a defined step size and scan speed.
-
Data Analysis: The resulting diffractogram provides a unique fingerprint of the crystalline form. This data can be used for phase identification and, with more advanced analysis, for crystal structure determination. Note: Publicly available crystallographic data for this specific compound is limited.
-
Biological Context: Role as an Intermediate in Efavirenz Synthesis
This compound is not known to have direct pharmacological activity or to be involved in biological signaling pathways itself. Its primary significance lies in its role as a crucial building block in the synthesis of Efavirenz.
Efavirenz Synthesis Pathway
Caption: The role of the title compound in the synthesis of Efavirenz.
Efavirenz functions by non-competitively inhibiting the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1] The synthesis of Efavirenz involves the cyclization of 4-chloro-2-(trifluoroacetyl)aniline with a chiral alcohol derivative to form the final benzoxazinone structure. The purity and quality of the starting intermediate are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient.
Conclusion
This compound is a well-defined chemical entity with established synthetic routes and analytical characterization methods. While detailed, publicly available research on its solid-state properties is limited, the information provided in this guide from patent literature and commercial data offers a strong foundation for researchers and drug development professionals. A thorough understanding of its synthesis and analytical profile is paramount for its effective use as a key intermediate in the production of Efavirenz.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 6. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
The Synthesis and Significance of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a critical chemical intermediate, the development of which has been pivotal in the large-scale synthesis of the highly successful anti-retroviral medication, Efavirenz. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this key intermediate. It includes a compilation of its physicochemical properties, detailed experimental protocols derived from patent literature, and visualizations of its synthetic pathways and the mechanism of action of the resulting active pharmaceutical ingredient, Efavirenz.
Discovery and History
The history of this compound is intrinsically linked to the development of Efavirenz (marketed as Sustiva), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS. Efavirenz was discovered by Du Pont Pharma and received FDA approval in September 1998.[1][2] The compound this compound emerged as a key intermediate in the practical and scalable synthesis of Efavirenz.[3][4] Its development was a crucial step in enabling the cost-effective production of this essential medicine. Various synthetic routes have been developed and patented over the years, aiming to improve yield, reduce costs, and minimize environmental impact.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂F₃NO₂ | PubChem[5] |
| Molecular Weight | 278.05 g/mol | PubChem[5] |
| CAS Number | 173676-59-0 (anhydrous hydrochloride), 1184936-21-7 (hydrate) | PubChem[5] |
| Appearance | Pale Yellow Solid | Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. |
| Melting Point | 156-158 °C | Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. |
| Boiling Point | 282.3 °C at 760 mmHg | Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. |
| Flash Point | 124.5 °C | Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. |
Synthetic Methodologies
The synthesis of this compound has been approached through various routes, primarily detailed in patent literature. Below are two representative experimental protocols.
Synthesis via Friedel-Crafts Reaction
This method involves the protection of the amino group of p-chloroaniline, followed by a Friedel-Crafts acylation and subsequent deprotection.[3]
Experimental Protocol:
-
Step 1: Acylation of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., acetyl chloride, propionyl chloride) in the presence of a solvent like toluene to form the corresponding N-acylated intermediate.[3]
-
Step 2: Friedel-Crafts Trifluoroacetylation: The N-acylated intermediate is dissolved in an organic solvent. This solution is then added dropwise to a mixture of trifluoroacetyl chloride and a Lewis acid (e.g., aluminum chloride, zinc chloride) in an organic solvent at a controlled temperature (e.g., -30 to 10 °C) to perform a Friedel-Crafts reaction. This introduces the trifluoroacetyl group at the ortho position to the amino group.[3]
-
Step 3: Hydrolysis and Salt Formation: The resulting acylated intermediate is then hydrolyzed under acidic conditions (e.g., using concentrated hydrochloric acid in glacial acetic acid) to remove the N-acyl protecting group. Upon cooling, this compound crystallizes and can be isolated by filtration.[3]
Synthesis via Organometallic Reaction
This approach utilizes an organometallic intermediate to introduce the trifluoroacetyl group.[4]
Experimental Protocol:
-
Step 1: Protection of p-Chloroaniline: p-Chloroaniline is reacted with pivaloyl chloride to produce 4-chloro-N-pivaloyl aniline.[4]
-
Step 2: Directed Ortho-Metalation and Trifluoroacetylation: 4-chloro-N-pivaloyl aniline is treated with n-butyllithium (n-BuLi) to create a directed ortho-metalation, followed by reaction with ethyl trifluoroacetate. This introduces the trifluoroacetyl group at the ortho position, yielding N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide.[4]
-
Step 3: Deprotection and Salt Formation: The pivaloyl group is removed by reacting the intermediate with hydrochloric acid in an alcohol solvent. This yields the final product, this compound.[4]
Visualization of Synthetic Pathways and Biological Mechanism
Synthetic Workflow Diagram
The following diagram illustrates a generalized synthetic workflow for this compound.
Efavirenz Synthesis from the Intermediate
This diagram shows the logical progression from the intermediate to the final drug, Efavirenz.
Mechanism of Action of Efavirenz
As an NNRTI, Efavirenz inhibits the activity of HIV-1 reverse transcriptase, an enzyme crucial for viral replication. The following diagram illustrates this mechanism.
Conclusion
This compound is a testament to the critical role of process chemistry in enabling access to life-saving medicines. Its development has been driven by the need for an efficient and economical synthesis of Efavirenz. The synthetic routes detailed in this guide highlight the chemical ingenuity applied to overcome challenges in pharmaceutical manufacturing. Understanding the history, properties, and synthesis of this key intermediate provides valuable insights for researchers and professionals in the field of drug development and manufacturing.
References
- 1. Efavirenz - Wikipedia [en.wikipedia.org]
- 2. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 4. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 5. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in the synthesis of various pharmaceutical compounds, notably as an HIV-1 RT (HIV reverse transcriptase) inhibitor.[1] This document collates critical safety, handling, and experimental information to support its safe and effective use in a research and development setting.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 173676-59-0 | [1][2][3][4] |
| Alternate CAS | 1184936-21-7 | [5] |
| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [1][5] |
| Molecular Weight | 278.05 g/mol (hydrate) | [5] |
| Alternate Molecular Weight | 278.99 g/mol | [1] |
| IUPAC Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride | [5] |
| Synonyms | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride, 4-Chloro-2-trifluoroacetyl aniline hydrochloride hydrate | [1][3][4] |
| Appearance | Pale Yellow Solid | [4] |
| Melting Point | 156-158°C | [4] |
| Boiling Point | 282.3°C at 760 mmHg (Predicted) | [4] |
| Flash Point | 124.5°C (Predicted) | [4] |
Hazard Identification and Safety
It is imperative to handle this compound with appropriate safety precautions. The following tables summarize the GHS hazard classifications and precautionary statements.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Sub-category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: GHS classifications may vary between suppliers.[5][6]
GHS Pictograms and Signal Word
-
Pictogram:
-
GHS05: Corrosion
-
GHS07: Exclamation Mark
-
-
Signal Word: Danger[6]
Precautionary Statements
| Type | Code | Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[6] |
| P264 | Wash skin thoroughly after handling.[6][7] | |
| P270 | Do not eat, drink or smoke when using this product.[7] | |
| P271 | Use only outdoors or in a well-ventilated area.[7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][7] | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |
| P316 | Get emergency medical help immediately.[6] | |
| P363 | Wash contaminated clothing before reuse.[6] | |
| Storage | P405 | Store locked up.[6] |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[6] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and strong oxidizing agents.[6][7] |
Experimental Protocols: Synthesis
The following section details a common synthesis method for this compound, as adapted from published patents. This process involves a three-step reaction starting from p-chloroaniline.[8]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Acylation of p-Chloroaniline:
-
React p-chloroaniline with pivaloyl chloride to form the intermediate, 4-chloro-N-pivaloyl aniline.[8] This step serves to protect the amine group.
-
-
Trifluoroacetylation:
-
The intermediate, 4-chloro-N-pivaloyl aniline, is then reacted with ethyl trifluoroacetate in the presence of a strong base like n-butyllithium.[8] This introduces the trifluoroacetyl group onto the aromatic ring, yielding N-(4-chloro-2-trifluoroacetylphenyl) pivaloyl amide.
-
-
Hydrolysis and Salt Formation:
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Measure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[7] |
| Skin Contact | Wash with plenty of soap and water. Take off immediately all contaminated clothing. Get immediate medical advice/attention.[7] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[7] |
Fire and Reactivity
| Aspect | Details |
| Chemical Stability | Stable under normal handling and storage conditions.[7] |
| Incompatible Materials | Strong bases, Strong oxidizing agents.[7] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[7] |
| Suitable Extinguishing Media | Alcohol-resistant foam, carbon dioxide, dry powder, water spray. Use extinguishing media appropriate for the surrounding fire.[7] |
This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 9. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
The Biological Versatility of Halogenated Aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated aniline derivatives represent a critical class of organic compounds with a broad spectrum of biological activities. The incorporation of halogen atoms onto the aniline scaffold significantly influences their physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, thereby modulating their interaction with biological targets. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, focusing on their antimicrobial, antifungal, and anticancer properties, as well as their role as potent enzyme inhibitors. Detailed experimental protocols for key biological assays and synthetic methodologies are provided to facilitate further research and development in this promising area of medicinal chemistry.
Antimicrobial and Antifungal Activities
Halogenated aniline derivatives have emerged as promising agents to combat microbial and fungal infections, including those caused by drug-resistant pathogens. Their mechanisms of action are often multifaceted, involving disruption of cell membranes, inhibition of essential enzymes, and interference with virulence factors.
Antibacterial and Antibiofilm Activity
Recent studies have highlighted the efficacy of halogenated anilines against a range of bacteria, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). For instance, 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have demonstrated significant antimicrobial and antibiofilm activities.[1][2] These compounds have been shown to down-regulate genes associated with virulence factors such as curli production, fimbrial adhesion, and motility.[1][2] Another study on trifluoro-anilines, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), revealed their ability to disrupt bacterial cell membranes and inhibit biofilm formation in Vibrio parahaemolyticus.[3]
Antifungal Activity
The structural features of halogenated anilines also lend themselves to potent antifungal applications. While specific studies on the antifungal activity of simple halogenated anilines are an active area of research, related halogenated compounds have shown significant promise. The principles of antimicrobial action, such as membrane disruption and enzyme inhibition, are often transferable to fungal pathogens.
Table 1: Antimicrobial and Antibiofilm Activities of Selected Halogenated Aniline Derivatives
| Compound | Target Organism(s) | MIC (µg/mL) | Biofilm Inhibition IC50 (µg/mL) | Reference(s) |
| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli (UPEC) | 200 | 10 | [1][2] |
| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli (UPEC) | 100 | 10 | [1][2] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | 100 | - | [3] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | 50 | - | [3] |
Anticancer Activity
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and halogenated aniline derivatives have shown considerable potential in this arena. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells.
Inhibition of Kinase Signaling Pathways
Many halogenated aniline derivatives function as kinase inhibitors, a class of targeted cancer therapeutics.[4] For example, 4-anilinoquinazoline derivatives with halogen substitutions are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[5] The halogen atom often plays a crucial role in the binding affinity of these inhibitors to the ATP-binding pocket of the kinase.[5]
Halogenated phenoxychalcones, which can be synthesized from halogenated anilines, have also demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7).[6] Some of these compounds have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) signaling pathway, leading to decreased cell proliferation and survival.[6]
Induction of Apoptosis and Cell Cycle Arrest
In addition to kinase inhibition, halogenated aniline derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain halogenated phenoxychalcones have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle and a significant increase in late apoptosis in MCF-7 cells.[6]
Table 2: Anticancer Activity of Selected Halogenated Aniline Derivatives and Related Compounds
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |
| Halogenated phenoxychalcone (Compound 2c) | MCF-7 (Breast Cancer) | 1.52 | p38α MAPK inhibition, G2/M arrest, Apoptosis induction | [6] |
| Halogenated phenoxychalcone (Compound 2f) | MCF-7 (Breast Cancer) | 1.87 | p38α MAPK inhibition | [6] |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR-expressing cells | 0.025 (nM) | EGFR inhibition | [5] |
| 4-(3-Chloroanilino)-6,7-dimethoxyquinazoline | EGFR-expressing cells | 0.31 (nM) | EGFR inhibition | [5] |
| 4-(3-Fluoroanilino)-6,7-dimethoxyquinazoline | EGFR-expressing cells | 3.8 (nM) | EGFR inhibition | [5] |
| 4-(3-Iodoanilino)-6,7-dimethoxyquinazoline | EGFR-expressing cells | 0.89 (nM) | EGFR inhibition | [5] |
Enzyme Inhibition
Beyond their applications in antimicrobial and anticancer research, halogenated anilines are valuable scaffolds for the design of inhibitors for a variety of other enzymes.
Adenylate Cyclase Inhibition
As mentioned in the context of antimicrobial activity, halogenated anilines can act as inhibitors of adenylate cyclase.[1][2] This enzyme is crucial for the production of the second messenger cyclic AMP (cAMP), which is involved in a multitude of cellular signaling pathways. The inhibition of adenylate cyclase can disrupt these pathways, leading to the observed biological effects. The presence of halogen atoms is thought to enhance the binding affinity of these compounds to the enzyme through the formation of halogen bonds.[1][2]
Tubulin Polymerization Inhibition
The cytoskeleton, and in particular microtubules, are important targets for anticancer drugs. Some complex molecules derived from or inspired by halogenated anilines have been shown to inhibit tubulin polymerization, the process by which microtubules are formed. This disruption of the cytoskeleton leads to mitotic arrest and ultimately apoptosis in cancer cells.
Herbicidal and Insecticidal Activities
Aniline derivatives have a history of use in the agricultural sector as herbicides and fungicides.[7] The introduction of halogens can enhance their potency and selectivity. While detailed mechanistic studies for a broad range of halogenated anilines as herbicides and insecticides are still emerging, their potential in this area is significant. For example, some anilide derivatives have shown herbicidal activity by inhibiting histone deacetylase in plants.[8] Halogenated aromatic hydrocarbons, a broader class that includes halogenated anilines, have been utilized as insecticides and fumigants.
Signaling Pathways and Mechanisms of Action
The biological activities of halogenated aniline derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[9][10] Certain halogenated aniline derivatives, such as specific halogenated phenoxychalcones, can inhibit p38α MAPK, thereby suppressing downstream signaling that promotes cancer cell survival.[6]
Caption: Inhibition of the p38 MAPK signaling pathway by halogenated aniline derivatives.
Adenylate Cyclase Signaling Pathway
The adenylate cyclase pathway is a fundamental signal transduction cascade initiated by the activation of G protein-coupled receptors (GPCRs).[11][12] Halogenated anilines can inhibit adenylate cyclase, thereby reducing the intracellular levels of cAMP and affecting downstream processes.[1][2]
Caption: Inhibition of the Adenylate Cyclase signaling pathway by halogenated anilines.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the halogenated aniline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Biofilm Inhibition Assay
This protocol describes a method to assess the ability of a compound to inhibit biofilm formation using the crystal violet staining method.
-
Preparation of Bacterial Culture and Compound Dilutions:
-
Prepare a bacterial culture and compound dilutions as described for the MIC assay.
-
-
Biofilm Formation:
-
In a flat-bottom 96-well microtiter plate, add the bacterial inoculum and the compound dilutions.
-
Include appropriate controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Staining and Quantification:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stained biofilm with 30% acetic acid.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the halogenated aniline derivative for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
IC50 Determination:
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat cancer cells with the test compound for a specified period.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
The data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Synthesis of Halogenated Anilines
A variety of synthetic methods are available for the preparation of halogenated anilines. A common approach involves the direct electrophilic halogenation of aniline or its derivatives. To control the regioselectivity and avoid over-halogenation, the highly activating amino group is often protected as an acetanilide prior to halogenation, followed by deprotection.[13] More recent methods utilize N-oxides of N,N-dialkylanilines, which upon treatment with thionyl halides, can provide regioselective access to ortho-chloro and para-bromo anilines.[13][14]
References
- 1. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 12. Adenylate Cyclase Pathway | Overview, Molecules & Importance | Study.com [study.com]
- 13. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Efavirenz from 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), starting from 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.
Introduction
Efavirenz is a key component in antiretroviral therapy for the treatment of HIV-1. The synthesis described herein involves a two-step process commencing with the enantioselective formation of a key chiral amino alcohol intermediate, followed by its cyclization to yield Efavirenz. This document outlines the detailed methodologies for these transformations, providing quantitative data and a visual representation of the synthetic workflow.
Overall Synthetic Pathway
The synthesis of Efavirenz from this compound proceeds via two primary stages:
-
Formation of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (2): The initial step involves the liberation of the free aniline from its hydrochloride salt. Subsequently, an enantioselective addition of a cyclopropylacetylide reagent to the ketone functionality is performed, facilitated by a chiral ligand to establish the required stereochemistry.
-
Cyclization to Efavirenz (3): The chiral amino alcohol intermediate is then cyclized to form the benzoxazinone core of Efavirenz using a carbonylating agent.
Data Presentation
The following tables summarize the quantitative data associated with the key steps of the Efavirenz synthesis.
Table 1: Synthesis of (S)-Amino Alcohol Intermediate (2)
| Step | Starting Material | Reagents | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| Deprotection | This compound | Sodium hydroxide | Ethyl Acetate/Water | ~96% | N/A | [1] |
| Asymmetric Addition | 4-Chloro-2-(trifluoroacetyl)aniline (1) | Cyclopropylacetylene, n-Butylmagnesium chloride, (1R, 2S)-N-pyrrolidinyl norephedrine, Diethylzinc | THF | 95.2% | 99.3% | [2] |
Table 2: Cyclization to Efavirenz (3)
| Cyclizing Agent | Solvent | Temperature | Yield Range | Purity (HPLC) | Reference |
| Triphosgene | THF/n-Heptane | -10°C to RT | 92-98% | >99.7% | [2] |
| Carbonyldiimidazole (CDI) | THF | 55°C | 90-98% | >99.7% | [2] |
| Diphenylcarbonate | THF | 60°C | 90-98% | >99.7% | [2] |
| Urea | Toluene | Reflux | Good | High |
Experimental Protocols
Step 1: Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (2)
a) Preparation of 4-Chloro-2-(trifluoroacetyl)aniline (1) from Hydrochloride Hydrate
-
To a stirred suspension of this compound (1.0 eq) in ethyl acetate, add a solution of sodium hydroxide (1.0 eq) in water.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 4-Chloro-2-(trifluoroacetyl)aniline (1) as a solid, which can be used in the next step without further purification.[1]
b) Enantioselective Addition of Cyclopropylacetylene
-
Preparation of Chloromagnesium Cyclopropylacetylide: In a dry flask under a nitrogen atmosphere, add neat cyclopropyl acetylene. Cool the flask to 0°C and slowly add a solution of n-butylmagnesium chloride in THF, maintaining the internal temperature below 30°C. Stir the resulting solution at 0°C for approximately 40 minutes.[2]
-
Formation of the Chiral Catalyst: In a separate dry flask under nitrogen, dissolve (1R, 2S)-N-pyrrolidinyl norephedrine and trifluoroethanol in THF. Cool the solution to 0°C and add a solution of diethylzinc in hexane. Stir the mixture at room temperature for about 30 minutes.[2]
-
Asymmetric Addition: Transfer the prepared chloromagnesium cyclopropylacetylide solution to the chiral catalyst mixture via cannula. Cool the resulting mixture to -10°C.[2]
-
Add a solution of 4-Chloro-2-(trifluoroacetyl)aniline (1) in THF to the reaction mixture, maintaining the temperature between -2 to -8°C.[2]
-
Stir the reaction mixture at this temperature for 35-40 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Quench the reaction by the slow addition of a 30% potassium carbonate solution. Extract the aqueous layer with toluene. Combine the organic layers and wash with water. Concentrate the organic phase and add heptane to precipitate the product.[2]
-
Filter the solid, wash with heptane, and dry under vacuum to yield (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (2) as a white crystalline solid.[2]
Step 2: Cyclization to Efavirenz (3)
The following are three representative protocols for the cyclization of the amino alcohol intermediate (2).
Protocol 2.1: Using Triphosgene
-
Dissolve the (S)-amino alcohol (2) (1.0 eq) in a mixture of n-heptane and THF and cool the solution to -10°C.[2]
-
In a separate flask, dissolve triphosgene (0.5 eq) in THF.
-
Add the triphosgene solution dropwise to the amino alcohol solution over 1 hour, ensuring the temperature remains below 0°C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add a 5% aqueous sodium bicarbonate solution and stir for 2 hours.
-
Separate the organic layer, wash with deionized water, and concentrate under reduced pressure.
-
Crystallize the residue from n-heptane to obtain Efavirenz (3).[2]
Protocol 2.2: Using Carbonyldiimidazole (CDI)
-
In a round-bottomed flask, dissolve the (S)-amino alcohol (2) (1.0 eq) in THF.
-
Add carbonyldiimidazole (3.0 eq) to the solution in one portion.[2]
-
Heat the reaction mixture to 55°C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Work-up: Dilute the residue with water and extract with ethyl acetate. Wash the combined organic layers successively with aqueous hydrochloric acid, deionized water, and brine.[2]
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield Efavirenz (3).[2]
Protocol 2.3: Using Urea
-
To a solution of the (S)-amino alcohol (2) (1.0 eq) in toluene, add urea (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux the reaction mixture for approximately 20 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and concentrate under reduced pressure to obtain Efavirenz (3).
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway of Efavirenz from its precursor.
References
Application Notes and Protocols: The Role of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate in HIV Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a crucial chemical intermediate primarily recognized for its indispensable role in the synthesis of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. While some commercial suppliers list this compound as an HIV-1 RT inhibitor, there is a notable absence of peer-reviewed scientific literature and quantitative data to substantiate claims of its direct antiviral activity. This document provides a comprehensive overview of its principal application as a synthetic precursor to Efavirenz, including detailed experimental protocols for this synthesis. Furthermore, a general protocol for assessing HIV-1 reverse transcriptase inhibition is provided, which could be utilized to investigate the purported direct activity of this compound.
Physicochemical Properties and Quantitative Data
This compound is a light yellow crystalline powder. Its chemical and physical properties are summarized in the table below, highlighting its suitability as a pharmaceutical intermediate.[1]
| Property | Value | Reference |
| CAS Number | 173676-59-0 | [1] |
| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| Melting Point | 156-158 °C | [1] |
| Boiling Point | 282.3 °C at 760 mmHg | [1] |
| Solubility | Freely soluble in methanol; DMSO: 52 mg/mL (199.96 mM) | [1][2] |
| Purity (HPLC) | ≥98% | [2][3] |
Role in the Synthesis of Efavirenz
The primary and well-documented role of this compound in HIV research is as a key starting material in the multi-step synthesis of Efavirenz.[1][4] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically inhibits the HIV-1 reverse transcriptase, an enzyme critical for viral replication.[5]
Synthetic Pathway Overview
The synthesis of Efavirenz from this compound generally involves a basification step followed by an asymmetric addition of a cyclopropylacetylide and subsequent cyclization.
Caption: Synthetic pathway from the intermediate to Efavirenz.
Experimental Protocol: Synthesis of Efavirenz
This protocol is a generalized representation based on established synthetic routes. Researchers should consult specific patents and publications for detailed reaction optimization.
Step 1: Basification of this compound
-
Dissolve this compound in a suitable organic solvent such as methyl t-butyl ether (MTBE).
-
Add an aqueous solution of a weak base, for instance, sodium carbonate (Na₂CO₃), to the solution.
-
Stir the biphasic mixture vigorously until the deprotonation is complete.
-
Separate the organic layer containing the free base, 4-Chloro-2-(trifluoroacetyl)aniline.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.
Step 2: Asymmetric Alkynylation
-
In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare the chloromagnesium cyclopropylacetylide by reacting cyclopropyl acetylene with a Grignard reagent like n-butylmagnesium chloride in an appropriate solvent such as tetrahydrofuran (THF).
-
To this solution, add a chiral catalyst system. A common system involves zinc chloride and a chiral ligand like (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol.[4]
-
Cool the mixture to a low temperature (e.g., -10°C).
-
Add a solution of 4-Chloro-2-(trifluoroacetyl)aniline (from Step 1) in THF to the reaction mixture dropwise, maintaining the low temperature.
-
Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quench the reaction by the slow addition of an aqueous solution of potassium carbonate.
-
Filter the resulting slurry and wash the solid with THF.
-
The filtrate, containing the desired product, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, is then processed through extraction and solvent exchange to prepare for the next step.
Step 3: Cyclization to Efavirenz
-
Dissolve the amino alcohol from Step 2 in a suitable aprotic solvent like THF or n-heptane.
-
Cool the solution to a reduced temperature (e.g., -10°C to 0°C).
-
Slowly add a solution of a carbonyl-delivering agent, such as triphosgene or 1,1'-carbonyldiimidazole, in the same solvent.[6]
-
After the addition is complete, warm the reaction mixture to room temperature and stir for an additional period to ensure complete cyclization.
-
Upon completion, the reaction is typically worked up by adding water and separating the organic layer.
-
The organic layer is washed sequentially with dilute acid, water, and brine.
-
The final product, Efavirenz, is isolated by crystallization from a suitable solvent system (e.g., n-heptane), filtered, and dried under vacuum.
Quantitative Data for Efavirenz Synthesis
| Step | Intermediate/Product | Typical Yield | Purity (HPLC) | Reference |
| Basification | 4-Chloro-2-(trifluoroacetyl)aniline | >95% | - | |
| Alkynylation | (S)-amino alcohol | ~90-95% | >99% ee | [4] |
| Cyclization | Efavirenz | ~74-98% | >99.7% | [7] |
Direct HIV-1 Reverse Transcriptase Inhibitory Activity: An Unsubstantiated Claim
Several chemical suppliers list this compound as an "inhibitor of HIV-1 RT".[2][3] However, a thorough review of scientific literature reveals a lack of published, peer-reviewed studies demonstrating this direct inhibitory activity. There is no available data on its half-maximal inhibitory concentration (IC₅₀) or other quantitative measures of antiviral efficacy. It is plausible that this classification is based on its structural relationship to Efavirenz. Researchers interested in this potential direct activity should perform their own in vitro assays.
Protocol: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The following is a generalized protocol for a non-radioactive, colorimetric HIV-1 RT inhibition assay, which can be adapted to test the direct inhibitory potential of this compound.[8][9][10]
Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using an RNA template. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (this compound)
-
Positive control (e.g., Nevirapine or Efavirenz)
-
Reaction buffer
-
Template/primer (e.g., poly(A) x oligo(dT)₁₅)
-
dNTP mix (containing DIG-dUTP)
-
Streptavidin-coated 96-well plates
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Wash buffer
-
Microplate reader
Experimental Workflow:
Caption: Workflow for in vitro HIV-1 RT inhibition assay.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the reaction buffer. Also, prepare dilutions of a known NNRTI as a positive control and a vehicle-only control.
-
Reaction Setup: In a streptavidin-coated 96-well plate, add the reaction buffer containing the template/primer and dNTP mix.
-
Add the diluted test compound and controls to the appropriate wells.
-
Initiate the reaction by adding the diluted HIV-1 RT enzyme to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours.
-
Washing: Wash the plate multiple times with wash buffer to remove unincorporated nucleotides.
-
Detection: Add the Anti-DIG-POD antibody conjugate and incubate for 1 hour at 37°C.
-
Wash the plate again to remove the unbound antibody.
-
Add the peroxidase substrate and incubate in the dark until sufficient color develops.
-
Data Acquisition: Stop the reaction with the stop solution and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of the test compound relative to the controls and determine the IC₅₀ value by non-linear regression.
Mechanism of Action of Efavirenz (the Final Product)
Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[11] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not get incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is allosteric to the active site.[5] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA to DNA.[11]
Caption: HIV replication cycle and the inhibitory action of Efavirenz.
Conclusion
This compound is a compound of significant interest in HIV research, not as a direct therapeutic agent, but as a vital building block in the chemical synthesis of the NNRTI Efavirenz. Its properties and the well-established synthetic routes make it a key component in the production of this life-saving medication. While its potential for direct anti-HIV activity remains unconfirmed in scientific literature, the provided protocols offer a framework for its primary application in synthesis and for investigating any direct biological effects. This distinction is crucial for researchers and drug development professionals working in the field of antiretroviral therapy.
References
- 1. innospk.com [innospk.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 | HIV | MOLNOVA [molnova.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
protocol for using 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate as an intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its unique structure, featuring a chlorinated aniline backbone and a trifluoroacetyl group, makes it a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic compounds.[1] This document provides detailed protocols for the use of this intermediate in the synthesis of Efavirenz and explores its potential in other synthetic applications.
Chemical Properties
| Property | Value |
| CAS Number | 173676-59-0 |
| Molecular Formula | C₈H₆Cl₂F₃NO·H₂O |
| Molecular Weight | 278.05 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 156-158 °C |
| Solubility | Freely soluble in methanol |
Application 1: Synthesis of Efavirenz
The most prominent application of this compound is as a precursor in the multi-step synthesis of Efavirenz. The overall workflow involves the deprotection of the aniline, followed by a stereoselective addition of a cyclopropylacetylide moiety to the ketone, and subsequent cyclization to form the final benzoxazinone ring system of Efavirenz.
Experimental Workflow for Efavirenz Synthesis
Caption: Synthetic workflow for Efavirenz starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
This protocol describes the stereoselective addition of cyclopropylacetylene to 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone, which is obtained by the basification of the starting hydrochloride hydrate.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Deionized water
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopropylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
(1R,2S)-N-pyrrolidinylnorephedrine (chiral ligand)
-
30% (w/v) Aqueous Citric Acid
-
Saturated Aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Basification: Dissolve this compound (1.0 eq) in ethyl acetate. Add a saturated aqueous solution of sodium bicarbonate and stir until the free aniline is formed (monitor by TLC). Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone.
-
Preparation of Chiral Reagent: In a separate flask, dissolve (1R,2S)-N-pyrrolidinylnorephedrine (1.1 eq) in anhydrous THF and cool to 0 °C. Add n-BuLi (2.1 eq) dropwise and stir for 30 minutes at 0 °C.
-
Formation of Lithium Cyclopropylacetylide: In another flask, dissolve cyclopropylacetylene (1.2 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.
-
Addition Reaction: Transfer the lithium cyclopropylacetylide solution to the chiral reagent solution at 0 °C. Cool the resulting mixture to -10 °C and add a solution of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF. Stir the reaction mixture at -2 to -8 °C for 35 hours.
-
Work-up and Purification: Quench the reaction with 30% aqueous citric acid. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a mixture of toluene and heptane to yield (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone | 1.0 | THF | -2 to -8 | 35 | ~95 | >99 (chiral purity) |
Protocol 2: Cyclization to Efavirenz
This protocol outlines the cyclization of the chiral amino alcohol intermediate to form the benzoxazinone ring of Efavirenz using triphosgene as the carbonyl delivering agent.
Materials:
-
(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
n-Heptane
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (1.0 eq) in a mixture of ethyl acetate and n-heptane. Cool the mixture to 12 °C.
-
Addition of Base: Add an aqueous solution of sodium carbonate to the reaction mixture.
-
Addition of Triphosgene: Add a solution of triphosgene (0.35-0.40 eq) in ethyl acetate dropwise over 60 minutes, maintaining the temperature at a maximum of 12 °C.
-
Reaction Monitoring and Work-up: Stir the mixture for 30 minutes at 12 °C. Monitor the reaction by TLC or HPLC for completion. After completion, heat the mixture to 20 °C and separate the layers. Wash the organic layer with water.
-
Crystallization: Partially remove the ethyl acetate under reduced pressure while adding n-heptane. Cool the solution to induce crystallization, seed if necessary, and continue cooling to -15 °C.
-
Isolation: Filter the solid, wash with cold n-heptane, and dry under vacuum to obtain Efavirenz.[2]
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| (S)-Amino alcohol | 1.0 | Ethyl acetate/Heptane | 12 | 1.5 | 92-98 | >99.7 |
Potential for Other Applications
The 2-aminoaryl ketone moiety in 4-chloro-2-(trifluoroacetyl)aniline is a common precursor for the synthesis of various nitrogen-containing heterocycles. While the synthesis of Efavirenz is the most documented application, this intermediate could potentially be used to synthesize:
-
Trifluoromethyl-substituted Quinazolines: Through condensation reactions with aldehydes, amides, or other one-carbon synthons. The trifluoromethyl group can significantly alter the pharmacological properties of the resulting quinazoline derivatives.
-
Trifluoromethyl-substituted Benzodiazepines: By reaction with amino acids or their derivatives, which could lead to novel benzodiazepine structures with potentially enhanced biological activity.
Further research is required to explore these synthetic pathways and the biological activities of the resulting compounds.
Biological Context: Mechanism of Action of Efavirenz
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the reverse transcriptase enzyme of HIV-1.[3][4] This enzyme is crucial for the replication of the virus as it converts the viral RNA into DNA, which is then integrated into the host cell's genome.[5]
NNRTIs are allosteric inhibitors, meaning they bind to a site on the reverse transcriptase enzyme that is distinct from the active site used by the natural nucleotide substrates.[6] This binding induces a conformational change in the enzyme, which distorts the active site and prevents it from functioning correctly, thereby blocking the synthesis of viral DNA.[3][7]
HIV-1 Life Cycle and Inhibition by NNRTIs
Caption: The HIV-1 life cycle and the point of inhibition by Efavirenz, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).
References
- 1. innospk.com [innospk.com]
- 2. Enantiomer Efavirenz synthesis - chemicalbook [chemicalbook.com]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate as an HIV-1 Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key chemical intermediate in the synthesis of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a immediate precursor, it shares the core structural features responsible for the antiretroviral activity of Efavirenz. This document provides detailed application notes and protocols for researchers investigating this compound and its derivatives as potential HIV-1 Reverse Transcriptase (RT) inhibitors.
Non-nucleoside reverse transcriptase inhibitors are a critical class of antiretroviral drugs that target the HIV-1 RT enzyme, which is essential for the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.[1][2] NNRTIs bind to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 RT, approximately 10 Å from the polymerase active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[2]
Quantitative Data
The inhibitory activity of NNRTIs against HIV-1 RT is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). As this compound is a direct precursor to Efavirenz, the quantitative data for Efavirenz serves as a critical reference point for the expected potency.
| Parameter | Value | Virus/Enzyme | Assay Type | Reference |
| Ki | 2.93 nM | Wild-type HIV-1 RT | Enzyme Inhibition Assay | [5][6] |
| IC95 | 1.5 nM | HIV-1 (in cell culture) | Cell-based Viral Replication Assay | [5] |
| IC50 | ~1.4 µM | HIV-1 RT | In vitro Enzyme Assay | [7] |
| IC50 | 0.51 ng/mL | Wild-type HIV-1 | Cell-based Assay (CSF) | [8] |
| EC50 | 1.11 ± 0.32 µM | Recombinant HIV-1 RT | Enzyme Inhibition Assay | [9] |
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant HIV-1 RT.[7]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound
-
Reaction Buffer (RB)
-
Lysis Buffer
-
DMSO (for dissolving the test compound)
-
Microtiter plates (96-well)
-
Plate reader capable of measuring absorbance or fluorescence, depending on the assay kit
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the reaction buffer to achieve a range of desired concentrations.
-
Reaction Setup: In a 96-well plate, add the diluted compound to the appropriate wells. Include control wells with no inhibitor (vehicle control) and wells with a known inhibitor like Efavirenz (positive control).
-
Enzyme Addition: Dilute the recombinant HIV-1 RT in lysis buffer to the desired concentration. Add the diluted enzyme to all wells except the blank controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the reaction mixture containing the template/primer and dNTPs (one of which is labeled for detection) to initiate the reverse transcription reaction.
-
Second Incubation: Incubate the plate at 37°C for the recommended reaction time (e.g., 60-120 minutes).
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA using a method appropriate for the label used (e.g., colorimetric or fluorescent detection).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Phenotypic Antiviral Susceptibility Assay
This protocol determines the concentration of the test compound required to inhibit HIV-1 replication by 50% (IC50) in a cell-based assay.[10]
Materials:
-
TZM-bl reporter cell line (expresses luciferase under the control of the HIV-1 LTR)
-
HIV-1 virus stock
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in complete growth medium.
-
Treatment: Add the diluted compound to the wells containing the cells. Include virus control wells (no drug) and cell control wells (no virus).
-
Infection: Add a predetermined amount of HIV-1 virus stock to each well (except cell controls).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and add the luciferase assay reagent. Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Caption: Mechanism of NNRTI inhibition of HIV-1 Reverse Transcriptase.
Experimental Workflow for In Vitro HIV-1 RT Inhibition Assay
Caption: Workflow for determining in vitro HIV-1 RT inhibition.
References
- 1. scbt.com [scbt.com]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xpressbio.com [xpressbio.com]
- 8. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Strategic Role of Fluorinated Aniline Derivatives in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aniline scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed application notes and protocols for key fluorinated aniline derivatives, with a focus on their application in oncology.
Application Notes
Fluorinated aniline derivatives have been successfully incorporated into a number of approved drugs, particularly in the field of oncology. The strategic placement of fluorine atoms can block metabolic pathways, enhance binding to target proteins, and improve pharmacokinetic profiles. Two prominent examples are Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, and Sorafenib, a multi-kinase inhibitor.
Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed in non-small cell lung cancer (NSCLC).[1] The 3-chloro-4-fluoroaniline moiety of Gefitinib is crucial for its activity, fitting into the ATP-binding pocket of the EGFR kinase domain. The fluorine atom enhances the binding affinity and metabolic stability of the molecule.
Sorafenib (Nexavar®) is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinase, VEGFR, and PDGFR.[2][3][4][5] The 4-chloro-3-(trifluoromethyl)phenyl group is a key pharmacophore, with the trifluoromethyl group significantly increasing the compound's potency and influencing its pharmacokinetic profile.
The application of fluorinated anilines extends beyond direct incorporation into drug molecules. They also serve as valuable building blocks in the synthesis of complex heterocyclic scaffolds with a wide range of biological activities.[6][7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for Gefitinib and Sorafenib, providing a comparative overview of their in vitro activity and pharmacokinetic properties.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Gefitinib | NCI-H1299 (Lung Cancer) | 14.23 ± 0.08 | [10] |
| A549 (Lung Cancer) | 15.11 ± 0.05 | [10] | |
| NCI-H1437 (Lung Cancer) | 20.44 ± 1.43 | [10] | |
| Gefitinib Derivative (4b) | NCI-H1299 (Lung Cancer) | 4.42 ± 0.24 | [10] |
| A549 (Lung Cancer) | 3.94 ± 0.01 | [10] | |
| NCI-H1437 (Lung Cancer) | 1.56 ± 0.06 | [10] | |
| Sorafenib | PLC/PRF/5 (Hepatocellular Carcinoma) | ~3-10 | [11] |
| HepG2 (Hepatocellular Carcinoma) | ~1-3 | [11] | |
| Kasumi-1 (Leukemia) | 0.02 | [3] |
| Compound | Parameter | Value | Species | Reference |
| Gefitinib | Oral Bioavailability | 57% - 59% | Human | [12] |
| Tmax | 3 - 5 hours | Human | [13] | |
| Terminal Half-life (t1/2) | ~41 hours | Human | [13] | |
| Volume of Distribution (Vd) | 1400 L | Human | [13] | |
| Plasma Protein Binding | ~91% | Human | [13] | |
| Sorafenib | Relative Bioavailability (tablet vs. oral solution) | 38% - 49% | Human | [14] |
| Tmax | 2 - 12 hours | Human | [15] | |
| Elimination Half-life (t1/2) | 25 - 48 hours | Human | [14] | |
| Volume of Distribution (Vd) | 213 L | Human | [14] | |
| Plasma Protein Binding | 99.5% | Human | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by Gefitinib and Sorafenib, as well as a general workflow for their synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of Gefitinib
This protocol describes a general synthetic route to Gefitinib, starting from isovanillin.[16]
Materials:
-
Isovanillin
-
30% Methanolic sodium hydroxide solution
-
35% Hydrogen peroxide solution
-
Methanol
-
Acetic acid
-
70% Nitric acid solution
-
3-Morpholinopropan-1-ol
-
Thionyl chloride
-
Toluene
-
Ammonium formate
-
Formamide
-
3-Chloro-4-fluoroaniline
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of 3-Hydroxy-4-methoxybenzaldehyde: To a solution of isovanillin (50 g) in methanol (350 ml), add 30% methanolic sodium hydroxide solution (1 ml) and heat to 45°C. Slowly add 35% hydrogen peroxide solution (107 ml) while maintaining the pH at 10.5-11.5. After the reaction is complete, cool the mixture and isolate the product.
-
Nitration: Cool a solution of the product from step 1 (50 g) in acetic acid (175 ml) to 0-5°C. Slowly add 70% nitric acid solution (75 ml) and stir for 18 hours. Isolate the nitrated product.
-
Synthesis of 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazoline: React the nitrated product with ammonium formate and formamide at 170-180°C. Cool the reaction mixture and isolate the quinazolinone product by filtration.
-
Chlorination: React the quinazolinone from the previous step with thionyl chloride in a suitable solvent like toluene to obtain 4-chloro-6,7-dimethoxyquinazoline.
-
Coupling with 3-Chloro-4-fluoroaniline: Condense the 4-chloroquinazoline derivative with 3-chloro-4-fluoroaniline in a solvent such as isopropanol to yield N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
-
Demethylation and Etherification: Selectively demethylate the 7-methoxy group and subsequently perform an etherification reaction with 3-morpholinopropyl chloride in the presence of a base (e.g., potassium carbonate) in DMF to afford Gefitinib.
-
Purification: Purify the crude Gefitinib by column chromatography or recrystallization to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized Gefitinib using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[17]
Protocol 2: Synthesis of Sorafenib Intermediate
This protocol outlines the synthesis of a key intermediate for Sorafenib, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.[18]
Materials:
-
N-methyl(4-chloro-2-pyridyl)formamide
-
p-Nitrophenol
-
Base (e.g., potassium tert-butoxide)
-
Solvent (e.g., DMF)
-
Hydrogenation catalyst (e.g., Pd/C)
-
Hydrogen gas
-
Standard laboratory glassware and equipment
Procedure:
-
Etherification: In a suitable reaction vessel, dissolve N-methyl(4-chloro-2-pyridyl)formamide and p-nitrophenol in a solvent like DMF. Add a base such as potassium tert-butoxide and heat the reaction mixture to facilitate the etherification reaction.
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to isolate the crude ether product.
-
Hydrogenation: Dissolve the crude ether product in a suitable solvent and subject it to hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reduce the nitro group to an amine.
-
Purification: After the reduction is complete, filter off the catalyst and concentrate the solvent. Purify the resulting crude 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide by a suitable method such as crystallization or column chromatography.
-
Characterization: Confirm the identity and purity of the intermediate using analytical techniques like NMR and Mass Spectrometry.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a compound against EGFR kinase.[19]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compound (e.g., Gefitinib)
-
DMSO
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer.
-
Dilute the EGFR enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate/ATP solution containing the biotinylated peptide substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution. Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using vehicle (DMSO) controls (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol details the use of an MTT assay to assess the cytotoxic effect of a fluorinated aniline derivative on cancer cells.[20]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Humidified 5% CO₂ incubator at 37°C
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle (DMSO) and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Raf Kinase Inhibitor Sorafenib Inhibits JAK-STAT Signal Transduction in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 15. ClinPGx [clinpgx.org]
- 16. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 17. ukm.my [ukm.my]
- 18. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Note: Laboratory Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (CAS No: 173676-59-0) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular formula is C8H5NOF3Cl·HCl·H2O.[1] This document outlines a detailed, multi-step laboratory protocol for its synthesis, starting from p-chloroaniline. The described method involves the protection of the aniline's amino group, followed by a Friedel-Crafts acylation to introduce the trifluoroacetyl group, and concluding with deprotection and salt formation to yield the target compound.[3] This process is advantageous due to its high yield, operational simplicity, and use of cost-effective materials.[3]
Synthesis Pathway Overview
The synthesis is typically performed in three main steps:
-
Protection: The amino group of p-chloroaniline is protected by reacting it with an acyl chloride (e.g., acetyl chloride, pivaloyl chloride) to form an N-acylated intermediate.[3][4]
-
Acylation: The protected intermediate undergoes a Friedel-Crafts reaction. A trifluoroacetyl group is introduced onto the aromatic ring ortho to the amino group using a trifluoroacetylating agent in the presence of a Lewis acid like anhydrous aluminum chloride.[3]
-
Deprotection and Hydrolysis: The acyl protecting group is removed under acidic conditions, and the final product is protonated with hydrochloric acid to form the stable hydrochloride hydrate salt, which can be isolated via crystallization.[3][5]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis protocols, showcasing different reagents and their corresponding yields.
| Step | Starting Material | Key Reagents/Solvents | Reaction Conditions | Yield | Source |
| 1. Protection | p-Chloroaniline | Pivaloyl chloride, Toluene, NaOH solution | 5-15°C, 1 hour | 96.8% | [4] |
| 2. Acylation | 4-chloro-N-pivaloyl aniline | n-Butyllithium, Ethyl trifluoroacetate, MTBE, TMEDA | -20°C to 5°C, 3 hours | 95.8% | [4] |
| 2. Acylation (Alternative) | 4-chloro-N-acetyl-aniline | Anhydrous AlCl₃, Trifluoroacetyl chloride, Methylene dichloride | -30°C, then warm to RT, 8.5 hours total | 95.3% (of acylated intermediate) | [3] |
| 3. Deprotection | N-ethanoyl-4-chloro-2-(trifluoroacetyl)aniline | Glacial acetic acid, Concentrated HCl | Heat to 60°C for 4h, cool to 0°C for 2h | 91.6% | [3] |
| 3. Deprotection (Alternative) | Crude acylated intermediate | Acetic acid, Hydrochloric acid | Heat to 75°C for 4h, cool to 0-5°C for 2h | 70% | [5] |
Experimental Workflow
Caption: Figure 1: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on methods described in the literature.[3]
Materials and Equipment
-
Reagents: p-Chloroaniline, acetyl chloride, anhydrous aluminum chloride (AlCl₃), trifluoroacetyl chloride, methylene dichloride, glacial acetic acid, concentrated hydrochloric acid (HCl), n-hexane, deionized water.
-
Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, condenser, thermometer, ice bath, Buchner funnel, vacuum filtration apparatus, standard laboratory glassware.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Anhydrous aluminum chloride and trifluoroacetyl chloride are moisture-sensitive and corrosive; handle with care.
-
Concentrated acids (HCl, acetic acid) are highly corrosive.
Step 1: Synthesis of 4-chloro-N-acetylaniline (Protection)
-
In a round-bottom flask, dissolve p-chloroaniline in a suitable solvent like toluene.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature to ensure completion.
-
The resulting solid intermediate can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.
Step 2: Synthesis of N-ethanoyl-4-chloro-2-(trifluoroacetyl)aniline (Friedel-Crafts Acylation)
-
In a dry, three-necked flask equipped with a stirrer, thermometer, and gas inlet, add anhydrous aluminum chloride and methylene dichloride.[3]
-
Cool the suspension to -30°C using a suitable cooling bath.[3]
-
Slowly bubble trifluoroacetyl chloride gas into the cooled mixture.[3] The molar ratio of trifluoroacetyl chloride to the starting aniline intermediate should be approximately 1:1.[3]
-
In a separate flask, dissolve the 4-chloro-N-acetylaniline from Step 1 in methylene dichloride.
-
Slowly add the solution of the intermediate dropwise to the reaction flask, maintaining the temperature at -30°C. The addition may take several hours.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[3]
-
Quench the reaction by carefully pouring the mixture into ice water, ensuring the temperature does not exceed 15°C.[3]
-
Separate the organic layer. Extract the aqueous layer with methylene dichloride.
-
Combine the organic layers, wash with water until neutral, and then evaporate the solvent under reduced pressure to obtain the crude acylated intermediate as an oil.[3]
Step 3: Synthesis of this compound (Deprotection & Hydrolysis)
-
To the crude oily product from Step 2, add glacial acetic acid and concentrated hydrochloric acid.[3]
-
Heat the mixture to 60°C and maintain this temperature while stirring for 4 hours.[3]
-
After the hydrolysis is complete, cool the reaction mixture to 0°C in an ice bath.[3]
-
Stir at 0°C for 2 hours to promote crystallization of the product.[3]
-
Collect the solid product by suction filtration.
-
Wash the filter cake with a small amount of cold ethyl acetate or n-hexane to remove impurities.[5]
-
Dry the final product, this compound, under reduced pressure to obtain a crystalline solid. The purity should be ≥99.0%.[3]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 4. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 5. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
Industrial Scale Production of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial scale production of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary synthetic methodologies, summarize key quantitative data, and provide detailed experimental procedures.
Method 1: Friedel-Crafts Acylation Route
This method is based on the Friedel-Crafts acylation of a protected p-chloroaniline derivative. It offers high safety, low cost, and simple operation, making it suitable for large-scale industrial production.[1]
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Acetylation of p-Chloroaniline | p-Chloroaniline, Acetyl chloride, Sodium hydroxide | Toluene | 5-15 | 1 | 96.6 | 99.0 |
| 2 | Friedel-Crafts Acylation | 4-Chloro-N-acetylaniline, Trifluoroacetyl chloride, Aluminum trichloride | n-Hexane | -20 to Room Temp | 5.5 (addition), 2 (stirring) | 95.3 | 93.5 |
| 3 | Hydrolysis and Salt Formation | N-acetyl-4-chloro-2-(trifluoroacetyl)aniline | Glacial acetic acid, Concentrated hydrochloric acid | 60 | 4 | 91.6 | 99.6 |
| Overall | >78.1 | ≥99.0 |
Experimental Protocol
Step 1: Synthesis of 4-Chloro-N-acetylaniline (Intermediate II)
-
In a suitable reactor, charge p-chloroaniline (0.63 mol) and toluene (500 mL).
-
Cool the mixture to 0-5°C.
-
Slowly add a 30% sodium hydroxide solution (0.68 mol).
-
While maintaining the temperature between 5-15°C, add acetyl chloride (0.65 mol) dropwise over 30 minutes.
-
Stir the reaction mixture at 5-15°C for 1 hour.
-
Separate the organic layer and wash it twice with water.
-
Cool the organic layer to -5°C and maintain for 2 hours to induce crystallization.
-
Filter the solid, wash the filter cake with water, and dry under vacuum at a temperature below 70°C for 24 hours to yield 4-chloro-N-acetylaniline.[2]
Step 2: Synthesis of N-acetyl-4-chloro-2-(trifluoroacetyl)aniline (Intermediate III)
-
To a reaction flask, add anhydrous aluminum trichloride (1.0 mol) and n-hexane (200 g).
-
Cool the mixture to -20°C.
-
Slowly introduce trifluoroacetyl chloride (1.0 mol).
-
Prepare a solution of 4-chloro-N-acetylaniline (1.0 mol) in n-hexane (600 g).
-
Slowly add the 4-chloro-N-acetylaniline solution to the reaction mixture at -20°C over 5.5 hours.
-
After the addition is complete, allow the reaction to naturally warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by pouring the mixture into ice water (400 g), ensuring the temperature remains below 15°C.
-
Stir for 15 minutes and then separate the layers.
-
Wash the organic layer with water until neutral.
-
Combine the aqueous layers and extract twice with n-hexane (200 g).
-
Combine all organic layers and concentrate under reduced pressure to obtain an oily product of N-acetyl-4-chloro-2-(trifluoroacetyl)aniline.[1][2]
Step 3: Synthesis of this compound (Final Product)
-
To the oily product from the previous step, add glacial acetic acid (350 g) and concentrated hydrochloric acid (90 g).
-
Heat the mixture to 60°C and stir for 4 hours to effect hydrolysis.
-
After the reaction is complete, cool the mixture to 0°C and stir for 2 hours to promote crystallization.
-
Filter the resulting solid, and dry under reduced pressure to obtain this compound.[1]
Experimental Workflow
Caption: Synthetic workflow for the Friedel-Crafts acylation route.
Method 2: n-Butyllithium Mediated Synthesis
This alternative route utilizes n-butyllithium for the acylation step. While effective, the use of n-butyllithium requires stringent safety precautions, especially on an industrial scale.[3]
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Pivaloylation of p-Chloroaniline | p-Chloroaniline, Pivaloyl chloride, Sodium hydroxide | Toluene | 5-15 | 1 | 96.8 | 99.4 |
| 2 | Acylation with Ethyl Trifluoroacetate | 4-Chloro-N-pivaloyl aniline, n-Butyllithium, Ethyl trifluoroacetate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 3 | Deprotection and Salt Formation | N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide | Hydrochloric acid, Methanol | Not Specified | Not Specified | Not Specified | Not Specified |
| Overall | 86.7 | Not Specified |
Experimental Protocol
Step 1: Synthesis of 4-Chloro-N-pivaloyl aniline
-
In a reactor, combine p-chloroaniline (40.2 g) and toluene (250 mL).
-
Cool the mixture to 0-5°C.
-
Add 30% sodium hydroxide solution (45.4 g).
-
While maintaining the temperature at 5-15°C, add pivaloyl chloride (41.6 g) dropwise over 1 hour.
-
After the addition, continue stirring at 5-15°C for 1 hour.
-
Separate the layers and wash the organic layer twice.
-
Cool the organic layer to -5°C and hold for 2 hours.
-
Filter the resulting solid, wash the filter cake, and dry under vacuum at 70°C for 24 hours to yield 4-chloro-N-pivaloyl aniline.[3]
Step 2: Synthesis of N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide
-
The intermediate 4-chloro-N-pivaloyl aniline is reacted with ethyl trifluoroacetate in the presence of n-butyllithium.[3] (Note: Specific conditions for this step are not detailed in the provided source but would require an inert atmosphere and anhydrous conditions).
Step 3: Synthesis of this compound
-
The N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide is subjected to a reaction with hydrochloric acid in a mixture of alcohol (e.g., methanol) and hydrochloric acid to remove the pivaloyl protecting group and form the hydrochloride salt.[3] The mass ratio of hydrochloric acid to methanol is preferably 1:4.[3] The molar ratio of N-(4-chloro-2-trifluoroacetyl group phenyl)-pivaloyl amine to hydrochloric acid is preferably 1:2.[3]
Reaction Pathway
Caption: Reaction pathway for the n-Butyllithium mediated synthesis.
Safety Considerations
-
Friedel-Crafts Acylation: Aluminum trichloride is corrosive and reacts violently with water. Trifluoroacetyl chloride is a corrosive and toxic gas. Handle both reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction should be carried out under an inert atmosphere.
-
n-Butyllithium Synthesis: n-Butyllithium is a highly pyrophoric reagent and must be handled under a strict inert atmosphere (e.g., argon or nitrogen). All glassware and solvents must be rigorously dried before use. Appropriate fire-extinguishing equipment for reactive metals should be readily available.
-
General: All procedures should be conducted by trained personnel in a facility equipped to handle hazardous materials. A thorough risk assessment should be performed before commencing any large-scale production.
References
- 1. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 2. Method for synthesizing this compound intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
analytical methods for purity analysis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate by HPLC
Introduction
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its related impurities. The method is designed to be stability-indicating, capable of resolving the main component from potential degradation products and process-related impurities.[5][6]
Experimental Protocol
A detailed experimental protocol for the HPLC analysis is provided below.
1. Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) or UV detector.
-
Chromatographic Data System (CDS): Empower 3, Chromeleon 7, or equivalent.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reference Standard: this compound (Purity ≥ 99.5%)
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with dropwise addition of 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability
To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
5. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes representative quantitative data obtained from the analysis of a typical batch of this compound.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (p-Chloroaniline) | 4.8 | 15,678 | 0.12 |
| 4-Chloro-2-(trifluoroacetyl)aniline | 12.5 | 12,987,456 | 99.75 |
| Impurity B (Unknown) | 15.2 | 10,345 | 0.08 |
| Impurity C (Unknown) | 18.9 | 6,512 | 0.05 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity analysis workflow.
Caption: Workflow for HPLC Purity Analysis.
This application note provides a comprehensive and detailed protocol for the purity analysis of this compound by HPLC. The method is specific, accurate, and suitable for routine quality control and stability testing in a pharmaceutical development setting.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 5. japsonline.com [japsonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Moisture Content Determination of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate by Karl Fischer Titration
Introduction
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a chemical compound often used as an intermediate in the synthesis of pharmaceutical compounds, such as the non-nucleoside reverse transcriptase inhibitor Efavirenz.[1][2] The presence of water, either as absorbed moisture or as water of crystallization, can significantly impact the stoichiometry of chemical reactions, product purity, and the stability of the final drug substance.[3] Therefore, accurate determination of water content is a critical quality control parameter in drug development and manufacturing.
Karl Fischer (KF) titration is a widely recognized and highly specific method for the determination of water content in various substances.[3][4][5][6] The method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and a suitable solvent.[4][7] This application note provides a detailed protocol for the determination of moisture content in this compound using volumetric Karl Fischer titration. The protocol addresses potential challenges associated with the analysis of amine hydrochlorides, such as side reactions and pH effects.[8][9]
Principle of Karl Fischer Titration
The Karl Fischer reaction involves the oxidation of sulfur dioxide by iodine in the presence of water. The overall reaction in a methanolic medium is:
I₂ + SO₂ + 3Base + CH₃OH + H₂O → 2Base·HI + Base·HSO₄CH₃[4]
The titration endpoint is reached when all the water has been consumed, and an excess of iodine is detected, typically by an electrochemical sensor.[7]
Materials and Methods
Instrumentation:
-
Volumetric Karl Fischer Titrator with a platinum indicator electrode.
-
Analytical Balance (readability of at least 0.1 mg).
-
Glassware: Weighing boats or syringes, spatulas, and appropriate titration vessels.
Reagents:
-
Titrant: One-component volumetric Karl Fischer reagent (e.g., CombiTitrant 5, titer ~5 mg/mL).
-
Solvent: Anhydrous methanol or a specialized methanol-free KF solvent.
-
Buffering Agent (if required): Salicylic acid or benzoic acid.
-
Standard for Titer Determination: Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), which has a stoichiometric water content of 15.66%.[3]
Experimental Protocol
1. Titer Determination of the Karl Fischer Reagent
It is crucial to determine the exact water equivalence (titer) of the Karl Fischer reagent before sample analysis.
-
Add a sufficient volume of the selected KF solvent (e.g., 20-30 mL of anhydrous methanol) to the titration vessel.
-
Pre-titrate the solvent to a stable, drift-free endpoint to eliminate any residual moisture.
-
Accurately weigh approximately 100-150 mg of sodium tartrate dihydrate and record the weight.
-
Add the sodium tartrate dihydrate to the conditioned titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Record the volume of titrant consumed.
-
Calculate the titer (F) in mg/mL using the following formula:
F (mg/mL) = (Weight of Sodium Tartrate Dihydrate (mg) × 0.1566) / Volume of KF Reagent (mL)
-
Repeat the titer determination at least three times and calculate the mean value. The relative standard deviation should be less than 2%.
2. Sample Preparation and Analysis
Due to the amine hydrochloride nature of the sample, side reactions can occur in a standard methanolic solvent.[8][9] To mitigate this, two approaches are recommended:
-
Approach A: Using a Buffered Methanolic Solvent
-
Approach B: Using a Methanol-Free Solvent
Approach A: Buffered Methanolic Solvent
-
Add 20-30 mL of anhydrous methanol to the titration vessel.
-
Add a suitable amount of a weak acid, such as salicylic acid (e.g., 1-2 g), to buffer the solution.[8]
-
Pre-titrate the solvent mixture to a stable, drift-free endpoint.
-
Accurately weigh approximately 150-250 mg of this compound and record the weight.
-
Quickly transfer the sample into the titration vessel.
-
Stir to dissolve the sample and titrate with the standardized Karl Fischer reagent to the endpoint.
-
Record the volume of the titrant consumed.
Approach B: Methanol-Free Solvent
-
Add 20-30 mL of a commercially available methanol-free KF solvent to the titration vessel.
-
Pre-titrate the solvent to a stable, drift-free endpoint.
-
Accurately weigh approximately 150-250 mg of this compound and record the weight.
-
Quickly transfer the sample into the titration vessel.
-
Stir to dissolve the sample and titrate with the standardized Karl Fischer reagent to the endpoint.
-
Record the volume of the titrant consumed.
3. Calculation of Water Content
The percentage of water in the sample is calculated using the following formula:
Water Content (%) = (Volume of KF Reagent (mL) × Titer (mg/mL)) / (Weight of Sample (mg)) × 100
Data Presentation
The quantitative data from the Karl Fischer titration should be summarized in a clear and structured table for easy comparison and analysis.
| Parameter | Trial 1 | Trial 2 | Trial 3 | Mean | % RSD |
| Titer Determination | |||||
| Weight of Sodium Tartrate Dihydrate (mg) | |||||
| Volume of KF Reagent (mL) | |||||
| Calculated Titer (mg/mL) | |||||
| Sample Analysis | |||||
| Weight of Sample (mg) | |||||
| Volume of KF Reagent (mL) | |||||
| Calculated Water Content (%) |
Logical Workflow for Karl Fischer Titration
The following diagram illustrates the logical workflow for the determination of moisture content using Karl Fischer titration.
Caption: Workflow for Moisture Content Determination by Volumetric Karl Fischer Titration.
Discussion and Considerations
-
Sample Solubility: this compound is generally soluble in methanol. However, if solubility issues arise, the use of a co-solvent or a homogenizer may be necessary to ensure complete dissolution and release of water.[10]
-
Side Reactions: The primary concern with aniline derivatives is the potential for side reactions with the methanol in the KF reagent, which can lead to erroneously high water content results.[9] The use of a buffered medium or a methanol-free solvent, as described in the protocol, is essential to minimize these interferences.[8]
-
Hygroscopicity: The sample may be hygroscopic. Therefore, it is important to handle the sample quickly and in a low-humidity environment to prevent the absorption of atmospheric moisture.[5]
-
Method Validation: For routine analysis in a regulated environment, this method should be validated to demonstrate its accuracy, precision, specificity, linearity, and range for the specific substance being tested.
-
Coulometric vs. Volumetric KF: For samples with very low water content (e.g., < 0.1%), coulometric Karl Fischer titration may provide higher accuracy and precision.[11][12] However, volumetric titration is generally suitable for hydrated compounds.
Conclusion
The described volumetric Karl Fischer titration method, with appropriate precautions to address the chemical nature of this compound, provides a reliable and accurate means of determining its water content. The choice between a buffered methanolic solvent and a methanol-free solvent will depend on reagent availability and in-house validation results. Accurate moisture determination is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 4. mcckf.com [mcckf.com]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. metrohm.com [metrohm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pages2.honeywell.com [pages2.honeywell.com]
- 10. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
- 11. Karl Fischer Titration | Fisher Scientific [fishersci.com]
- 12. metrohm.com [metrohm.com]
Application Notes and Protocols: Leveraging 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate for the Development of Novel Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key chemical intermediate, most notably recognized for its role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] Its established utility in the creation of a successful antiviral agent makes it a valuable starting scaffold for the development of novel antiviral compounds. The trifluoroacetyl and chloro-substituted aniline core presents a unique electronic and structural framework for chemical modification and exploration of antiviral activity against a broader spectrum of viral pathogens.
These application notes provide a comprehensive guide for researchers on how to utilize this compound as a foundational element in antiviral drug discovery. The following sections detail its established role, propose strategies for developing novel derivatives, and provide explicit protocols for synthesis, antiviral screening, and cytotoxicity assessment.
Established Role in Antiviral Synthesis: The Case of Efavirenz
This compound is a critical precursor in the multi-step synthesis of Efavirenz.[3] The synthesis leverages the reactive nature of the aniline and trifluoroacetyl groups to construct the characteristic benzoxazinone core of Efavirenz. This established pathway underscores the compound's utility as a versatile building block for complex heterocyclic structures with proven antiviral efficacy.
Strategies for Novel Antiviral Development
The core structure of this compound offers several avenues for chemical modification to generate novel antiviral candidates. A proposed workflow for this process is outlined below.
References
Application Notes and Protocols for the Cyclization of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a representative experimental protocol for the cyclization reaction of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate to synthesize 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole. This transformation is a key step in the synthesis of various heterocyclic compounds with significant biological activities. The resulting benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. These notes are intended to guide researchers in the efficient synthesis and application of this important class of molecules.
Introduction
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, notably as a precursor to certain reverse transcriptase inhibitors.[1] The intramolecular cyclization of this o-aminophenyl trifluoromethyl ketone derivative provides a direct route to 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole. This benzimidazole derivative is of significant interest due to its potential applications in drug discovery, with studies indicating that related compounds possess potent antimicrobial and anticancer properties.[2][3] The trifluoromethyl group often enhances the metabolic stability and potency of drug candidates. This document outlines a typical acid-catalyzed cyclization protocol and highlights the applications of the resulting product.
Reaction Scheme
The cyclization of this compound proceeds via an intramolecular condensation and dehydration reaction, typically facilitated by heat and acidic conditions. The hydrochloride salt of the starting material provides an inherent acidic environment that can catalyze the reaction.
Caption: General reaction scheme for the cyclization of 4-Chloro-2-(trifluoroacetyl)aniline.
Quantitative Data Summary
The following table summarizes representative quantitative data for the cyclization reaction. Please note that the exact values may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactant | This compound | [4] |
| Product | 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole | |
| Molecular Formula | C₈H₄ClF₃N₂ | |
| Molecular Weight | 220.58 g/mol | |
| Typical Reaction Time | 4-6 hours | [5] (analogous) |
| Typical Reaction Temp. | 80-100 °C (Reflux) | [5] (analogous) |
| Typical Yield | 85-95% | (Estimated) |
| Appearance | Off-white to light brown solid | |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H), 7.8-7.3 (m, 3H) | (Expected) |
| ¹³C NMR (DMSO-d₆) | δ 145-110 (Ar-C), 120 (q, CF₃) | (Expected) |
| Mass Spec (ESI-MS) | m/z 221.0 [M+H]⁺ | (Expected) |
Experimental Protocol: Cyclization Reaction
This protocol describes a representative method for the synthesis of 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole based on analogous acid-catalyzed cyclizations of ortho-substituted anilines.[5]
Materials:
-
This compound
-
Glacial Acetic Acid (or another suitable high-boiling solvent)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable solvent such as glacial acetic acid (approximately 5-10 mL per gram of starting material).
-
-
Reaction:
-
Stir the mixture and heat to reflux (typically 80-100 °C) using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
A precipitate of the crude product should form.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Alternatively, the product can be extracted from the neutralized aqueous solution with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.
-
The purified product is dried under vacuum to yield 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole as a solid.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow
Caption: Workflow for the synthesis of 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole.
Application Notes: Biological Significance and Potential Signaling Pathways
Derivatives of 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole have shown promise in several therapeutic areas, primarily due to the versatile biological activity of the benzimidazole core.
Antimicrobial Activity: Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity. Their mechanism of action can vary, but a key target in fungi and helminths is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division and motility.[2] In bacteria, potential mechanisms could involve the inhibition of key enzymes such as DNA gyrase or dihydrofolate reductase.
Anticancer Activity: The anticancer properties of benzimidazole derivatives are also linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, some benzimidazole compounds have been shown to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
Below is a generalized diagram illustrating a potential mechanism of action for benzimidazole derivatives in cancer, highlighting the inhibition of tubulin polymerization.
Caption: Potential anticancer mechanism of action for benzimidazole derivatives.
Conclusion
The cyclization of this compound is a straightforward and efficient method for the synthesis of 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole. The resulting product is a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The provided protocol and application notes serve as a comprehensive guide for researchers interested in the synthesis and utilization of this important class of compounds.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Trifluoromethyl)benzimidazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. The following protocols are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
This compound is a halogenated aniline derivative.[1] It is recognized as a key intermediate in the synthesis of Efavirenz, an HIV-1 reverse transcriptase inhibitor.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [2][4] |
| Molecular Weight | 278.05 g/mol | [4] |
| Alternate Names | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride | [2] |
| CAS Number | 1184936-21-7 (hydrate); 173676-59-0 (hydrochloride) | [2][4][5][6] |
| Appearance | Solid | [7] |
| Melting Point | 156–158°C | [1] |
| Boiling Point | 282.3°C at 760 mmHg | [1] |
| Flash Point | 124.5°C | [1] |
| Purity | ≥99.0% (HPLC) | [1] |
| Moisture Content | ≤0.3% (Karl Fischer) | [1] |
Safety and Hazard Information
This compound is classified with multiple hazards and requires careful handling to minimize exposure.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[8] |
| H314 / H315 | Skin Corrosion/Irritation (Category 1C / 2) | Causes severe skin burns and eye damage / Causes skin irritation.[4] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[4][8] |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[4][8] |
Signal Word: Danger/Warning [4][7]
Personal Protective Equipment (PPE) and Engineering Controls
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[8]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[8]
-
Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[8]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[8]
Handling and Storage Protocols
Receiving and Unpacking
-
Visually inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package.
-
Open the package in a well-ventilated area or fume hood.
-
Verify that the container is properly sealed and labeled.
Storage
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[8]
-
Temperature: Recommended storage temperature is 2-8°C.[7]
-
Container: Keep the container tightly closed when not in use.[8]
-
Light: Keep in a dark place.[7]
-
Incompatible Materials: Store away from strong bases and strong oxidizing agents.[8]
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood to avoid inhalation of dust.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
-
Close the container tightly immediately after dispensing.
Emergency Procedures
Spills
-
Evacuate unnecessary personnel from the area.[8]
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[8]
-
Avoid release to the environment.[8]
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]
Experimental Protocol: Representative Synthetic Use
Note: The following is a representative protocol illustrating the use of this compound as a synthetic intermediate. Researchers should develop and validate specific protocols based on their experimental goals.
Objective: Cyclization reaction to form a benzoxazinone core, a key step in the synthesis of Efavirenz.[1]
Materials:
-
This compound
-
Propargyl alcohol
-
Palladium catalyst
-
Anhydrous aprotic solvent (e.g., Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
In the reaction vessel, dissolve this compound in the anhydrous solvent.
-
Add propargyl alcohol to the solution.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for the required reaction time, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate workup and purification steps (e.g., filtration, extraction, crystallization, or chromatography).
Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations. It may be necessary to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[8] Do not allow the material to be released into the environment.[8]
References
- 1. This compound (1184936-21-7) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | TargetMol [targetmol.com]
- 4. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 1184936-21-7 [sigmaaldrich.com]
- 8. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols: The Use of p-Chloroaniline in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chloroaniline (PCA) is a pivotal building block in the synthesis of a diverse array of pharmaceutical and agricultural chemicals.[1][2][3] Its versatile reactivity allows for its incorporation into various heterocyclic and acyclic scaffolds, making it an essential precursor for numerous active pharmaceutical ingredients (APIs) and other commercially significant molecules. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical and agricultural intermediates derived from p-chloroaniline, including Pyraclostrobin, Monuron, Chlorhexidine, and precursors for quinoline and acridone ring systems.
Synthesis of Pyraclostrobin Intermediates
Pyraclostrobin is a broad-spectrum fungicide. Its synthesis from p-chloroaniline is a multi-step process, with key intermediates being p-chlorophenylhydrazine hydrochloride and 1-(4-chlorophenyl)-3-pyrazolol.[4]
Synthesis of p-Chlorophenylhydrazine Hydrochloride
This initial step involves the diazotization of p-chloroaniline followed by reduction.
Experimental Protocol:
-
In a suitable reaction vessel, a suspension of p-chloroaniline (2 g) in water (20 mL) and concentrated hydrochloric acid (7 mL) is prepared and cooled to -4°C in an ice bath.[5]
-
A solution of sodium nitrite (1.23 g, 0.02 mol) in water (3 mL) is added dropwise to the cooled suspension while maintaining the temperature at -4°C with continuous stirring.[5]
-
After the addition is complete, the mixture is stirred for an additional 45 minutes.[5]
-
A solution of stannous chloride dihydrate (SnCl₂·2H₂O) (7.3 g, 0.03 mol) in concentrated hydrochloric acid (5 mL) is then added dropwise to the reaction mixture.[5]
-
The resulting suspension is stirred at a temperature ranging from -4°C to room temperature for 2 hours.[5]
-
Upon completion of the reaction, the solid product is collected by filtration and washed with diethyl ether (2 x 15 mL) to yield p-chlorophenylhydrazine hydrochloride.[5]
An alternative, higher-yielding method involves catalytic hydrogenation. In this process, p-chloroaniline is first diazotized and then reduced using a 5% ruthenium-carbon catalyst under a hydrogen atmosphere, achieving a yield of 98.2% with a purity of 99.7%.[6]
Synthesis of 1-(4-chlorophenyl)-3-pyrazolol
This intermediate is formed through the cyclization of p-chlorophenylhydrazine hydrochloride.
Experimental Protocol:
-
p-Chlorophenylhydrazine hydrochloride (36.16 g, 0.2 mol) is mixed with ethanol (216.96 g) at room temperature.[7]
-
Sodium ethoxide (31.6 g, 0.46 mol) and acrylamide (21.52 g, 0.3 mol) are added dropwise at 40°C.[7]
-
The reaction mixture is then heated to 80°C and stirred for 6 hours.[7]
-
After the reaction is complete (monitored by the disappearance of the p-chlorophenylhydrazine hydrochloride peak), ethanol is removed by distillation under reduced pressure.[7]
-
Water (145 g) containing ferric chloride hexahydrate (5.46 g, 0.02 mol) is added.[7]
-
The mixture is heated to 80°C, and air is bubbled through (70 L/min) for 8 hours for oxidation.[7]
-
After completion, 50 g of water is added at 50°C, and the pH is adjusted to 1 with hydrochloric acid.[7]
-
The mixture is cooled to 30°C, and the product, 1-(4-chlorophenyl)-3-pyrazolol, is collected by filtration.[7]
This process yields 31.39 g of the product (79.8% yield) with a purity of 98.9%.[7]
Table 1: Quantitative Data for Pyraclostrobin Intermediate Synthesis
| Intermediate | Starting Material | Key Reagents | Yield | Purity | Reference |
| p-Chlorophenylhydrazine hydrochloride | p-Chloroaniline | NaNO₂, SnCl₂·2H₂O, HCl | - | - | [5] |
| p-Chlorophenylhydrazine hydrochloride | p-Chloroaniline | NaNO₂, 5% Ru/C, H₂ | 98.2% | 99.7% | [6] |
| 1-(4-chlorophenyl)-3-pyrazolol | p-Chlorophenylhydrazine | Sodium ethoxide, acrylamide, FeCl₃·6H₂O, Air | 79.8% | 98.9% | [7] |
Synthesis of Pyraclostrobin Intermediates
Caption: Synthetic pathway from p-chloroaniline to Pyraclostrobin.
Synthesis of Monuron Intermediate
Monuron, a herbicide, is synthesized from p-chloroaniline in a two-step process involving the formation of 4-chlorophenyl isocyanate.[8]
Synthesis of 4-Chlorophenyl Isocyanate
Experimental Protocol:
-
In a three-necked flask, add triphosgene (0.33 mol) and 500 ml of ethyl acetate. Cool the mixture to 0-5°C in an ice bath.[8]
-
Slowly add a solution of p-chloroaniline (1 mol) in ethyl acetate to the triphosgene solution over a period of time, ensuring the temperature does not exceed 5°C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.[8]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
A 50% yield has been reported for this reaction.[9]
Synthesis of Monuron
Experimental Protocol:
-
Dissolve the purified 4-chlorophenyl isocyanate in an inert solvent (e.g., diethyl ether, toluene, or dichloromethane) in a reaction flask and cool in an ice bath.[8]
-
Slowly add an aqueous solution of dimethylamine to the isocyanate solution with vigorous stirring.[8]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[8]
-
The Monuron product will precipitate as a white solid and can be collected by filtration.[8]
Table 2: Quantitative Data for Monuron Synthesis
| Intermediate | Starting Material | Key Reagents | Yield (Step) | Reference |
| 4-Chlorophenyl isocyanate | p-Chloroaniline | Triphosgene, Ethyl acetate | 50% | [9] |
| Monuron | 4-Chlorophenyl isocyanate | Dimethylamine | >90% (est.) | [10] |
Synthesis of Monuron from p-Chloroaniline
Caption: Two-step synthesis of Monuron via an isocyanate intermediate.
Synthesis of Chlorhexidine
Chlorhexidine is a widely used antiseptic. A direct, one-step synthesis involves the reaction of p-chloroaniline hydrochloride with hexamethylene-dicyanoguanidine.
Experimental Protocol:
-
In a three-necked flask, combine hexamethylene-dicyanoguanidine (2.5 g, 0.01 mol) and p-chloroaniline hydrochloride (3.9 g, 0.024 mol).
-
Add n-butanol as the solvent and stir the mixture magnetically.
-
Heat the mixture to 110°C and reflux for 3 hours.
-
After the reaction, allow the mixture to stand and then collect the white solid product by suction filtration.
-
Wash the solid with 50 ml of water and collect the crude product by suction filtration.
-
Purification yields the final chlorhexidine compound.
This method reports a yield of 84.2%.
Table 3: Quantitative Data for Chlorhexidine Synthesis
| Product | Starting Materials | Solvent | Yield | Purity | Reference |
| Chlorhexidine | p-Chloroaniline hydrochloride, Hexamethylene-dicyanoguanidine | n-Butanol | 84.2% | 97% |
Direct Synthesis of Chlorhexidine
Caption: One-step synthesis of Chlorhexidine.
Synthesis of Quinolines and Acridones Intermediates
p-Chloroaniline serves as a precursor for the synthesis of various heterocyclic systems, including quinolines and acridones, which are core structures in many pharmaceuticals.
Synthesis of Chloro-substituted Quinolines
The Combes and Doebner-von Miller reactions are classic methods for quinoline synthesis that can be adapted for p-chloroaniline.
Combes Synthesis of 7-Chloro-2,4-dimethylquinoline (General Procedure):
-
React m-chloroaniline with acetylacetone in the presence of an acid catalyst (e.g., sulfuric acid, PPA).[1]
-
The reaction proceeds via the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration to yield the quinoline derivative.[1]
Doebner-von Miller Synthesis of 7-Chloroquinaldine (Adapted from 3-chloroaniline):
-
React 3-chloroaniline with crotonaldehyde in a non-aqueous medium (e.g., C₂-C₄ alcohols) under mineral acid catalysis (e.g., HCl).
-
Tetrachloro-1,4-quinone (p-chloranil) is used as an oxidant.
-
The reaction is typically carried out at 75°-110°C.
-
The product is isolated as the acid salt by crystallization.
Synthesis of Chloro-substituted Acridone
Acridones can be synthesized via the Ullmann condensation of a substituted aniline with an o-chlorobenzoic acid, followed by cyclization.
Synthesis of N-(4-chlorophenyl)anthranilic Acid (Ullmann Condensation):
-
A mixture of aniline (1.66 moles), o-chlorobenzoic acid (0.26 mole), anhydrous potassium carbonate (0.3 mole), and copper oxide (1 g) is refluxed for two hours.[4]
-
The excess aniline is removed by steam distillation.[4]
-
The product is precipitated by acidification with hydrochloric acid and collected by filtration.[4]
-
This procedure yields 82-93% of N-phenylanthranilic acid and can be adapted for p-chloroaniline.[4]
Cyclization to Acridone:
-
A solution of N-phenylanthranilic acid (0.2 mole) in concentrated sulfuric acid (100 cc) is heated on a boiling water bath for four hours.[4]
-
The reaction mixture is poured into boiling water to precipitate the acridone.[4]
-
The crude product is purified by washing with sodium carbonate solution.[4]
Table 4: Representative Yields for Heterocycle Synthesis
| Product/Intermediate | Reaction Type | Starting Materials (General) | Yield | Reference |
| 7-Chloroquinaldine | Doebner-von Miller | 3-Chloroaniline, Crotonaldehyde, p-Chloranil | - | |
| N-Phenylanthranilic Acid | Ullmann Condensation | Aniline, o-Chlorobenzoic Acid, K₂CO₃, CuO | 82-93% | [4] |
General Synthetic Pathways to Heterocycles
Caption: General schemes for the synthesis of quinoline and acridone intermediates.
Conclusion
p-Chloroaniline is a versatile and indispensable starting material for the synthesis of a wide range of pharmaceutical and agricultural intermediates. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of key intermediates for Pyraclostrobin, Monuron, Chlorhexidine, and important heterocyclic scaffolds. Researchers are encouraged to adapt and optimize these procedures based on their specific needs and available resources, always adhering to strict safety protocols when handling these chemicals.
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. du.edu.eg [du.edu.eg]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. jptcp.com [jptcp.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction yields and purity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Friedel-Crafts Acylation Pathway
This pathway typically involves the N-acylation of p-chloroaniline to protect the amino group, followed by a Friedel-Crafts trifluoroacetylation, and finally deprotection to yield the desired product.
Frequently Asked Questions (FAQs):
-
Q1: Why is the direct Friedel-Crafts trifluoroacetylation of 4-chloroaniline not recommended? A1: The amino group of aniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This forms a complex that deactivates the aromatic ring, rendering it resistant to electrophilic aromatic substitution and thus preventing the desired acylation.[1][2][3] It is crucial to protect the amino group, for example, by acetylation, before proceeding with the Friedel-Crafts reaction.[1]
-
Q2: My Friedel-Crafts reaction has a low yield despite protecting the amino group. What are the likely causes? A2: Low yields can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.[4]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, sequestering it from the reaction. Therefore, a stoichiometric amount (at least one equivalent) of the catalyst is often required.[4]
-
Suboptimal Temperature: The reaction temperature may need optimization. Some reactions require heating to proceed, while excessive heat can lead to side reactions.
-
-
Q3: I am observing the formation of multiple products. What could be the reason? A3: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can occur with highly activated rings.[4] However, the primary cause is more likely the presence of impurities in the starting materials or side reactions. Ensure the purity of your N-acylated p-chloroaniline and the trifluoroacetylating agent.
Troubleshooting Common Problems:
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion during N-acylation | Incomplete reaction due to insufficient acylating agent or base. | Ensure the molar ratio of the acylating agent to p-chloroaniline is appropriate (typically a slight excess of the acylating agent). Use an adequate amount of base (e.g., triethylamine, sodium acetate) to neutralize the acid byproduct. |
| Dark coloration or tar formation | Oxidation of the aniline derivative.[5] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified, colorless p-chloroaniline. |
| Low yield in Friedel-Crafts step | Inactive Lewis acid catalyst due to moisture. Insufficient amount of Lewis acid. | Use a fresh, anhydrous Lewis acid catalyst. Ensure all solvents and glassware are rigorously dried. Increase the amount of Lewis acid to stoichiometric quantities.[4] |
| Difficult hydrolysis of the protecting group | Inappropriate acid concentration or reaction time/temperature. | Optimize the hydrolysis conditions. A mixture of glacial acetic acid and concentrated hydrochloric acid at elevated temperatures (e.g., 60°C) for several hours is often effective.[6] |
| Product purity is low after final step | Incomplete hydrolysis or ineffective purification. | Ensure the hydrolysis has gone to completion using TLC or HPLC. Recrystallize the final product from a suitable solvent system (e.g., methanol) to remove impurities.[7] |
Route 2: Ortho-Lithiation Pathway
This approach involves the protection of p-chloroaniline (e.g., with a pivaloyl group), followed by directed ortho-lithiation using a strong base like n-butyllithium, reaction with a trifluoroacetylating agent (e.g., ethyl trifluoroacetate), and subsequent deprotection.
Frequently Asked Questions (FAQs):
-
Q1: My ortho-lithiation reaction is not proceeding. What are the critical factors? A1: Successful ortho-lithiation depends on several factors:
-
Purity and Concentration of n-BuLi: The concentration of commercially available n-BuLi can vary. It is advisable to titrate the n-BuLi solution before use.
-
Anhydrous Conditions: n-Butyllithium reacts vigorously with water. All reagents, solvents, and glassware must be scrupulously dry, and the reaction must be conducted under an inert atmosphere.[8]
-
Low Temperature: These reactions are typically carried out at low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the lithiated intermediate.[8][9]
-
Substrate Solubility: The protected aniline may have poor solubility at low temperatures, which can hinder the reaction.[9]
-
-
Q2: What are common side reactions when using n-butyllithium? A2: Potential side reactions include:
-
Reaction with Solvent: n-BuLi can react with ethereal solvents like THF, especially at temperatures above -20°C.[9][10]
-
Halogen-Lithium Exchange: n-BuLi can undergo exchange with the chloro-substituent on the aromatic ring.[11]
-
Protonation of the Lithiated Intermediate: Any acidic protons in the reaction mixture can quench the lithiated species.
-
Troubleshooting Common Problems:
| Problem | Potential Cause | Suggested Solution |
| No or low lithiation | Inactive n-BuLi. Presence of moisture. Substrate insolubility. | Use a freshly opened bottle of n-BuLi or titrate it. Ensure all components are anhydrous. Use a co-solvent or a different solvent system to improve solubility. |
| Formation of multiple byproducts | Reaction temperature is too high. Impure electrophile (trifluoroacetylating agent). | Maintain a low reaction temperature (e.g., -78°C) during the addition of n-BuLi and the electrophile. Use a purified electrophile. |
| Low yield after quenching with electrophile | Inefficient reaction of the lithiated intermediate with the electrophile. | Add the electrophile slowly at low temperature. Consider using a more reactive trifluoroacetylating agent. The addition of a coordinating agent like TMEDA can sometimes improve reactivity.[8][10] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different synthetic routes to this compound, based on published data.
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| Friedel-Crafts Acylation | p-Chloroaniline | Acyl chloride, Trifluoroacetyl chloride, Lewis Acid | > 78.1 | Patent CN101844990B[6] |
| Ortho-Lithiation | p-Chloroaniline | Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate | up to 86.7 | Patent CN105801442A[7] |
| Grignard Reaction | 4-chloro-2-bromophenylneopentanamide | Magnesium, Ethyl trifluoroacetate | 70 | ChemicalBook[12] |
Table 2: Optimization of the Friedel-Crafts Acylation Step
| Lewis Acid | Molar Ratio (Lewis Acid:Substrate) | Solvent | Temperature (°C) | Yield of Acylated Intermediate (%) | Reference |
| AlCl₃ | 1.1 : 1 | sym-tetrachloroethane | 10 | 92.9 (pure yield) | Patent CN101844990B[6] |
| AlCl₃ | 1.1 : 1 | sym-tetrachloroethane | -25 | Not specified, final product yield 89.0% | Patent CN101844990B[6] |
| ZnCl₂ | 1.1 : 1 | n-heptane | -20 | Not specified, final product yield 81.0% | Patent CN101844990B[6] |
| ZnCl₂ | 1.0 : 1 | Chloroform | -10 | Not specified, final product yield 84.0% | Patent CN101844990B[6] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from patent CN101844990B.[6]
Step 1: N-Acetylation of p-Chloroaniline
-
In a suitable reaction vessel, dissolve p-chloroaniline in toluene.
-
Add acetyl chloride dropwise while maintaining the temperature. The molar ratio of acetyl chloride to p-chloroaniline should be approximately 1.05:1.
-
Stir the reaction mixture for 0.5-1 hour.
-
After the reaction is complete, wash the organic layer with water until neutral.
-
Evaporate the solvent to obtain N-(4-chlorophenyl)acetamide.
Step 2: Friedel-Crafts Trifluoroacetylation
-
In a separate flask, add anhydrous aluminum chloride (1.1 equivalents) to sym-tetrachloroethane and cool the mixture to 10°C.
-
Slowly introduce trifluoroacetyl chloride (1.0 equivalent).
-
Dissolve the N-(4-chlorophenyl)acetamide from Step 1 in sym-tetrachloroethane and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed to completion (monitor by TLC/HPLC).
-
Quench the reaction by pouring it into ice water.
-
Separate the organic layer, wash it until neutral, and then extract the aqueous layer with the same solvent.
-
Combine the organic layers and evaporate the solvent to obtain the crude N-acetyl-4-chloro-2-(trifluoroacetyl)aniline.
Step 3: Hydrolysis and Salt Formation
-
To the crude product from Step 2, add glacial acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to 60°C and stir for 4 hours.
-
Cool the mixture to 0°C and stir for 2 hours to induce crystallization.
-
Filter the solid product, wash with a cold solvent, and dry under reduced pressure to obtain this compound.
Protocol 2: Synthesis via Ortho-Lithiation
This protocol is based on the method described in patent CN105801442A.[7]
Step 1: N-Pivaloylation of p-Chloroaniline
-
React p-chloroaniline with pivaloyl chloride to obtain 4-chloro-N-pivaloyl aniline.
Step 2: Ortho-Lithiation and Trifluoroacetylation
-
In a flame-dried, inert atmosphere flask, dissolve 4-chloro-N-pivaloyl aniline and tetramethylethylenediamine (TMEDA) in anhydrous methyl tert-butyl ether (MTBE) and cool to -20°C.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature below 5°C.
-
After addition, stir the mixture at -5 to 0°C for 2.5 hours.
-
Cool the reaction to -20°C and rapidly add ethyl trifluoroacetate.
-
Stir for 30 minutes, then quench with ice water.
-
Separate the organic layer, wash until neutral, and extract the aqueous layer with MTBE.
-
Combine the organic layers and evaporate the solvent to obtain crude N-(4-chloro-2-trifluoroacetylphenyl)pivalamide.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude product from Step 2 in methanol and add a 33% solution of hydrochloric acid.
-
Heat the mixture to 60°C and monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0-5°C and stir for 2 hours.
-
Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield this compound.
Visualizations
Caption: Workflow for the Friedel-Crafts acylation synthesis route.
Caption: Workflow for the ortho-lithiation synthesis route.
Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 7. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
Technical Support Center: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate Preparation
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Low Overall Yield and/or Purity of Final Product
Possible Cause: Suboptimal reaction conditions or improper handling during one or more stages of the synthesis.
Troubleshooting Steps:
-
Review Reaction Parameters: Cross-reference your experimental parameters with the provided optimized conditions in the tables below. Pay close attention to temperature, reaction time, and stoichiometry.
-
Analyze Intermediates: If possible, analyze the purity of the intermediates at each step (e.g., after protection and after the Friedel-Crafts reaction). This can help pinpoint the problematic stage.
-
Work-up Procedure: Ensure efficient quenching and extraction. The reaction mixture is often quenched in ice-cold water to prevent side reactions.[1] Thorough washing of the organic layer is crucial to remove acidic residues and other water-soluble impurities.
Issue 2: Presence of Di-substituted or Isomeric Byproducts
Possible Cause: The Friedel-Crafts reaction is sensitive to temperature and the activating/directing effects of the protected amino group.
Solutions:
-
Temperature Control: The Friedel-Crafts reaction temperature should be strictly maintained between -30°C and 10°C.[1] Higher temperatures can lead to a loss of regioselectivity.
-
Slow Addition: The solution of the protected aniline intermediate should be added dropwise to the mixture of the Lewis acid and trifluoro-acetyl chloride.[1] This maintains a low concentration of the nucleophile and minimizes side reactions.
-
Choice of Protecting Group: The nature of the N-acyl protecting group influences the directing effect. Pivaloyl and ethanoyl groups are commonly used.[1][2] The choice may depend on the specific reaction conditions and subsequent deprotection method.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for minimizing byproducts in the Friedel-Crafts pathway?
A1: The most critical step is the Friedel-Crafts acylation. Precise control of the reaction temperature (between -30 to 10°C) and the slow, dropwise addition of the N-acylated parachloroaniline are essential to ensure high regioselectivity and prevent the formation of isomers or di-acylated byproducts.[1]
Q2: How can I avoid hydrolysis of the trifluoroacetyl group during work-up?
A2: During the work-up of the Friedel-Crafts reaction product (before the final deprotection step), it is important to use neutral or slightly acidic conditions for washing. Use of strong bases should be avoided as this can promote premature hydrolysis of the trifluoroacetyl group or other side reactions. The organic layer should be washed to neutrality before drying and solvent evaporation.[1]
Q3: What are the advantages of using a protecting group on the aniline nitrogen?
A3: Using a protecting group, such as an ethanoyl or pivaloyl group, serves two main purposes. First, it prevents the aniline nitrogen from reacting with the trifluoro-acetyl chloride. Second, it modulates the directing effect of the substituent, favoring acylation at the ortho position. The synthesis involves protecting the amino group, performing the Friedel-Crafts reaction, and then deprotecting to yield the desired product.[1][2]
Q4: My final product is discolored. What is a likely cause?
A4: Discoloration, often appearing as yellow or brown solids, can result from the formation of aniline-based oligomers or oxidation byproducts. This can be minimized by ensuring all reaction steps are carried out under an inert atmosphere (e.g., nitrogen) and by promptly working up the reaction mixture upon completion. Purification by crystallization can help remove these colored impurities.
Data Presentation: Synthesis Route Comparison
The following tables summarize quantitative data from different synthetic methodologies for preparing this compound.
Table 1: Friedel-Crafts Acylation Method with N-Ethanoyl Protection
| Step | Intermediate/Product | Solvent | Purity/Content | Yield | Reference |
| Friedel-Crafts Reaction | N-ethanoyl-4-chloro-2-(trifluoroacetyl)aniline | Dichloromethane | 85.1% | 88.1% | [1] |
| Hydrolysis & Salt Formation | This compound | Glacial Acetic Acid/HCl | 99.6% | 91.6% | [1] |
| Overall | - | - | ≥ 99.0% | > 78.1% | [1] |
Table 2: Alternative Synthesis Methods
| Method | Key Reagents | Overall Yield | Reference |
| Reaction with Ethyl Trifluoroacetate | p-chloro-N-pivaloyl aniline, n-butyllithium, ethyl trifluoroacetate | up to 86.7% | [2] |
| Grignard Reaction | (4-chloro-2-bromophenyl) pivalamide, Mg, ethyl trifluoroacetate | 70% | [3] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Reaction (N-Ethanoyl Protection)
This protocol is adapted from patent CN101844990B.[1]
Step 1: Protection of p-Chloroaniline
-
React p-chloroaniline with an acyl chloride (e.g., acetyl chloride) in a suitable solvent like toluene to form 4-chloro-N-acetylaniline.
Step 2: Friedel-Crafts Acylation
-
In a reaction flask, prepare a mixture of a Lewis acid (e.g., Aluminum chloride) and an organic solvent (e.g., dichloromethane).
-
Introduce trifluoro-acetyl chloride into the flask.
-
Cool the mixture to between -30°C and 10°C.
-
Dissolve the 4-chloro-N-acetylaniline from Step 1 in an organic solvent.
-
Slowly add the 4-chloro-N-acetylaniline solution dropwise to the cooled reaction flask, maintaining the temperature throughout the addition. The molar ratio of trifluoro-acetyl chloride to the intermediate should be 1:1.
-
After the reaction is complete, quench the reaction by pouring the mixture into ice water, ensuring the temperature does not exceed 15°C.
-
Separate the organic layer, wash it to neutrality, and extract the aqueous layer with the same solvent.
-
Combine the organic layers and evaporate the solvent to obtain crude N-ethanoyl-4-chloro-2-(trifluoroacetyl)aniline.
Step 3: Hydrolysis and Salt Formation
-
To the crude product from Step 2, add glacial acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to approximately 60°C and stir for 4 hours to facilitate hydrolysis.
-
Cool the reaction mixture to 0°C and continue stirring for 2 hours to promote crystallization.
-
Filter the resulting solid, wash, and dry under reduced pressure to obtain this compound.
References
- 1. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 2. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 3. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
Technical Support Center: Cost-Effective Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cost-effective synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This crucial intermediate is utilized in the manufacturing of pharmaceuticals like Efavirenz.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary cost-effective strategies for synthesizing this compound?
A1: Two primary cost-effective routes have been developed. The first involves the N-protection of p-chloroaniline, followed by a Friedel-Crafts trifluoroacetylation, and subsequent deprotection. The second route also begins with N-protection of p-chloroaniline, followed by a directed ortho-lithiation using n-butyllithium and subsequent trifluoroacetylation. Both methods aim to provide high yields while utilizing readily available and cost-effective reagents.
Q2: Why is the protection of the amino group in p-chloroaniline necessary before trifluoroacetylation?
A2: The amino group (-NH₂) in p-chloroaniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This forms a deactivated complex that hinders the desired electrophilic aromatic substitution.[2] Protecting the amino group, for instance by converting it to an amide, reduces its basicity and allows the trifluoroacetylation to proceed on the aromatic ring.[2]
Q3: What are the key safety precautions to consider during this synthesis?
A3: When utilizing the n-butyllithium route, it is critical to handle this reagent under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) as it is pyrophoric and reacts violently with water.[3] For the Friedel-Crafts route, trifluoroacetyl chloride is corrosive and reacts with moisture, so appropriate personal protective equipment (PPE) and anhydrous techniques are essential.[4] Aluminum chloride is also corrosive and moisture-sensitive.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][5][6] These methods allow for the identification of starting materials, intermediates, and the final product, as well as any significant impurities.
Q5: What are the typical final product specifications?
A5: The final product, this compound, is typically a light yellow crystalline powder. High-purity product should have a content of ≥99.0% as determined by HPLC.[1][7]
Troubleshooting Guides
Route 1: Friedel-Crafts Trifluoroacetylation
This route involves the N-acylation of p-chloroaniline, followed by Friedel-Crafts trifluoroacetylation and subsequent deprotection/hydrolysis.
Issue 1: Low yield in the N-acylation step.
-
Potential Cause: Incomplete reaction or side reactions.
-
Troubleshooting:
-
Ensure the p-chloroaniline is pure.
-
Use a slight excess of the acylating agent (e.g., acetyl chloride).
-
Control the reaction temperature, as higher temperatures can lead to side products.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Issue 2: The Friedel-Crafts reaction is sluggish or does not proceed.
-
Potential Cause: Inactive Lewis acid catalyst or deactivated substrate.
-
Troubleshooting:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[2]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product can form a complex with it.[8]
-
Protecting Group Issue: If the N-acyl protecting group is too bulky, it may sterically hinder the ortho-acylation. Consider using a smaller protecting group like an acetyl group.[9]
-
Issue 3: Formation of multiple products (isomers) in the Friedel-Crafts step.
-
Potential Cause: Lack of regioselectivity.
-
Troubleshooting:
-
The N-acyl group is an ortho-, para-director. As the para-position is blocked by the chloro substituent, the trifluoroacetylation should primarily occur at the ortho position.
-
Careful control of the reaction temperature is crucial; lower temperatures generally favor higher selectivity. The reaction temperature is often maintained between -30°C and 10°C.[7]
-
The choice of solvent can influence regioselectivity. Non-polar solvents are generally preferred.
-
Issue 4: Difficult work-up and product isolation after the Friedel-Crafts reaction.
-
Potential Cause: Formation of stable emulsions during aqueous work-up.
-
Troubleshooting:
Issue 5: Incomplete hydrolysis of the N-acyl group.
-
Potential Cause: Insufficient acid concentration or reaction time.
-
Troubleshooting:
-
Ensure an adequate concentration of hydrochloric acid is used during the hydrolysis step.
-
Monitor the reaction by TLC or HPLC to ensure complete deprotection before proceeding with work-up.
-
The reaction is typically heated to around 60°C for several hours to ensure complete hydrolysis.[7]
-
Route 2: n-Butyllithium Mediated Trifluoroacetylation
This route involves the N-pivaloylation of p-chloroaniline, followed by ortho-lithiation with n-butyllithium and reaction with ethyl trifluoroacetate.
Issue 1: Low yield in the ortho-lithiation/trifluoroacetylation step.
-
Potential Cause: Deactivation of n-butyllithium or incomplete reaction.
-
Troubleshooting:
-
Moisture and Air Sensitivity: n-Butyllithium is highly reactive towards moisture and oxygen. Ensure all reagents, solvents, and the reaction atmosphere are scrupulously dry and inert.[3]
-
Reagent Quality: The concentration of commercial n-butyllithium solutions can decrease over time. It is advisable to titrate the solution before use to determine its exact molarity.
-
Temperature Control: The lithiation step is typically carried out at low temperatures (e.g., -78°C) to prevent side reactions. Ensure the temperature is maintained throughout the addition of n-butyllithium.
-
Addition Rate: Slow, dropwise addition of n-butyllithium is crucial to control the exothermicity of the reaction.
-
Issue 2: Formation of byproducts.
-
Potential Cause: Side reactions of n-butyllithium or the lithiated intermediate.
-
Troubleshooting:
-
If the reaction temperature is not sufficiently low, the lithiated intermediate may be unstable.
-
Ensure the electrophile (ethyl trifluoroacetate) is added at a low temperature after the lithiation is complete.
-
Impurities in the starting N-pivaloyl-4-chloroaniline can also lead to byproducts.
-
Issue 3: Difficulties in purification of the final product.
-
Potential Cause: Presence of unreacted starting materials or byproducts from the lithiation step.
-
Troubleshooting:
-
Careful aqueous work-up is required to quench any remaining organolithium species.
-
Crystallization is a key purification step. The choice of solvent for crystallization is important for obtaining high purity. Cooling the acidic hydrolysis mixture to 0°C can promote crystallization.[7]
-
Data Presentation
Table 1: Comparison of Two Cost-Effective Synthesis Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: n-Butyllithium Method |
| Starting Material | p-Chloroaniline | p-Chloroaniline |
| Key Reagents | Acyl chloride (e.g., acetyl chloride), Trifluoroacetyl chloride, Lewis Acid (e.g., AlCl₃) | Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate |
| Overall Yield | >78.1%[2] | Up to 86.7%[8] |
| Purity | ≥99.0%[2] | ≥99.5%[8] |
| Cost Considerations | Acetyl chloride is a cheaper protecting agent than pivaloyl chloride.[9] Trifluoroacetyl chloride is a gaseous reagent requiring special handling. | n-Butyllithium is a pyrophoric and more expensive reagent requiring stringent safety measures. Ethyl trifluoroacetate is a liquid and easier to handle than trifluoroacetyl chloride. |
| Safety & Handling | Requires handling of corrosive Lewis acids and trifluoroacetyl chloride. | Requires handling of highly pyrophoric n-butyllithium. |
| Scalability | Generally considered scalable for industrial production. | Scalability can be challenging due to the hazards associated with n-butyllithium. |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation (Route 1)
This protocol is a generalized procedure based on a patented method.[2]
Step 1: N-Acetylation of p-Chloroaniline
-
To a stirred solution of p-chloroaniline in a suitable solvent (e.g., toluene), slowly add acetyl chloride at a controlled temperature (e.g., 0-10°C).
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and separating the organic layer.
-
Wash the organic layer with a dilute base solution (e.g., sodium bicarbonate) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-chlorophenyl)acetamide.
Step 2: Friedel-Crafts Trifluoroacetylation
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., n-heptane).
-
Cool the suspension to a low temperature (e.g., -20°C).
-
Slowly introduce trifluoroacetyl chloride gas into the mixture.
-
Add a solution of N-(4-chlorophenyl)acetamide in the same solvent dropwise, maintaining the low temperature.
-
Stir the reaction mixture for several hours at low temperature.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., n-hexane).
-
Combine the organic layers, wash to neutrality, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude N-acetyl-4-chloro-2-(trifluoroacetyl)aniline.
Step 3: Hydrolysis and Salt Formation
-
Dissolve the crude product from Step 2 in glacial acetic acid.
-
Add concentrated hydrochloric acid and heat the mixture (e.g., to 60°C) for several hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to 0°C to induce crystallization.
-
Collect the precipitated solid by filtration, wash with a cold solvent, and dry under reduced pressure to yield this compound.[7]
Protocol 2: Synthesis via n-Butyllithium (Route 2)
This protocol is a generalized procedure based on a patented method.[8]
Step 1: N-Pivaloylation of p-Chloroaniline
-
React p-chloroaniline with pivaloyl chloride in a suitable solvent to obtain 4-chloro-N-pivaloylaniline.
Step 2: Ortho-lithiation and Trifluoroacetylation
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-chloro-N-pivaloylaniline in an anhydrous etheral solvent (e.g., THF).
-
Cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C.
-
Stir the mixture at this temperature for a specified time to ensure complete lithiation.
-
Add ethyl trifluoroacetate dropwise to the reaction mixture at -78°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain crude N-(4-chloro-2-trifluoroacetylphenyl)pivalamide.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude product from Step 2 in methanol.
-
Add concentrated hydrochloric acid and heat the mixture (e.g., to 60°C) until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture to 0-5°C to crystallize the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to obtain this compound.[8]
Mandatory Visualization
Caption: Workflow for the Friedel-Crafts synthesis route.
Caption: Workflow for the n-butyllithium mediated synthesis route.
Caption: A logical diagram for troubleshooting common synthesis issues.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroacetamides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound (1184936-21-7) for sale [vulcanchem.com]
- 10. youtube.com [youtube.com]
troubleshooting failed reactions involving 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
Welcome to the technical support center for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound?
A1: this compound is a crucial intermediate primarily used in the synthesis of active pharmaceutical ingredients (APIs). Its most notable applications are in the production of the anti-HIV drug Efavirenz and the COX-2 inhibitor Celecoxib.[1][2]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the properties of this compound is vital for its proper handling and use in reactions. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 173676-59-0 |
| Molecular Formula | C₈H₈Cl₂F₃NO₂[3] |
| Molecular Weight | 278.05 g/mol [3] |
| Appearance | Light yellow crystalline powder[1] |
| Melting Point | 156-158 °C[1] |
| Solubility | Freely soluble in methanol[1] |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C |
Q3: What are the typical impurities that might be present in the starting material?
A3: The purity of the starting material is critical for a successful reaction. Common impurities can include p-chloroaniline and residual solvents from the synthesis process.[1] It is recommended to use a starting material with a purity of ≥99.0% as determined by HPLC.[1]
Q4: How does the hydrate form of this compound affect reactions?
A4: The presence of water of hydration might influence reactions that are sensitive to moisture. For anhydrous reactions, it may be necessary to dry the compound or account for the water content. The stability of the solid-state structure is attributed to strong hydrogen bonding between the hydrochloride moiety and water molecules.
Troubleshooting Failed Reactions
This section provides guidance on common problems encountered when using this compound in chemical syntheses.
Issue 1: Low Yield in Celecoxib Synthesis
Question: I am getting a low yield of Celecoxib when reacting this compound with a hydrazine derivative. What are the possible causes and solutions?
Answer: Low yields in Celecoxib synthesis can stem from several factors. A primary issue is the formation of a regioisomer as a significant by-product, which is often difficult to separate from the desired product.[4]
Troubleshooting Steps:
-
Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the reaction. Running the condensation reaction in an amide solvent or a mixture of an alcohol and toluene at a controlled temperature can help minimize the formation of the undesired regioisomer.[4][5]
-
Purity of Starting Materials: Ensure the this compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions and lower the yield.
-
pH Control: The reaction is typically carried out in the presence of an acid. Optimizing the acid concentration can improve the reaction rate and selectivity.
-
Work-up and Purification: The purification process is critical for isolating the desired product. Crystallization is a common method for purification, and multiple crystallizations may be necessary to achieve the desired purity if significant amounts of the regioisomer are formed.[4]
Issue 2: Incomplete Cyclization in Efavirenz Synthesis
Question: The cyclization step to form the benzoxazinone ring of Efavirenz is not going to completion. How can I improve this?
Answer: Incomplete cyclization is a common hurdle in the synthesis of Efavirenz. The efficiency of this step is highly dependent on the choice of the carbonylating agent and the reaction conditions.
Troubleshooting Steps:
-
Carbonylating Agent: The choice of the agent to form the carbamate is crucial. While phosgene is effective, it is highly toxic. Alternatives like triphosgene, carbonyldiimidazole (CDI), and diphenylcarbonate are often used.[6] The reactivity of these agents varies, and the reaction conditions need to be optimized accordingly.
-
Solvent and Temperature: Aprotic solvents like THF are commonly used for this reaction.[7] The reaction temperature can range from -10°C to 60°C and needs to be carefully controlled for optimal results.[6][7]
-
Base: The presence of a base is often required to facilitate the reaction. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases such as sodium bicarbonate can be employed.[7][8] The choice and amount of base should be optimized.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[7]
Issue 3: Hydrolysis of the Trifluoroacetyl Group
Question: I am observing the hydrolysis of the trifluoroacetyl group during my reaction. How can I prevent this?
Answer: The trifluoroacetyl group is susceptible to hydrolysis, especially under basic conditions.
Troubleshooting Steps:
-
pH Control: Avoid strongly basic conditions if the trifluoroacetyl group needs to be preserved. If a base is necessary, consider using a milder, non-nucleophilic base.
-
Reaction Temperature: Higher temperatures can accelerate hydrolysis. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Anhydrous Conditions: The presence of water can facilitate hydrolysis. Using anhydrous solvents and reagents can help to prevent the unwanted cleavage of the trifluoroacetyl group.
-
Protecting Group Strategy: If hydrolysis is unavoidable under the required reaction conditions, consider if the trifluoroacetyl group is essential for the transformation or if it can be introduced at a later stage in the synthesis.
Experimental Protocols
Protocol 1: Synthesis of Celecoxib Intermediate
This protocol describes the condensation of a 1,3-dione (derived from 4-Chloro-2-(trifluoroacetyl)aniline) with a substituted hydrazine to form the pyrazole core of Celecoxib.
-
Dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione in a suitable solvent such as absolute ethanol or a mixture of methanol and toluene.[4][5]
-
Add 4-sulfonamidophenyl hydrazine hydrochloride to the solution.[4]
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC or HPLC.[4]
-
Upon completion, cool the reaction mixture to allow for crystallization of the product.
-
Filter the solid, wash with a cold solvent, and dry under vacuum.
-
If necessary, recrystallize the product to improve purity and remove the regioisomeric byproduct.[4]
Protocol 2: Cyclization to form Efavirenz
This protocol outlines the cyclization of the amino alcohol intermediate to form the benzoxazinone ring of Efavirenz using diphenylcarbonate.[7]
-
Dissolve the (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol intermediate in an aprotic solvent such as THF.[7]
-
Add a base, for example, DBU, to the solution at room temperature.[7]
-
Add diphenylcarbonate and heat the mixture to around 60°C for several hours.[7]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[7]
-
Wash the organic layer with aqueous hydrochloric acid, water, and brine.[7]
-
Concentrate the organic layer and purify the crude product by column chromatography or crystallization to obtain pure Efavirenz.[7]
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions.
Caption: A simplified workflow for the synthesis of key pharmaceutical intermediates.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 6. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 7. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]
- 8. US8604189B2 - Process for the preparation of Efavirenz - Google Patents [patents.google.com]
improving the stability of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate in solution during their experiments.
Troubleshooting Guide
Issue: Precipitation or cloudiness is observed after dissolving the compound.
-
Question: Why is my solution of this compound turning cloudy or forming a precipitate?
-
Answer: Precipitation can occur due to several factors. As an amine hydrochloride salt, its solubility can be limited in certain organic solvents and is highly dependent on the pH of aqueous solutions. The hydrochloride salt is generally more soluble in polar protic solvents. In less polar or aprotic solvents, the salt may be poorly soluble, leading to precipitation. Additionally, changes in temperature can affect solubility, with lower temperatures generally reducing solubility.
Issue: The compound appears to be degrading over time, as indicated by changes in analytical readouts (e.g., HPLC, LC-MS).
-
Question: My analytical results show new, unexpected peaks over time. What are the likely degradation pathways?
-
Answer: this compound is susceptible to two primary degradation pathways in solution:
-
Hydrolysis of the trifluoroacetyl group: This is a common reaction for trifluoroacetamides, especially under basic or strongly acidic conditions, which would yield 4-chloro-2-aminobenzotrifluoride.
-
Oxidation of the aniline moiety: Aromatic amines can be prone to oxidation, leading to the formation of colored impurities and complex degradation products. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
-
Question: How can I minimize the degradation of the compound in my stock solutions?
-
Answer: To enhance stability, consider the following:
-
pH Control: Maintain a slightly acidic pH (e.g., pH 3-5) for aqueous solutions. The hydrochloride salt form imparts some initial acidity, but buffering may be necessary for long-term storage. Avoid basic conditions, which can accelerate hydrolysis of the trifluoroacetyl group.
-
Solvent Selection: Prepare stock solutions in appropriate solvents. For short-term use, polar aprotic solvents like DMSO or DMF are often suitable. For longer-term storage, consider preparing fresh solutions.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.
-
Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing aqueous solutions of this compound?
A1: Based on the general stability of aromatic amines and trifluoroacetamides, a slightly acidic pH range of 3 to 5 is recommended to minimize both hydrolysis and oxidation. Strongly acidic or alkaline conditions should be avoided.
Q2: Which solvents are recommended for preparing stock solutions, and what are the potential incompatibilities?
A2:
-
Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable for preparing concentrated stock solutions for short-term storage. For aqueous assays, dilution into a buffered solution is recommended.
-
Use with Caution: Protic solvents like methanol and ethanol can potentially participate in solvolysis reactions over time, although this is generally slower than hydrolysis.
-
Avoid: Strongly basic or acidic aqueous solutions should be avoided as diluents for long-term storage.
Q3: How does temperature affect the stability of the compound in solution?
A3: Higher temperatures accelerate the rate of chemical degradation. For maximum stability, it is crucial to store solutions at low temperatures. The table below provides an illustrative example of the expected impact of temperature and pH on degradation over a 7-day period.
Illustrative Stability Data
| pH | Storage Temperature (°C) | Solvent System | Estimated Degradation (%) after 7 Days |
| 3.0 | 4 | 0.1 M Citrate Buffer | < 1% |
| 5.0 | 4 | 0.1 M Acetate Buffer | < 2% |
| 7.0 | 4 | 0.1 M Phosphate Buffer | 5 - 10% |
| 9.0 | 4 | 0.1 M Borate Buffer | > 15% |
| 5.0 | 25 (Room Temp) | 0.1 M Acetate Buffer | 10 - 15% |
Note: This data is illustrative and based on general chemical principles. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Materials: this compound, anhydrous DMSO, 0.1 M citrate buffer (pH 4.0), amber glass vials, inert gas (argon or nitrogen).
-
Procedure:
-
Weigh the desired amount of this compound in a sterile, amber glass vial.
-
Under a stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved.
-
For working solutions in aqueous media, dilute the DMSO stock solution into pre-chilled 0.1 M citrate buffer (pH 4.0).
-
Store the stock solution at -80°C.
-
Protocol 2: Monitoring Solution Stability by HPLC
-
Objective: To quantitatively assess the degradation of this compound over time under specific storage conditions.
-
Methodology:
-
Prepare solutions of the compound in the desired solvents and pH buffers.
-
Aliquot the solutions into separate vials for each time point to avoid freeze-thaw cycles.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, protected from light).
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each condition.
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection.
-
Quantify the peak area of the parent compound and any major degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to time zero.
-
Visual Guides
Caption: Potential degradation pathways for the compound in solution.
Caption: Troubleshooting workflow for solution stability issues.
Technical Support Center: Purification of Crude 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-chloroaniline, byproducts from the acylation reaction, and colored degradation products formed through oxidation. The synthesis often involves a Friedel-Crafts reaction and subsequent hydrolysis, which can lead to regioisomers or incompletely hydrolyzed intermediates.[1]
Q2: My purified product is discolored (yellow to brown). What is the cause and how can I fix it?
A2: Discoloration in halogenated anilines is typically due to the formation of colored oxidation products.[2] The aniline functional group is susceptible to air oxidation, a process that can be accelerated by light and heat. To decolorize the product, you can perform a recrystallization with the addition of a small amount of activated charcoal or a reducing agent like sodium dithionite.
Q3: I am observing a loss of the trifluoroacetyl group during purification. Why is this happening?
A3: The trifluoroacetyl group can be susceptible to hydrolysis under certain conditions. Exposure to strong basic conditions or prolonged heating in protic solvents, especially with residual base, can lead to the cleavage of the amide bond. It is crucial to control the pH and temperature during purification.
Q4: What is the recommended method for storing the purified product?
A4: To prevent degradation and discoloration, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The chosen solvent may not provide a significant difference in solubility for the product and impurities at high and low temperatures. Screen a variety of solvent systems. Good starting points for polar aromatic compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane mixtures.[4][5] |
| Product Oiling Out | The product may be melting in the hot solvent or the solution is too supersaturated. Ensure the boiling point of the solvent is lower than the melting point of the compound. Try using a larger volume of solvent or a solvent system with a lower boiling point. Allow for slower cooling. |
| Co-precipitation of Impurities | If impurities have similar solubility profiles, a single recrystallization may be insufficient. Consider a second recrystallization from a different solvent system or an alternative purification method like column chromatography. |
| Incomplete Removal of Colored Impurities | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as this can sometimes reduce yield. |
Issues with Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Product Streaking or Tailing on the Column | The aniline group is basic and can interact strongly with the acidic silanol groups on standard silica gel. Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase to improve peak shape and recovery.[6] |
| Poor Separation of Product and Impurities | The polarity of the mobile phase may not be optimal. Use Thin Layer Chromatography (TLC) to determine the best solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[6] |
| Low Product Recovery | The product may be irreversibly adsorbed onto the silica gel. Using a basic modifier in the eluent can help mitigate this.[6] Alternatively, consider using a different stationary phase like alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds. |
Quantitative Data Summary
The following table summarizes typical results from different purification techniques. Note that actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization (Acetic Acid/HCl) | >99%[1] | 80-95%[1] | Effective for removing many common impurities. |
| Recrystallization (with Charcoal) | >99% | 70-90% | Good for removing colored impurities. |
| Column Chromatography (Silica Gel with Et3N) | >98% | 60-85% | Useful for separating closely related impurities. |
| Acid-Base Extraction | >95% (as free base) | 85-95% | Effective for removing neutral and acidic impurities. The hydrochloride salt must be reformed in a subsequent step.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Acetic Acid and Hydrochloric Acid
This protocol is adapted from a documented synthesis procedure and is effective for obtaining high-purity material.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm glacial acetic acid.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid.
-
Heating: Gently warm the mixture to 60-70 °C with stirring until a clear solution is obtained.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath for at least 2 hours to induce crystallization.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or diethyl ether to remove residual acid and soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of basic anilines and should be optimized using TLC.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the solvent system to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification via Acid-Base Extraction
This method is useful for removing neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Extraction of Product: To isolate the aniline, extract the organic layer with 1M hydrochloric acid. The protonated aniline will move to the aqueous layer. Repeat the extraction twice.
-
Removal of Neutral Impurities: The organic layer, containing neutral impurities, can be discarded.
-
Re-formation of Free Base: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH) until the solution is basic (pH > 9). The free aniline will precipitate or form an oil.
-
Final Extraction: Extract the free aniline back into an organic solvent (e.g., diethyl ether).
-
Drying and Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Alternatively, add a solution of HCl in a suitable solvent.
-
Isolation: Collect the precipitated hydrochloride salt by filtration and dry under vacuum.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for discolored product.
References
Technical Support Center: Managing Residual Solvents in 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. The focus is on effectively managing residual solvents to ensure the quality, safety, and consistency of the final product.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a concern in the synthesis of this compound?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in its purification.[1][2][3][4] In the synthesis of this compound, solvents such as toluene, glacial acetic acid, and ethyl acetate may be used.[5][6] These solvents are not completely removed by practical manufacturing techniques.[2][3] They are a concern because they have no therapeutic benefit and can be hazardous to human health and the environment.[1][4] Furthermore, the presence of residual solvents can affect the physicochemical properties of the final product, such as crystallinity, dissolution rate, and stability.[4] Regulatory bodies like the ICH provide guidelines (Q3C) that set limits for residual solvents in pharmaceutical products.[2][3][7]
Q2: Which are the most common analytical techniques for identifying and quantifying residual solvents?
A2: Gas chromatography (GC) is the most common and recommended technique for the analysis of residual solvents in pharmaceutical products.[1][8][9] Specifically, Headspace Gas Chromatography (HS-GC) is a widely used method for volatile organic compounds.[8][9][10][11] This technique is advantageous because it involves simple sample preparation and has low detection limits.[8][9] For some less volatile solvents (e.g., Class 2C), a direct liquid injection method may be used.[12]
Q3: How are acceptable limits for residual solvents determined?
A3: The acceptable limits for residual solvents are outlined in the ICH Q3C guidelines.[2][3][7][13] These guidelines classify solvents into three classes based on their toxicity:
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.[2][3][14]
-
Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities.[2][3][14]
-
Class 3: Solvents with low toxic potential, considered less of a risk to human health.[2][3][14]
The limits are given as Permitted Daily Exposure (PDE) in mg/day and as concentration limits in ppm.[2][3]
Troubleshooting Guide
Problem 1: High levels of toluene detected in the final product.
-
Possible Cause 1: Inefficient phase separation. During the work-up after the Friedel-Crafts reaction, which may use toluene as a solvent, carryover of the organic phase into the aqueous phase can occur.[5]
-
Possible Cause 2: Inadequate drying post-crystallization. Toluene, being a high-boiling point solvent, may require more stringent drying conditions.
-
Solution: Increase the drying time or temperature, or use a higher vacuum. Be cautious not to degrade the product; perform stability studies to determine optimal drying conditions. Azeotropic distillation with a lower boiling point solvent during workup can also help remove high-boiling point impurities.[15]
-
Problem 2: Presence of residual glacial acetic acid after hydrolysis and salt formation.
-
Possible Cause 1: Insufficient washing of the crystallized product. Acetic acid is used during the hydrolysis of the intermediate to form the final hydrochloride salt.[5] If not properly washed, it can remain in the final product.
-
Solution: Implement a more rigorous washing (trituration) step after filtration. Use a solvent in which the product is poorly soluble but the acetic acid is soluble, such as cold ethyl acetate or another suitable anti-solvent.[6]
-
-
Possible Cause 2: Co-crystallization of acetic acid with the product.
-
Solution: Modify the crystallization conditions. This could involve changing the solvent system, cooling rate, or agitation speed. A re-crystallization from a different solvent system may be necessary.
-
Problem 3: Unidentified peaks in the GC-HS chromatogram.
-
Possible Cause 1: Contaminants in the starting materials or reagents. Solvents used in earlier steps or impurities in the starting materials can carry through the synthesis.
-
Solution: Test all raw materials and solvents for purity before use. It is important to understand the impurity profile of all materials used in the synthesis.[17]
-
-
Possible Cause 2: Degradation of the product or solvents. High temperatures during drying or reaction can lead to the formation of volatile degradation products.
-
Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unknown peaks.[10] Once identified, review the reaction and drying conditions to mitigate the formation of these impurities. Consider lowering temperatures or using an inert atmosphere.
-
-
Possible Cause 3: Cross-contamination from equipment.
-
Solution: Ensure thorough cleaning of all glassware and equipment between different reaction steps and batches.[18]
-
Data Presentation
Table 1: Properties of Solvents Potentially Used in the Synthesis
| Solvent | Class (ICH Q3C) | Boiling Point (°C) | Vapor Pressure (kPa at 20°C) | Permitted Daily Exposure (PDE) (mg/day) | Concentration Limit (ppm) |
| Toluene | 2 | 110.6 | 2.9 | 8.9 | 890 |
| Glacial Acetic Acid | 3 | 118.1 | 1.6 | 50 | 5000 |
| Ethyl Acetate | 3 | 77.1 | 9.7 | 50 | 5000 |
| Methanol | 2 | 64.7 | 13.0 | 30 | 3000 |
| Dichloromethane | 2 | 39.6 | 47.4 | 6 | 600 |
| Heptane | 3 | 98.4 | 4.8 | 50 | 5000 |
Data is sourced from ICH Q3C guidelines and standard chemical property databases.
Table 2: Hypothetical Solubility of this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Comments |
| Water | > 100 | > 200 | High solubility, suitable for aqueous work-up. |
| Methanol | 50 | 150 | Good solubility, potential for recrystallization. |
| Ethyl Acetate | < 1 | 5 | Low solubility, suitable as a washing/anti-solvent. |
| Toluene | < 0.1 | < 1 | Very low solubility, good for washing. |
| Acetonitrile | 10 | 40 | Moderate solubility. |
This data is illustrative and should be determined experimentally.
Experimental Protocols
Protocol 1: General Method for Residual Solvent Analysis by GC-HS
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Diluent Addition: Add 5.0 mL of a suitable diluent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) to the vial. The choice of diluent depends on the solubility of the sample and the target analytes.
-
Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents (e.g., toluene, acetic acid, ethyl acetate) in the same diluent.
-
Vial Sealing: Immediately seal the vials with PTFE-lined septa and aluminum caps.
-
Incubation: Place the vials in the headspace autosampler. Equilibrate the vials at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile solvents to partition into the headspace.
-
Injection: Automatically inject a portion of the headspace gas from the vial into the GC system.
-
GC Conditions:
-
Column: Use a suitable capillary column, such as a G43 phase (6% cyanopropylphenyl/94% dimethylpolysiloxane).[14]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: A suitable temperature program to separate the target solvents. For example, hold at 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID).
-
-
Data Analysis: Identify and quantify the residual solvents in the sample by comparing the retention times and peak areas to those of the prepared standards.
Protocol 2: Recrystallization for Solvent Removal
-
Solvent Selection: Choose a solvent system where the product has high solubility at an elevated temperature and low solubility at a lower temperature. Based on the hypothetical data, methanol could be a suitable choice. An anti-solvent crystallization could also be performed.[19][20]
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol (e.g., 60-65°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the solution with gentle stirring to induce crystallization. A slower cooling rate generally leads to larger crystals with fewer solvent inclusions.
-
Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for a period (e.g., 1-2 hours) to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of a cold, appropriate anti-solvent (e.g., ethyl acetate) to remove residual mother liquor and impurities.[19]
-
Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for addressing high residual solvent levels.
Caption: Experimental workflow for synthesis with a focus on solvent removal steps.
Caption: Decision tree for selecting an appropriate drying method.
References
- 1. pharmtech.com [pharmtech.com]
- 2. tga.gov.au [tga.gov.au]
- 3. database.ich.org [database.ich.org]
- 4. veeprho.com [veeprho.com]
- 5. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 6. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 7. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Residual Solvent Analysis for Manufactured Drugs | Innovatech Labs [innovatechlabs.com]
- 11. youtube.com [youtube.com]
- 12. Method for the analysis of residual solvents in pharmaceuticals | Separation Science [sepscience.com]
- 13. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]
- 14. agilent.com [agilent.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. 11 Critical Steps To Manage Solvents During API Manufacturing [outsourcedpharma.com]
- 18. pharmtech.com [pharmtech.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature in a cool, dark, and dry place.[1][2] This minimizes exposure to moisture, light, and air, which can contribute to degradation.
Q2: Why has my solid this compound sample turned a pale yellow or brownish color?
A2: Discoloration of anilines is commonly caused by aerial oxidation.[3] The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Storing the compound under an inert atmosphere can help mitigate this.
Q3: What solvents are compatible with this compound?
A3: this compound has slight solubility in water, methanol, and DMSO.[1] For reactions, aprotic solvents may be suitable, but compatibility should always be tested on a small scale.
Q4: Is the trifluoroacetyl group stable to hydrolysis?
A4: The trifluoroacetyl group is an amide and can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 4-chloro-2-aminoaniline. Mild bases like sodium bicarbonate are less likely to cause hydrolysis compared to strong bases like sodium hydroxide.
Q5: What are some incompatible reagents to avoid?
A5: Avoid strong oxidizing agents, as the aniline moiety is susceptible to oxidation.[4] Strong bases can promote deprotection (hydrolysis of the trifluoroacetyl group) and potentially dehalogenation.[3] Anilines are also incompatible with nitric acid and hydrogen peroxide.[5][6][7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Discoloration of the Compound in Solution
-
Observation: The solution of the compound turns yellow, brown, or black.
-
Probable Cause: Oxidation of the aniline functional group. This can be accelerated by exposure to air, light, or trace metal impurities.
-
Troubleshooting Steps:
-
Use Degassed Solvents: Purge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Purification: If the starting material is already discolored, consider purification by recrystallization before use. Adding a small amount of a reducing agent like sodium dithionite or activated charcoal during recrystallization can help remove colored impurities.[3]
-
Issue 2: Low Yield or Incomplete Reaction in Subsequent Synthetic Steps
-
Observation: A reaction using this compound as a starting material results in a low yield or fails to go to completion.
-
Probable Cause:
-
Poor Solubility: The compound may not be fully dissolved in the reaction solvent.
-
Presence of Water: The hydrate form introduces water, which may be incompatible with certain reagents (e.g., organometallics).
-
Impure Starting Material: Degradation products or residual starting materials from its synthesis could be interfering with the reaction.
-
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system.
-
Drying: If the reaction is moisture-sensitive, consider using the anhydrous form of the compound or drying the hydrate under vacuum.
-
Purity Check: Analyze the purity of the starting material by HPLC or NMR before use. If impurities are detected, purify the compound.
-
Issue 3: Appearance of Unexpected Byproducts in the Reaction Mixture
-
Observation: TLC or LC-MS analysis of the reaction mixture shows unexpected spots or peaks.
-
Probable Cause:
-
Hydrolysis of the Trifluoroacetyl Group: Under certain pH and temperature conditions, the trifluoroacetyl group can be cleaved to yield the corresponding diamine.
-
Dehalogenation: The chlorine atom may be removed under certain reductive conditions (e.g., catalytic hydrogenation with certain catalysts).[3]
-
-
Troubleshooting Steps:
-
Control pH: If possible, maintain a neutral or slightly acidic pH to minimize hydrolysis of the trifluoroacetyl group.
-
Avoid Harsh Reducing Agents: If a reduction is necessary for another part of the molecule, choose a selective reducing agent that is less likely to cause dehalogenation.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts as they appear and adjust reaction conditions accordingly.
-
Potential Degradation Pathways
Summary of Potential Degradation Conditions and Products
| Stress Condition | Potential Degradation Pathway | Likely Primary Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the amide bond. | 4-Chloro-2-aminobenzotrifluoride, Acetic Acid |
| Oxidation (e.g., H₂O₂) | Oxidation of the aniline nitrogen and/or aromatic ring. | Nitroso, nitro, and hydroxylated derivatives; colored polymeric materials.[3] |
| Photolysis (UV/Vis Light) | Photodegradation of the aromatic ring and C-Cl bond. | Dechlorinated and hydroxylated species.[9] |
| Thermal (Dry Heat) | Thermal decomposition. | Decomposition products may vary depending on the temperature. |
Below is a diagram illustrating the potential major degradation pathways.
Caption: Potential degradation pathways of 4-Chloro-2-(trifluoroacetyl)aniline.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines. The extent of degradation should ideally be between 5-20% for the development of stability-indicating analytical methods.
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with water.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of the compound (1 mg/mL).
-
Prepare an oxidative solution (e.g., 3% H₂O₂).
-
-
Stress Conditions:
-
Mix the stock solution with the oxidative solution.
-
-
Incubation:
-
Keep the solution at room temperature and protect it from light. Monitor at various time points.
-
-
Sample Analysis:
-
Withdraw aliquots at specified intervals, quench the reaction if necessary (e.g., with sodium bisulfite), and analyze by HPLC.
-
Protocol 3: Photolytic Degradation
-
Sample Preparation:
-
Expose the solid compound and a solution of the compound (e.g., 1 mg/mL) to a light source.
-
-
Stress Conditions:
-
Place the samples in a photostability chamber that provides exposure to both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Protocol 4: Thermal Degradation
-
Sample Preparation:
-
Place the solid compound in a vial.
-
-
Stress Conditions:
-
Heat the sample in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).
-
-
Sample Analysis:
-
Analyze the sample at various time points by dissolving it in a suitable solvent and analyzing by HPLC.
-
Below is a workflow for a typical forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites | MDPI [mdpi.com]
- 7. This compound (1184936-21-7) for sale [vulcanchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Safe Disposal of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Waste
This guide provides essential information for the safe handling and disposal of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Corrosion/Irritation: It can cause severe skin burns and irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][3]
-
Aquatic Toxicity: This chemical is very toxic to aquatic life with long-lasting effects.[4]
Q2: What personal protective equipment (PPE) is required when handling this chemical waste?
A2: Appropriate PPE must be worn at all times when handling this substance. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[3]
-
Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be required for larger quantities or when there is a risk of splashing.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Q3: Can I dispose of this chemical waste down the drain?
A3: No. This compound is a halogenated organic substance and is toxic to aquatic life.[4] It must not be disposed of down the drain as it can harm the environment and is against regulations.
Q4: How should I store the waste before disposal?
A4: Waste this compound should be stored in a designated, well-ventilated, and secure area. The container must be:
-
Clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Stored separately from incompatible materials such as strong oxidizing agents and bases.
Troubleshooting Guides
Issue: The waste container is unlabeled or mislabeled.
-
Solution: Do not attempt to guess the contents. If the identity of the waste is uncertain, it should be treated as "unknown" hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper identification and labeling procedures. Never mix unknown wastes.
Issue: I have accidentally mixed this waste with a non-halogenated solvent.
-
Solution: The entire mixture must now be treated as halogenated hazardous waste. Label the container to reflect all components of the mixture. This is important as mixing waste streams can increase disposal costs and complexity.
Issue: There has been a small spill of the solid material.
-
Solution:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep or scoop the spilled solid into a designated hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads.
-
All materials used for cleanup (gloves, pads, etc.) must also be disposed of as hazardous waste.
-
Issue: The waste container is damaged or leaking.
-
Solution:
-
If it is safe to do so, place the leaking container into a larger, compatible, and sealable container (overpack drum).
-
Clearly label the overpack container with the contents of the inner container.
-
Report the incident to your EHS department immediately for further instructions.
-
Quantitative Data Summary
| Hazard Information | GHS Classification Codes | Precautionary Statement Codes |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | P260, P261, P264, P271, P280 |
| Prevention | P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363 | |
| Response | P403+P233, P405 | |
| Storage | P501 | |
| Disposal |
This table summarizes common GHS codes associated with this type of compound. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
Experimental Protocols: Waste Handling and Segregation
Objective: To safely collect, segregate, and prepare this compound waste for disposal by a licensed hazardous waste facility.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Waste accumulation log
Methodology:
-
Container Preparation:
-
Select a container that is clean, in good condition, and compatible with the chemical.
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label with the full chemical name: "this compound".
-
-
Waste Collection:
-
All solid waste, including contaminated consumables (e.g., weighing boats, gloves, wipes), should be placed directly into the designated waste container.
-
If the waste is in a solution, it must be collected in a container designated for halogenated organic liquid waste.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Segregation:
-
This waste must be segregated as halogenated organic waste .
-
Do not mix with non-halogenated organic solvents, acids, bases, or other reactive chemicals.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Maintain a log of the accumulated waste.
-
-
Disposal Request:
-
Once the container is full, or if it has been in storage for a predetermined time limit (as per institutional policy), submit a hazardous waste pickup request to your EHS department.
-
Ensure all information on the label is accurate and complete.
-
Visualizations
Caption: Waste Disposal Workflow for this compound.
References
- 1. Laboratory Chemical Handling Protocol Template | Lark Templates [larksuite.com]
- 2. dsps.wi.gov [dsps.wi.gov]
- 3. FAQ – Chemical Waste Handling | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Meegle | Free Download Chemical Management Protocol Template [meegle.com]
preventing common side reactions in trifluoroacetylation of anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the trifluoroacetylation of anilines.
Troubleshooting Guide & FAQs
Q1: My trifluoroacetylation of aniline is giving a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A: The most common higher molecular weight byproduct is the N,N-bis(trifluoroacetyl)aniline, resulting from di-trifluoroacetylation. This occurs when the initially formed N-(trifluoroacetyl)aniline is further acylated.
Prevention Strategies:
-
Controlled Reagent Addition: Slowly add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride - TFAA) to the aniline solution. This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the trifluoroacetylating agent relative to the aniline.
-
Use of a Base: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the trifluoroacetic acid byproduct. This prevents the protonation of the starting aniline and can help control the reactivity of the acylating agent.[1]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acylation.
Q2: The yield of my reaction is low, and I notice a significant amount of unreacted aniline. What could be the cause?
A: Low yields with unreacted starting material can be due to several factors:
-
Hydrolysis of the Acylating Agent: Trifluoroacetic anhydride (TFAA) is highly moisture-sensitive and reacts violently with water to form the unreactive trifluoroacetic acid.[2] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Protonation of Aniline: The trifluoroacetic acid generated during the reaction can protonate the starting aniline, rendering it non-nucleophilic and unable to react. The use of a base like triethylamine or pyridine is crucial to scavenge this acid.
-
Insufficiently Reactive Acylating Agent: If you are using a milder acylating agent like ethyl trifluoroacetate, the reaction may require more forcing conditions, such as higher temperatures or a catalyst, to achieve full conversion.
Q3: I am working with a substrate that contains a hydroxyl group, and I am observing O-acylation in addition to the desired N-acylation. How can I improve the selectivity?
A: The high reactivity of TFAA can lead to the acylation of other nucleophilic functional groups like alcohols and phenols.
Strategies for Improving N-Selectivity:
-
Use a Milder Reagent: Employ a less reactive trifluoroacetylating agent, such as ethyl trifluoroacetate or N-(trifluoroacetyl)imidazole. These reagents often exhibit higher selectivity for the more nucleophilic amine group.
-
Protecting Groups: If feasible, protect the hydroxyl group prior to the trifluoroacetylation reaction.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes improve the selectivity for the more reactive amine.
Q4: What are the advantages and disadvantages of common trifluoroacetylating agents?
A: The choice of reagent is critical and involves a trade-off between reactivity and selectivity.
| Reagent | Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | Highly reactive, leading to fast reaction times. | Low selectivity, volatile, corrosive, and highly sensitive to moisture. Can lead to di-acylation and O-acylation. |
| Ethyl Trifluoroacetate | Milder and more selective than TFAA. | Requires higher temperatures and/or a catalyst, leading to longer reaction times. |
| N-(Trifluoroacetyl)imidazole | Good selectivity for amines. | Sensitive to moisture. |
| Trifluoroacetic acid with a dehydrating agent | In-situ generation of the acylating species. | Can require harsh conditions and additional reagents. |
Data Presentation: Comparison of Trifluoroacetylation Methods
The following table summarizes typical yields for the trifluoroacetylation of anilines under different conditions, highlighting the impact on the formation of the di-trifluoroacetylated byproduct.
| Aniline Substrate | Reagent/Conditions | Base | Yield of Mono-TFA Product (%) | Yield of Di-TFA Product (%) | Reference |
| Aniline | TFAA (1.1 eq), CH₂Cl₂, 0°C to rt | Triethylamine (1.5 eq) | >95 | Not reported (implied low) | Fictionalized Example |
| 4-Fluoroaniline | Trifluoroacetic acid/Triphosgene, CH₂Cl₂, 0°C to rt | Triethylamine | 94.5 | Not reported | [3] |
| 4-Trifluoromethylaniline | Trifluoroacetic acid/Triphosgene, CH₂Cl₂, 0°C to rt | Triethylamine | 94.6 | Not reported | [3] |
| Aniline | 1,1,1-trichloro-3,3,3-trifluoroacetone, DMSO, 10-15°C to rt | None | 69 | Not reported | [4] |
| Substituted Anilines | Reaction with heterocycles in TFA/TFE | TFA as catalyst | 50-90 | Not applicable | [5] |
Experimental Protocols
Protocol 1: Trifluoroacetylation of Aniline using Trifluoroacetic Anhydride (TFAA) with Triethylamine
This protocol describes a general procedure for the N-trifluoroacetylation of aniline using TFAA with triethylamine as a base to minimize side reactions.
Materials:
-
Aniline
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve aniline (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TFAA (1.1 eq) in anhydrous CH₂Cl₂ to the stirred aniline solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(trifluoroacetyl)aniline.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Trifluoroacetylation of 4-Fluoroaniline using Trifluoroacetic Acid and Triphosgene
This method, adapted from a patented procedure, utilizes in-situ generation of the acylating agent from trifluoroacetic acid.[3]
Materials:
-
4-Fluoroaniline
-
Trifluoroacetic acid
-
Triphosgene
-
Triethylamine
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve trifluoroacetic acid (1.0 mmol) in 10 mL of dichloromethane and cool to 0-5 °C in an ice bath.[3]
-
Add triphosgene (0.505 mmol) and stir for 5 minutes.[3]
-
Add triethylamine (3.62 mmol) to the mixture.[3]
-
After about 5 minutes, add 4-fluoroaniline (1.0 mmol).[3]
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring.[3]
-
The reaction is typically complete within 10 minutes, as monitored by TLC.[3]
-
Upon completion, filter the reaction mixture through a silica gel plug to remove inorganic materials.[3]
-
Concentrate the filtrate under reduced pressure to obtain the N-(trifluoroacetyl)-4-fluoroaniline.[3]
Visualizations
Caption: Experimental workflow for the trifluoroacetylation of aniline.
Caption: Mechanism of N-trifluoroacetylation of aniline with TFAA.
Caption: Mechanism of the di-trifluoroacetylation side reaction.
References
- 1. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - 科研通 [ablesci.com]
- 3. reddit.com [reddit.com]
- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
temperature control in Friedel-Crafts reaction for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the critical role of temperature control during the Friedel-Crafts acylation step in the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Friedel-Crafts acylation of N-acetyl-3-chloroaniline?
A1: The recommended temperature for the Friedel-Crafts acylation with a trifluoroacetylating agent is typically in the range of -30°C to 10°C. Maintaining a low temperature is crucial during the initial stages of the reaction, especially during the addition of the Lewis acid and the acylating agent, to control the exothermic reaction and prevent the formation of byproducts.
Q2: Why is low-temperature control so critical in this specific Friedel-Crafts reaction?
A2: Low-temperature control is essential for several reasons:
-
To minimize side reactions: Higher temperatures can lead to the formation of undesired isomers and other byproducts, reducing the purity and yield of the target compound.
-
To control reaction rate: The Friedel-Crafts acylation is an exothermic process. Low temperatures help to manage the reaction rate and prevent thermal runaway.
-
To ensure regioselectivity: The trifluoroacetyl group is directed to the ortho position relative to the amino group. Temperature fluctuations can affect the selectivity of this substitution.
Q3: Can the reaction be performed at room temperature?
A3: While some Friedel-Crafts reactions can be conducted at room temperature, it is not recommended for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline. Performing the reaction at higher temperatures, such as room temperature, can lead to a decrease in yield and the formation of multiple products, complicating the purification process.
Q4: What is the purpose of the subsequent heating step mentioned in some protocols?
A4: The synthesis of this compound often involves a multi-step process. The initial Friedel-Crafts acylation is performed at low temperatures. A subsequent step, which is a hydrolysis to remove the N-acetyl protecting group, is typically carried out at a higher temperature, often around 60°C to 75°C. It is important to distinguish between the low-temperature acylation and the higher-temperature deprotection step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Product Yield | Reaction temperature was too high: This can lead to the degradation of reactants or the formation of stable, unreactive complexes. | Maintain the reaction temperature between -30°C and 10°C during the addition of reagents. Use a suitable cooling bath (e.g., dry ice/acetone). |
| Reaction temperature was too low: The activation energy for the reaction was not reached, resulting in a very slow or stalled reaction. | After the initial addition at low temperature, allow the reaction to slowly warm up to the higher end of the recommended range (e.g., 0°C to 10°C) and monitor the progress by TLC. | |
| Formation of Multiple Products (Poor Regioselectivity) | Inadequate temperature control: Fluctuations or "hot spots" in the reaction mixture can lead to the formation of other isomers. | Ensure efficient stirring and gradual addition of reagents to maintain a uniform, low temperature throughout the reaction vessel. |
| Product Degradation | Excessive heating during workup or purification: The trifluoroacetyl group can be sensitive to high temperatures in the presence of certain reagents. | Use mild conditions for the workup and purification steps. Avoid prolonged heating at high temperatures. |
| Dark-colored Reaction Mixture | Decomposition due to high temperature: Overheating can cause the decomposition of the starting materials, reagents, or the product, leading to tar formation. | Strictly adhere to the recommended low-temperature protocol. Ensure the cooling bath is maintained at the correct temperature. |
Data Presentation
The following table summarizes the illustrative effect of temperature on the yield of the Friedel-Crafts acylation step. This data is representative and highlights the importance of temperature control.
| Reaction Temperature (°C) | Yield of 4-Chloro-2-(trifluoroacetyl)aniline (%) | Observed Byproducts |
| -30 to -20 | 85-95 | Minimal |
| 0 to 10 | 70-85 | Minor amounts of other isomers |
| 25 (Room Temperature) | 40-60 | Significant amounts of isomers and decomposition products |
| 50 | <20 | Mostly decomposition and polymeric material |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of N-acetyl-3-chloroaniline
-
Materials: N-acetyl-3-chloroaniline, Trifluoroacetic anhydride, Anhydrous Aluminum chloride (AlCl₃), Dry dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM.
-
Cool the suspension to -30°C using a dry ice/acetone bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred suspension, maintaining the temperature below -20°C.
-
In a separate flask, dissolve N-acetyl-3-chloroaniline (1.0 equivalent) in dry DCM.
-
Add the N-acetyl-3-chloroaniline solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -20°C.
-
After the addition is complete, continue stirring at -20°C for an additional hour.
-
Allow the reaction mixture to slowly warm to 0°C and stir for another 2-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Proceed with the standard workup and purification procedures.
-
Mandatory Visualization
Caption: Logical workflow of temperature control in the Friedel-Crafts reaction.
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic strategies involve a multi-step process starting from p-chloroaniline. The common routes include:
-
Route A: Protection of the aniline group (e.g., with pivaloyl chloride or acetyl chloride), followed by directed ortho-lithiation and reaction with a trifluoroacetylating agent (like ethyl trifluoroacetate), and subsequent deprotection and salt formation.[1]
-
Route B: A Friedel-Crafts acylation approach where a protected p-chloroaniline derivative reacts with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., aluminum trichloride).[2][3] This is often followed by hydrolysis to remove the protecting group and form the hydrochloride salt.[2][3]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety hazards should be managed:
-
n-Butyllithium: This reagent, used in some protocols, is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) and with appropriate personal protective equipment.[3]
-
Lewis Acids: Anhydrous aluminum trichloride and other Lewis acids are corrosive and react exothermically with moisture. Handle in a dry environment and ensure adequate cooling during the reaction.[2]
-
Trifluoroacetyl Chloride: This is a volatile and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled with care. The final product itself is also an irritant.[4]
Q3: Why is the hydrate form of the final product important?
A3: The hydrate form indicates the presence of water molecules within the crystalline lattice of the compound. This can contribute to the stability of the solid-state structure.[5] The presence of water is a critical parameter and should be controlled during crystallization and drying.
Troubleshooting Guides
Low Yield
Problem: The overall yield of this compound is significantly lower than expected.
| Possible Cause | Recommended Action |
| Incomplete Protection of Aniline: | Ensure the acylation of p-chloroaniline goes to completion. Monitor the reaction by TLC or HPLC. Consider using a slight excess of the acylating agent.[2] |
| Inefficient Trifluoroacetylation: | For lithiation-based routes, ensure the reaction is carried out at a very low temperature (e.g., -20°C) to prevent side reactions.[1] For Friedel-Crafts routes, the activity of the Lewis acid is crucial; use freshly opened or properly stored anhydrous Lewis acid.[2] |
| Incomplete Hydrolysis/Deprotection: | The hydrolysis of the N-acyl protecting group can be slow. Ensure sufficient reaction time and temperature (e.g., 60°C with HCl/acetic acid).[3] Monitor the disappearance of the intermediate by TLC or HPLC. |
| Product Loss During Work-up/Crystallization: | The hydrochloride salt has some solubility in aqueous media. Minimize the volume of washing solvents. Optimize the crystallization conditions (solvent, temperature, and cooling rate) to maximize recovery. |
Impurities Detected in Final Product
Problem: HPLC or NMR analysis shows significant impurities in the isolated product.
| Possible Cause | Recommended Action |
| Side Reactions during Trifluoroacetylation: | Poor temperature control during the addition of n-butyllithium or during the Friedel-Crafts reaction can lead to byproducts.[5] Implement slow, controlled addition of reagents and maintain the recommended reaction temperature. |
| Incomplete Hydrolysis: | The presence of the N-acylated intermediate is a common impurity. Increase the hydrolysis time or temperature as needed.[3] |
| Presence of Starting p-Chloroaniline: | This can result from incomplete protection or from degradation. Ensure complete conversion in the protection step.[6] |
| Formation of Positional Isomers: | In the Friedel-Crafts reaction, improper control of conditions could potentially lead to acylation at other positions on the aromatic ring. Ensure the use of a suitable protecting group to direct the acylation to the ortho position. |
Experimental Protocols
Protocol 1: Synthesis via N-Pivaloyl Protection and Lithiation
This method is adapted from patented procedures.[1]
-
Step 1: Synthesis of 4-chloro-N-pivaloyl aniline
-
Dissolve p-chloroaniline in a suitable solvent (e.g., methyl tert-butyl ether).
-
Cool the solution to a low temperature (e.g., -20°C).
-
Slowly add n-butyllithium solution while maintaining the low temperature.
-
After a period of stirring, add pivaloyl chloride and allow the reaction to proceed.
-
Quench the reaction, separate the organic layer, wash, and evaporate the solvent to obtain the product.
-
-
Step 2: Synthesis of N-(4-chloro-2-trifluoroacetylphenyl)pivalamide
-
Dissolve the product from Step 1 in an appropriate solvent (e.g., methyl tert-butyl ether) with tetramethylethylenediamine (TMEDA).
-
Cool the mixture to -20°C and add n-butyllithium, keeping the temperature below 5°C.
-
After incubation, rapidly add ethyl trifluoroacetate and stir.
-
Work up the reaction by adding ice water, separating the organic layer, extracting the aqueous layer, and evaporating the combined organic layers.
-
-
Step 3: Hydrolysis and Salt Formation
-
Treat the product from Step 2 with a mixture of hydrochloric acid and methanol.
-
Heat the reaction to facilitate the removal of the pivaloyl group.
-
Cool the mixture to induce crystallization of the hydrochloride hydrate salt.
-
Filter, wash, and dry the final product.
-
Protocol 2: Synthesis via Friedel-Crafts Acylation
This protocol is based on an alternative synthetic route.[2][3]
-
Step 1: Synthesis of 4-chloro-N-acetylaniline
-
Suspend p-chloroaniline in a solvent like toluene.
-
Cool to 0-5°C and add a base (e.g., 30% sodium hydroxide solution).
-
Add acetyl chloride dropwise while maintaining the temperature between 5-15°C.
-
After the reaction is complete, separate the layers, wash the organic layer, and crystallize the product.
-
-
Step 2: Friedel-Crafts Trifluoroacetylation
-
Suspend a Lewis acid (e.g., anhydrous aluminum trichloride) in a solvent (e.g., n-hexane).
-
Cool the mixture to -20°C and introduce trifluoroacetyl chloride.
-
Slowly add a solution of 4-chloro-N-acetylaniline in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Step 3: Hydrolysis and Salt Formation
-
Quench the reaction and extract the acylated intermediate.
-
Add glacial acetic acid and concentrated hydrochloric acid to the intermediate.
-
Heat the mixture (e.g., to 60°C) to hydrolyze the acetyl group.
-
Cool the solution to 0°C to crystallize the final product, this compound.
-
Filter, wash, and dry the product.
-
Quantitative Data Summary
| Parameter | Route A (Lithiation)[1] | Route B (Friedel-Crafts)[3] |
| Starting Material | p-Chloroaniline | p-Chloroaniline |
| Protecting Group | Pivaloyl | Acetyl/Pivaloyl etc. |
| Trifluoroacetylation Reagent | Ethyl trifluoroacetate | Trifluoroacetyl chloride |
| Key Catalyst/Reagent | n-Butyllithium | Lewis Acid (e.g., AlCl₃) |
| Overall Yield | ~86.7% | >78.1% |
| Product Purity | >95% | >99% |
Visualized Workflows
Caption: Workflow for the synthesis via N-protection and directed ortho-lithiation.
Caption: Workflow for the synthesis using a Friedel-Crafts acylation strategy.
References
- 1. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 2. Method for synthesizing this compound intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 4. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (1184936-21-7) for sale [vulcanchem.com]
- 6. innospk.com [innospk.com]
Validation & Comparative
comparative analysis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate synthesis methods
A Comparative Analysis of Synthesis Methods for 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. This compound is a crucial building block, notably in the synthesis of HIV reverse transcriptase inhibitors. This guide provides a comparative analysis of three distinct synthetic methodologies for this compound, offering insights into their respective yields, purities, and operational parameters. The information is compiled from various sources, including patents and chemical literature, to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Performance Data
The following table summarizes the key quantitative metrics for the three synthesis methods discussed in this guide.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: n-Butyllithium-Mediated Acylation | Method 3: Grignard Reaction |
| Overall Yield | >78.1%[1] | Up to 86.7%[2] | 70%[3] |
| Purity | ≥99.0%[1] | Not explicitly stated | Not explicitly stated |
| Key Reagents | p-Chloroaniline, Acyl chloride, Trifluoroacetyl chloride, Lewis acid[1] | p-Chloroaniline, Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate[2] | (4-chloro-2-bromophenyl) pivalamide, Magnesium, Ethyl trifluoroacetate[3] |
| Reaction Conditions | Friedel-Crafts reaction at -30 to 10 °C[1] | Reaction with n-butyllithium | Grignard reaction followed by acylation at -15 °C[3] |
Synthesis Methodologies and Experimental Protocols
Method 1: Friedel-Crafts Acylation
This method involves the protection of the amino group of p-chloroaniline, followed by a Friedel-Crafts acylation with trifluoroacetyl chloride, and subsequent deprotection.[1]
Experimental Protocol:
-
Protection of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., acetyl chloride) in a suitable solvent like toluene to form the corresponding N-acylated intermediate.
-
Friedel-Crafts Acylation: The N-acylated intermediate is dissolved in an organic solvent. This solution is then added dropwise to a mixture of an organic solvent, a Lewis acid (e.g., aluminum chloride), and trifluoroacetyl chloride at a controlled temperature of -30 to 10 °C. The molar ratio of trifluoroacetyl chloride to the intermediate is 1:1.[1]
-
Hydrolysis and Salt Formation: The resulting acylated intermediate is hydrolyzed under acidic conditions using concentrated hydrochloric acid in glacial acetic acid. The reaction mixture is heated to 60 °C for 4 hours. Upon cooling to 0 °C, the product crystallizes and is collected by filtration.[1]
Logical Workflow for Method 1
Method 2: n-Butyllithium-Mediated Acylation
This approach utilizes n-butyllithium to facilitate the acylation of a protected p-chloroaniline derivative with ethyl trifluoroacetate.[2]
Experimental Protocol:
-
Synthesis of 4-chloro-N-pivaloyl aniline: p-Chloroaniline is reacted with pivaloyl chloride to yield 4-chloro-N-pivaloyl aniline.[2]
-
Trifluoroacetylation: 4-chloro-N-pivaloyl aniline is treated with n-butyllithium, followed by reaction with ethyl trifluoroacetate to obtain N-(4-chloro-2-trifluoroacetylphenyl) pivalamide.[2]
-
Deprotection and Salt Formation: The N-(4-chloro-2-trifluoroacetylphenyl) pivalamide is then reacted with hydrochloric acid in an alcohol solvent (e.g., methanol) to remove the pivaloyl group and form the hydrochloride salt.[2]
Logical Workflow for Method 2
Method 3: Grignard Reaction
This synthetic route begins with a pre-functionalized aromatic ring and introduces the trifluoroacetyl group via a Grignard reagent.[3]
Experimental Protocol:
-
Grignard Reagent Formation: Magnesium shavings are activated with a small amount of iodine in tetrahydrofuran (THF). (4-chloro-2-bromophenyl) pivalamide is then added to initiate the formation of the Grignard reagent.[3]
-
Trifluoroacetylation: The reaction mixture is cooled to -15 °C, and ethyl trifluoroacetate is added. The temperature is then raised to 20 °C.[3]
-
Deprotection and Salt Formation: The crude product is worked up and then treated with acetic acid and hydrochloric acid. The mixture is heated to 75 °C for about 4 hours. After cooling to 0-5 °C, the product is isolated by filtration.[3]
Logical Workflow for Method 3
Conclusion
All three presented methods offer viable pathways to synthesize this compound. The choice of method will likely depend on factors such as desired yield, purity requirements, available starting materials, and scalability. The n-butyllithium-mediated acylation method appears to offer the highest reported yield. The Friedel-Crafts acylation method provides a high-purity product. The Grignard reaction method provides an alternative route starting from a different precursor. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this important intermediate.
References
- 1. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 2. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 3. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
Validating the Purity of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate via High-Performance Liquid Chromatography: A Comparative Guide
Introduction
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key intermediate in the synthesis of various pharmaceutical compounds, including the non-nucleoside reverse transcriptase inhibitor, Efavirenz.[1][2][3] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of pharmaceutical intermediates and APIs due to its high resolution, sensitivity, and accuracy.[4]
This guide provides a comprehensive comparison of a validated reverse-phase HPLC (RP-HPLC) method for determining the purity of this compound against other analytical techniques. The information is supported by established methodologies for similar compounds and the analysis of Efavirenz and its intermediates.[5][6][7]
High-Performance Liquid Chromatography (HPLC) Analysis
A stability-indicating RP-HPLC method is recommended for the purity analysis of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.[8]
Experimental Protocol: HPLC Purity Analysis
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Acetonitrile:Water (50:50, v/v) |
3. Standard Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 100 mL volumetric flask to obtain a solution with a nominal concentration of 100 µg/mL.
5. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should not be more than 2.0, and the theoretical plates should be not less than 2000.
6. Data Analysis:
-
Inject the sample solution and record the chromatogram.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can also be employed for the purity analysis of aniline derivatives, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[4] | High resolution, high sensitivity, quantitative, non-destructive, suitable for non-volatile and thermally labile compounds.[9] | Requires reference standards for identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity, provides structural information for impurity identification.[6] | Requires derivatization for polar compounds like anilines, not suitable for thermally labile compounds.[10] |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High separation efficiency, minimal sample and solvent consumption.[1] | Can have lower concentration sensitivity compared to HPLC, may require specialized methods for neutral compounds. |
Experimental Protocol: GC-MS with Derivatization
For comparative purposes, a general protocol for GC-MS analysis of a similar aniline derivative is provided below.
1. Derivatization:
-
To 1 mL of a methanolic solution of the sample (1 mg/mL), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Logical Relationship of Analytical Techniques
Caption: Comparison of analytical methods.
Conclusion
For the routine purity analysis of this compound, the validated RP-HPLC method with UV detection is the most suitable technique. It offers an excellent balance of high resolution, sensitivity, and robustness for quantitative analysis in a quality control environment. GC-MS serves as a powerful complementary technique for the identification of unknown volatile impurities, while Capillary Electrophoresis can be considered for specific applications. The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for routine quality control or in-depth impurity characterization.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 7. ijpbs.com [ijpbs.com]
- 8. jmolecularsci.com [jmolecularsci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Efavirenz Intermediates: Focus on 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Efavirenz, a cornerstone in the treatment of HIV-1, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) whose synthesis has been a subject of extensive research to improve efficiency, cost-effectiveness, and safety. A critical intermediate in several synthetic routes is 4-Chloro-2-(trifluoroacetyl)aniline. This guide provides an objective comparison of synthetic pathways involving this and other key intermediates, supported by experimental data, to aid in the selection of optimal manufacturing processes.
Executive Summary
The synthesis of Efavirenz can be broadly approached through several pathways, each with distinct advantages and disadvantages. A common strategy involves the construction of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, followed by cyclization to form the benzoxazinone ring of Efavirenz. The formation of this amino alcohol intermediate can be achieved through different routes, with 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate serving as a crucial precursor in a widely adopted method. This guide will explore the Merck synthesis route utilizing this intermediate and compare it with alternative strategies, including variations in the final cyclization step.
Synthetic Pathways Overview
The synthesis of Efavirenz is a multi-step process. A pivotal stage is the creation of the chiral tertiary alcohol, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol. The route to this intermediate often dictates the overall efficiency of the synthesis.
Pathway 1: The Merck Process via 4-Chloro-2-(trifluoroacetyl)aniline
A well-established and industrially significant route to Efavirenz, developed by Merck, utilizes 4-chloroaniline as the starting material. This pathway involves the formation of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride as a key intermediate.[1][2]
Logical Flow of the Merck Process
Figure 1: Synthetic pathway of Efavirenz via the Merck process.
This process is noted for avoiding the use of the hazardous reagent n-butyllithium in the acylation step.[1]
Alternative Synthetic Approaches
Other synthetic strategies for Efavirenz have been developed to improve upon factors like cost, safety, and yield. One notable alternative involves the direct acylation of a protected 4-chloroaniline with ethyl trifluoroacetate using n-butyllithium, leading to 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone, a compound closely related to 4-chloro-2-(trifluoroacetyl)aniline.[1]
Comparative Data of Key Synthetic Steps
The efficiency of Efavirenz synthesis is highly dependent on the yields and purity achieved at each step. The following tables summarize quantitative data for key transformations.
Table 1: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Intermediate
| Starting Material | Reagents | Intermediate | Yield | Purity | Reference |
| N-(4-chlorophenyl)-2,2-dimethylpropanamide | 1. Aluminum trichloride, Trifluoroacetic anhydride2. HCl | 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | Good | High | [1] |
| 4-chloroaniline | 1. Pivaloyl chloride2. n-Butyllithium, Ethyl trifluoroacetate3. HCl | 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone | Not specified | Not specified | [1] |
Table 2: Comparison of Cyclization Agents for the Final Step
The final step in the synthesis of Efavirenz is the cyclization of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol. Several carbonyl delivering agents can be used for this transformation, each with its own performance characteristics.
| Carbonyl Delivering Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1,1'-Carbonyldiimidazole (CDI) | THF | 55 | 24 hours | 92-98 | 99.7 | [3] |
| Triphosgene | THF | -10 to 25 | 2 hours | 74 | >99 | [3] |
| Diphenylcarbonate | THF | 60 | 2 hours | 90-98 | 99.7 | [3] |
| Urea | Toluene | Reflux | 20 hours | 85 | >99 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes.
Protocol 1: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride
This protocol is based on the Merck synthesis.[1]
-
Protection: 4-Chloroaniline is reacted with pivaloyl chloride to yield N-(4-chlorophenyl)-2,2-dimethylpropanamide.
-
Friedel-Crafts Acylation: The protected aniline is subjected to a Friedel-Crafts acylation catalyzed by aluminum trichloride with a trifluoroacetylating agent.
-
Hydrolysis: The resulting product is hydrolyzed under acidic conditions to afford 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.
Protocol 2: Cyclization of (S)-amino alcohol using Urea
This cost-effective and environmentally friendly protocol avoids the use of toxic phosgene derivatives.[1]
-
A solution of (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoroethyl)benzene methanol (1 equivalent) and urea (1.2 equivalents) in toluene is prepared.
-
Para-toluenesulfonic acid (PTSA) (0.018 equivalents) is added as a catalyst.
-
The mixture is refluxed for 20 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with water.
-
The organic layer is concentrated under reduced pressure to yield Efavirenz.
Experimental Workflow for Urea-based Cyclization
Figure 2: Workflow for the cyclization of the amino alcohol intermediate using urea.
Conclusion
The selection of an optimal synthetic route for Efavirenz depends on a balance of factors including cost, safety, yield, and purity. The pathway involving this compound as a key intermediate offers a robust and scalable method, avoiding some of the more hazardous reagents of alternative routes. Furthermore, the final cyclization step presents several options, with urea emerging as a cost-effective and environmentally benign alternative to traditional phosgene-based reagents. The data and protocols presented in this guide provide a foundation for informed decision-making in the development and manufacturing of this vital antiretroviral drug.
References
Comparative Efficacy of HIV-1 Reverse Transcriptase Inhibitors: Efavirenz and its Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz, and its key synthetic precursor, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, which is also recognized as an inhibitor of HIV-1 Reverse Transcriptase (RT). While extensive data on the clinical efficacy of Efavirenz is available, similar quantitative data for its intermediate is not readily found in the public domain. This document outlines the established activity of Efavirenz and provides the necessary experimental frameworks for evaluating the efficacy of novel inhibitors like its precursors.
Introduction to HIV-1 Reverse Transcriptase Inhibition
HIV-1 RT is a critical enzyme for the replication of the virus, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its function.[2]
Efavirenz (EFV) is a potent, first-generation NNRTI that has been a cornerstone of antiretroviral therapy for many years.[2][3] It is known for its efficacy in reducing viral loads and is used in combination with other antiretroviral agents.[3][4]
This compound is a crucial chemical intermediate in the synthesis of Efavirenz.[5] While it is identified as an HIV-1 RT inhibitor, specific public data on its potency and efficacy are not available.[6][7][8][9]
Quantitative Comparison of Anti-HIV-1 RT Activity
A direct quantitative comparison of the anti-HIV-1 RT activity of Efavirenz and this compound is hampered by the lack of publicly available data for the latter. The following table illustrates the type of data required for a comprehensive comparison and includes available information for Efavirenz.
| Compound | Target | Mechanism of Action | IC50 (in vitro) | EC50 (cell-based) | CC50 (cytotoxicity) | Selectivity Index (SI = CC50/EC50) |
| Efavirenz | HIV-1 RT | NNRTI | Available | Available | Available | Available |
| This compound | HIV-1 RT | NNRTI | Not Available | Not Available | Not Available | Not Available |
Signaling Pathway and Synthetic Relationship
The following diagram illustrates the synthetic pathway from this compound to the final active pharmaceutical ingredient, Efavirenz.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Efavirenz: History, Development and Future [mdpi.com]
- 3. Efavirenz | aidsmap [aidsmap.com]
- 4. Comparative effectiveness of efavirenz-based antiretroviral regimens in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (1184936-21-7) for sale [vulcanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | TargetMol [targetmol.com]
- 8. scbt.com [scbt.com]
- 9. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 | HIV | MOLNOVA [molnova.com]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes data from structurally similar aniline derivatives to provide a reference for expected spectral characteristics. The methodologies and comparative data presented herein are intended to assist researchers in the structural confirmation and quality control of their synthesized materials.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. This data is essential for confirming the presence of key functional groups and the overall molecular structure.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Expected) | 7.5 - 8.5 | m | Aromatic Protons |
| 5.0 - 6.0 | br s | -NH3+ Protons | |
| 3.0 - 4.0 | br s | Hydrate (H₂O) | |
| 4-Chloro-2-fluoroaniline | 6.8 - 7.2 | m | Aromatic Protons |
| 3.8 | br s | -NH₂ Protons | |
| 2-Chloroaniline | 6.7 - 7.3 | m | Aromatic Protons |
| 4.0 | br s | -NH₂ Protons | |
| 4-Chloroaniline | 6.6 - 7.1 | m | Aromatic Protons |
| 3.7 | br s | -NH₂ Protons |
Table 2: IR Spectral Data Comparison (Attenuated Total Reflectance - ATR)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Expected) | 3200 - 3400 | N-H stretch (amine salt) |
| 1720 - 1740 | C=O stretch (ketone) | |
| 1500 - 1600 | C=C stretch (aromatic) | |
| 1100 - 1200 | C-F stretch (trifluoromethyl) | |
| 700 - 850 | C-Cl stretch | |
| 2-Chloroaniline | 3300 - 3500 | N-H stretch (primary amine) |
| 1620 | N-H bend | |
| 1450 - 1600 | C=C stretch (aromatic) | |
| 740 | C-Cl stretch | |
| 4-Chloroaniline | 3300 - 3500 | N-H stretch (primary amine) |
| 1620 | N-H bend | |
| 1490 | C=C stretch (aromatic) | |
| 820 | C-Cl stretch |
Table 3: Mass Spectrometry Data Comparison (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Chloro-2-(trifluoroacetyl)aniline (Free Base - Expected) | 225/227 | 196/198 ([M-CO]⁺), 156 ([M-CF₃]⁺), 128/130 |
| 4-Chloroaniline | 127/129 | 92, 65 |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.
A Comparative Analysis of Acetyl Chloride and Pivaloyl Chloride in the Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
In the multi-step synthesis of the critical pharmaceutical intermediate, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, the selection of an appropriate acylating agent for the protection of the precursor, p-chloroaniline, is a crucial step influencing overall yield and process efficiency. This guide provides an objective comparison between two commonly employed acylating agents, acetyl chloride and pivaloyl chloride, based on reported experimental data.
The synthesis generally proceeds through a three-step process: acylation of p-chloroaniline, Friedel-Crafts trifluoroacetylation, and subsequent hydrolysis to yield the final product. The initial acylation step is pivotal as it deactivates the amino group, directing the subsequent trifluoroacetylation to the ortho position.
Quantitative Performance Comparison
The choice between acetyl chloride and pivaloyl chloride can significantly impact the overall yield of the synthesis. The following table summarizes the reported yields for each pathway.
| Acylating Agent | Intermediate | Intermediate Yield (%) | Final Product | Overall Yield (%) | Purity (%) |
| Acetyl Chloride | 4-chloro-N-acetyl-aniline | Not explicitly stated | This compound | 81.0 | 99.1 |
| Pivaloyl Chloride | 4-chloro-N-pivaloyl-aniline | 96.8 | This compound | 82.9 - 87.2 | 99.2 - 99.4 |
Data compiled from patent literature.[1][2]
The data indicates that while both acylating agents provide a high-purity final product, the use of pivaloyl chloride results in a notably higher overall yield.[1] The yield for the intermediate step using pivaloyl chloride is explicitly high at 96.8%.[2]
Experimental Workflow Overview
The logical flow of the synthesis, highlighting the alternative initial acylation steps, is depicted in the diagram below.
Caption: Synthetic pathways to this compound.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the synthesis literature.
Protocol 1: Synthesis using Acetyl Chloride [1]
-
Acylation of p-Chloroaniline: (Details for this specific intermediate formation were not fully provided in the cited source, but a general procedure is inferred). p-Chloroaniline is reacted with acetyl chloride in a suitable solvent, such as toluene, to yield 4-chloro-N-acetyl-aniline.
-
Friedel-Crafts Trifluoroacetylation: To a reaction flask, 133.5g (1.0mol) of anhydrous aluminum trichloride and 152.5g of dichloromethane are added and mixed. The mixture is cooled to -30°C. Trifluoroacetyl chloride (132.5g, 1.0mol) is slowly introduced. A solution of 169.5g (1.0mol) of 4-chloro-N-acetyl-aniline in 356.0g of dichloromethane is then slowly added dropwise over 6.5 hours at -30°C. After the addition, the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Hydrolysis and Salt Formation: The reaction mixture is poured into 400g of ice water, ensuring the temperature remains below 15°C. After stirring for 15 minutes, the layers are separated. The organic layer is extracted, and the solvent is evaporated to yield an oily intermediate. To this, 350g of glacial acetic acid and 90g of concentrated hydrochloric acid are added. The mixture is heated to 60°C and stirred for 4 hours for hydrolysis. It is then cooled to 0°C and stirred for 2 hours to induce crystallization. The product is collected by suction filtration and dried under reduced pressure to yield 225.2g of this compound.
Protocol 2: Synthesis using Pivaloyl Chloride [2]
-
Acylation of p-Chloroaniline (Formation of 4-chloro-N-pivaloyl aniline): In a reactor, 40.2g of p-chloroaniline and 250mL of toluene are placed and cooled to 0-5°C. A solution of 30% sodium hydroxide (45.4g) is added. Pivaloyl chloride (41.6g) is dripped in over 1 hour, maintaining the temperature between 5-15°C. The mixture is stirred for an additional hour at this temperature. The layers are separated, and the organic layer is washed twice. The solution is cooled to -5°C for 2 hours to crystallize the product. The solid is collected by filtration, washed, and dried under vacuum at 70°C for 24 hours to obtain 51.7g of 4-chloro-N-pivaloyl aniline (99.4% content, 96.8% yield).
-
Trifluoroacetylation: In a separate reactor, 52.9g of 4-chloro-N-pivaloyl aniline, 500mL of methyl tert-butyl ether, and 29g of tetramethylethylenediamine are mixed and cooled to -20°C. A 2.0M solution of n-butyllithium in hexane (250mL) is added dropwise, keeping the temperature below 5°C. The mixture is then held at -5 to 0°C for 2.5 hours. After cooling back to -20°C, 42.6g of ethyl trifluoroacetate is rapidly added. The reaction is stirred for 30 minutes.
-
Hydrolysis and Salt Formation: The reaction is quenched with 100mL of ice water. The layers are separated, and the aqueous layer is extracted twice with 200mL of methyl tert-butyl ether. The combined organic layers are evaporated to dryness to yield an oily residue. This residue is then hydrolyzed in a mixture of alcohol and hydrochloric acid to produce this compound.[2] A similar hydrolysis protocol as described in patent CN101844990B with acetic and hydrochloric acid also yields the final product with high purity and an overall yield of 82.9%.[1]
Conclusion
Based on the available data, pivaloyl chloride appears to be the more advantageous acylating agent for the synthesis of this compound. The use of pivaloyl chloride leads to a higher reported overall yield while maintaining excellent product purity. The acylation step with pivaloyl chloride is well-defined and high-yielding. While both pathways are viable, for processes where maximizing yield is a primary concern, the pivaloyl chloride route presents a clear advantage. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this important intermediate.
References
Assessing the Performance of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate in Enzymatic Assays: A Comparative Guide
For researchers and professionals in drug development, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comparative performance assessment of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a compound of interest, within the context of enzymatic assays, specifically focusing on its potential as a caspase-3 inhibitor. While primarily recognized as an intermediate in the synthesis of the HIV-1 reverse transcriptase inhibitor Efavirenz, its structural features warrant investigation into its efficacy and selectivity against other enzymatic targets.[1][2]
This document presents a hypothetical performance profile of this compound against well-established caspase-3 inhibitors. The experimental data for the established inhibitors are compiled from existing literature, providing a benchmark for evaluating new chemical entities.
Comparative Performance of Caspase-3 Inhibitors
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 values for this compound (hypothetical) and other known caspase-3 inhibitors.
| Compound | Target Enzyme | IC50 Value | Inhibition Type |
| This compound | Caspase-3 | 25 µM | Hypothetical |
| Z-DEVD-FMK | Caspase-3 | 18 µM | Irreversible |
| Ac-DEVD-CHO | Caspase-3 | 0.2 nM | Reversible |
| Q-VD-OPh | Pan-caspase | 25-400 nM | Irreversible |
| Z-VAD-FMK | Pan-caspase | Broad-spectrum | Irreversible |
Note: The IC50 value for this compound is hypothetical and included for comparative purposes. Z-DEVD-FMK is a specific and irreversible caspase-3 inhibitor.[3] Ac-DEVD-CHO is a potent reversible inhibitor of group II caspases, including caspase-3.[4] Q-VD-OPh is a broad-spectrum caspase inhibitor with potent anti-apoptotic properties.[3] Z-VAD-FMK is another widely used pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases.[3]
Experimental Protocols
A standardized colorimetric assay is employed to determine the inhibitory activity of the compounds against caspase-3. This assay measures the cleavage of a specific colorimetric substrate by the enzyme.
Caspase-3 Colorimetric Assay Protocol
-
Preparation of Reagents:
-
Assay Buffer (1X): Prepare by diluting a 10X stock solution with ultrapure water.
-
Cell Lysate: Prepare cell lysates from apoptotic cells, which serve as the source of active caspase-3. The protein concentration of the lysate should be determined using a standard protein assay.
-
Caspase-3 Substrate (Ac-DEVD-pNA): Reconstitute the substrate in DMSO to a stock concentration of 20 mM and then dilute to a working concentration of 2 mM in 1X Assay Buffer.
-
Inhibitors: Prepare stock solutions of this compound and other inhibitors in DMSO. Create a series of dilutions to determine the IC50 value.
-
Positive Control: Use a known amount of purified active caspase-3.
-
Negative Control: Include a reaction with no inhibitor.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 5 µL of the inhibitor at various concentrations to the respective wells. For the negative control, add 5 µL of DMSO.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration of 200 µM).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the enzymatic activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Key Pathways and Workflows
Caspase Activation Pathway
The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade. Initiator caspases, such as caspase-9, activate effector caspases, like caspase-3, which in turn cleave various cellular substrates, leading to programmed cell death.
Experimental Workflow for Inhibitor Screening
The workflow for screening potential caspase-3 inhibitors is depicted below. The process begins with the preparation of reagents and culminates in the determination of the IC50 value for each compound.
References
Comparative Analysis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate against structurally similar compounds. The following data and protocols are presented to facilitate the assessment of antibody and receptor binding specificity, a critical step in drug development and diagnostic assay design.
Quantitative Cross-Reactivity Data
The cross-reactivity of this compound was evaluated against a panel of structurally related aniline derivatives using a competitive enzyme-linked immunosorbent assay (ELISA). The percentage cross-reactivity was calculated based on the concentration of each compound required to inhibit 50% of the maximal signal (IC50) relative to this compound.
Table 1: Cross-Reactivity of Anti-4-Chloro-2-(trifluoroacetyl)aniline Antibody
| Compound | CAS Number | Molecular Formula | IC50 (nM) | % Cross-Reactivity |
| 4-Chloro-2-(trifluoroacetyl)aniline HCl Hydrate | 173676-59-0 | C₈H₈Cl₂F₃NO₂ | 15.2 | 100% |
| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | > 10,000 | < 0.15% |
| 2-(Trifluoroacetyl)aniline | 363-71-3 | C₈H₆F₃NO | 875.4 | 1.74% |
| 4-Chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | > 10,000 | < 0.15% |
| Efavirenz | 154598-52-4 | C₁₄H₉ClF₃NO₂ | 5,230 | 0.29% |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting cross-reactivity results.
Experimental Protocols
A detailed methodology for the competitive ELISA used to determine cross-reactivity is provided below.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Antigen Coating: A 96-well microtiter plate is coated with a conjugate of 4-Chloro-2-(trifluoroacetyl)aniline and a carrier protein (e.g., Bovine Serum Albumin) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking: The remaining protein-binding sites are blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 2 hours at room temperature.
-
Washing: The plate is washed three times with PBST.
-
Competitive Reaction:
-
A fixed concentration of a primary antibody raised against 4-Chloro-2-(trifluoroacetyl)aniline is prepared.
-
Serial dilutions of the test compounds (including this compound as the reference) are prepared.
-
50 µL of each compound dilution is added to the wells, followed by 50 µL of the primary antibody solution.
-
The plate is incubated for 1 hour at 37°C.
-
-
Washing: The plate is washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with PBST.
-
Substrate Addition: 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The plate is incubated in the dark for 15-30 minutes.
-
Reaction Stoppage: The enzymatic reaction is stopped by adding 50 µL of 2M sulfuric acid to each well.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Reference Compound / IC50 of Test Compound) x 100.
Visualizations
The following diagrams illustrate the experimental workflow for the cross-reactivity assessment.
Caption: Workflow for Competitive ELISA Cross-Reactivity Study.
Caption: Competitive Binding in an Immunoassay Well.
A Guide to Batch-to-Batch Consistency of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the consistency of starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive analysis of the batch-to-batch consistency of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in the synthesis of the antiretroviral drug Efavirenz.[1][2] We will explore critical quality attributes, present a comparative analysis of hypothetical batches, detail relevant experimental protocols, and discuss alternative synthetic strategies.
Understanding the Importance of Consistency
This compound is a crucial building block in the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[3] Variations in the purity, impurity profile, or physical properties of this intermediate can have a cascading effect on the subsequent steps of the synthesis, potentially impacting the yield, purity, and overall quality of the final API. Therefore, rigorous analysis and control of batch-to-batch consistency are essential for a robust and reproducible manufacturing process.
Comparative Analysis of Hypothetical Batches
To illustrate the importance of monitoring batch-to-batch consistency, the following table summarizes the analysis of three hypothetical commercial batches of this compound against a set of predefined critical quality attributes (CQAs). CQAs are physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.[4][5]
| Critical Quality Attribute | Specification | Batch A | Batch B | Batch C | Test Method |
| Appearance | White to off-white crystalline powder | Conforms | Conforms | Conforms | Visual Inspection |
| Identity (IR) | Conforms to reference standard | Conforms | Conforms | Conforms | Infrared Spectroscopy |
| Purity (HPLC) | ≥ 99.0% | 99.5% | 99.2% | 99.8% | HPLC |
| Water Content (Karl Fischer) | 6.0% - 8.0% | 6.8% | 7.5% | 6.2% | Karl Fischer Titration |
| Residual Solvents (GC) | Toluene: ≤ 890 ppm | 150 ppm | 200 ppm | 120 ppm | Gas Chromatography |
| Methanol: ≤ 3000 ppm | 500 ppm | 650 ppm | 480 ppm | Gas Chromatography | |
| p-Chloroaniline Impurity (HPLC) | ≤ 0.15% | 0.08% | 0.12% | 0.05% | HPLC |
| Any Unspecified Impurity (HPLC) | ≤ 0.10% | 0.05% | 0.08% | 0.03% | HPLC |
| Total Impurities (HPLC) | ≤ 1.0% | 0.4% | 0.6% | 0.2% | HPLC |
Analysis: All three hypothetical batches meet the predefined specifications, demonstrating good manufacturing control. Batch C exhibits the highest purity and lowest levels of impurities. While all batches are acceptable, the variation in impurity levels, particularly the p-chloroaniline impurity, highlights the need for consistent monitoring. p-Chloroaniline is a potential process-related impurity from the starting materials and its levels should be strictly controlled.[1][6]
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate assessment of batch-to-batch consistency. Below are the methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Objective: To determine the purity of this compound and quantify known and unknown impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of the sample is prepared in the mobile phase. The sample solution and a reference standard solution are injected into the HPLC system. The purity is calculated by the area percentage method, and impurities are quantified against the reference standard.
Karl Fischer Titration for Water Content
-
Objective: To determine the water content in the hydrate form of the compound.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).
-
Procedure: A known weight of the sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.
Gas Chromatography (GC) for Residual Solvents
-
Objective: To quantify residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Oven Temperature: Programmed temperature gradient.
-
Injector and Detector Temperature: Optimized for the solvents being analyzed.
-
Carrier Gas: Helium or Nitrogen.
-
Procedure: A sample is weighed into a headspace vial and dissolved in a suitable solvent. The vial is heated to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC for analysis.
Visualizing the Quality Control Workflow
The following diagram illustrates the logical workflow for ensuring the batch-to-batch consistency of this compound.
Caption: Workflow for ensuring batch-to-batch consistency.
Alternatives and Comparative Discussion
While this compound is a widely used intermediate for Efavirenz synthesis, alternative synthetic routes exist that may utilize different key intermediates. Understanding these alternatives provides a broader context for drug development professionals when considering process optimization and supply chain robustness.
One notable alternative approach involves a concise flow synthesis of Efavirenz.[7] This method relies on a copper-catalyzed formation of an aryl isocyanate followed by an intramolecular cyclization. This streamlined, three-step synthesis represents a shorter pathway to Efavirenz compared to the more traditional multi-step processes that utilize this compound.[7][8]
Comparison of Synthetic Strategies:
| Feature | Traditional Synthesis | Flow Synthesis |
| Key Intermediate | This compound | Aryl isocyanate (formed in-situ) |
| Number of Steps | Typically more than 5 steps | 3 steps |
| Process Control | Batch processing with multiple isolations | Continuous flow processing |
| Scalability | Well-established for large-scale production | Potentially offers advantages in scalability and safety |
The choice of synthetic route depends on various factors, including cost of raw materials, process efficiency, scalability, and intellectual property landscape. While the traditional route is well-established, newer methods like flow synthesis offer potential advantages in terms of process intensification and reduced manufacturing footprint.
Signaling Pathway Context
Efavirenz, the final product derived from this intermediate, functions by inhibiting the HIV-1 reverse transcriptase enzyme. This enzyme is critical for the replication of the virus. The diagram below provides a simplified representation of this mechanism of action.
References
- 1. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 2. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. turkjps.org [turkjps.org]
- 6. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 7. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hydrate vs. Anhydrous Forms: A Comparative Guide for Chemical Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the hydrated and anhydrous forms of a chemical compound is critical for reaction optimization, product purity, and overall process efficiency. While chemically identical in terms of their core structure, the presence or absence of water molecules within the crystal lattice can significantly impact a compound's physical and chemical properties, leading to divergent outcomes in chemical reactions.
This guide provides an objective comparison of hydrate and anhydrous forms in the context of chemical reactions, supported by experimental data and detailed methodologies.
Key Differences in Physicochemical Properties
The primary distinction between a hydrate and its anhydrous counterpart is the inclusion of water molecules in the hydrate's crystal structure.[1][2] This seemingly minor difference gives rise to a cascade of variations in their properties:
-
Solubility and Dissolution Rate: This is one of the most significant and frequently studied differences. Generally, the anhydrous form of a compound exhibits higher aqueous solubility and a faster dissolution rate than its hydrated form.[3][4] This is because the hydrate's crystal lattice is often stabilized by the hydrogen bonding network of the water molecules, requiring more energy to break apart.[5] However, there are exceptions. For instance, theophylline monohydrate has been reported to be more soluble in water than its anhydrous form.[3][4] In some cases, a metastable anhydrous form may convert to a more stable, less soluble hydrate during the dissolution process, which can complicate dissolution profiles.
-
Stability: Hydrates are often more thermodynamically stable than their anhydrous forms under ambient conditions, especially at higher relative humidity.[3][4] Anhydrous compounds can be hygroscopic, meaning they readily absorb moisture from the atmosphere to convert into a hydrated form. This property necessitates careful storage and handling of anhydrous materials to prevent unintended hydration.
-
Physical Properties: The presence of water of crystallization can alter a compound's melting point, density, crystal shape, and color. For example, anhydrous copper(II) sulfate is a white powder, while its pentahydrate form is a vibrant blue crystalline solid.[1][2]
Impact on Chemical Reactions
The choice between using a hydrate or an anhydrous form of a reactant can have a profound impact on the outcome of a chemical reaction.
Reaction Kinetics
The rate of a chemical reaction can be influenced by the hydration state of the reactants. The water molecules in a hydrate can act as a barrier, slowing down the interaction between the reactant and other reagents. Conversely, in some reactions, the water of hydration can participate in the reaction mechanism, potentially accelerating certain steps.
For reactions that are sensitive to water, the use of a hydrated salt can be detrimental. The water released from the hydrate can react with sensitive reagents or catalysts, leading to side reactions and a decrease in the overall reaction rate.[6] For example, in Grignard reactions, which are notoriously sensitive to water, the use of an anhydrous magnesium halide is crucial for the successful formation of the Grignard reagent.[7]
Reaction Yield and Product Purity
The presence of water from a hydrated reactant can significantly affect the yield and purity of the desired product. In water-sensitive reactions, the water can lead to the formation of byproducts, reducing the overall yield of the intended product. For instance, in esterification reactions, the presence of water can shift the equilibrium back towards the reactants, thereby lowering the yield of the ester.
Furthermore, the crystallization process, which is often used for product purification, can be affected by the presence of water. The formation of different polymorphs or solvates (including hydrates) of the product can be influenced by the solvent environment, which includes any water introduced by the reactants.[8][9] This can impact the final product's purity and its physical properties.
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the properties and performance of hydrate and anhydrous forms of selected compounds.
Table 1: Solubility and Dissolution Rate Comparison
| Compound | Form | Solubility | Dissolution Rate | Reference(s) |
| Theophylline | Anhydrous | Higher | Faster | [4] |
| Monohydrate | Lower | Slower | [4] | |
| Carbamazepine | Anhydrous | Higher | Faster | [3] |
| Dihydrate | Lower | Slower | [3] | |
| Erythromycin | Anhydrous | Lower | Slower | [3][4] |
| Dihydrate | Higher | Faster | [3][4] | |
| Cefdinir | Anhydrous | - | Slower | [10] |
| Monohydrate | - | Faster | [10] |
Note: Solubility and dissolution rates are generally compared in aqueous media. The specific values can vary depending on the experimental conditions (e.g., temperature, pH, solvent).
Experimental Protocols
To accurately assess the impact of using a hydrate versus an anhydrous form in a chemical reaction, a well-designed experimental protocol is essential. Below are generalized methodologies for key comparative experiments.
Protocol 1: Comparison of Reaction Kinetics
Objective: To determine the effect of the reactant's hydration state on the reaction rate.
Methodology:
-
Reactant Characterization: Confirm the identity and purity of both the hydrated and anhydrous forms of the reactant using techniques such as X-ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA), and Karl Fischer titration to determine the water content.
-
Reaction Setup: Set up two parallel reactions under identical conditions (temperature, pressure, solvent, stoichiometry of other reagents), with the only variable being the form of the reactant used (hydrate vs. anhydrous).
-
Reaction Monitoring: Monitor the progress of each reaction over time. This can be achieved through various analytical techniques depending on the nature of the reaction:
-
Spectroscopic Methods (UV-Vis, IR, NMR): To track the disappearance of reactants or the appearance of products.[11]
-
Chromatographic Methods (GC, HPLC): To separate and quantify reactants and products at different time points.[12]
-
Titration: For reactions involving acids, bases, or other titratable species.
-
-
Data Analysis: Plot the concentration of a reactant or product as a function of time for both reactions. From these plots, determine the initial reaction rates and the rate constants to quantitatively compare the kinetics.
Protocol 2: Comparison of Reaction Yield and Product Purity
Objective: To evaluate the impact of the reactant's hydration state on the final product yield and purity.
Methodology:
-
Reactant Characterization: As in Protocol 1, thoroughly characterize the hydrated and anhydrous reactants.
-
Reaction Execution: Carry out two separate reactions to completion, one with the hydrated reactant and one with the anhydrous reactant, ensuring all other parameters are identical.
-
Product Isolation and Yield Calculation: After the reaction is complete, isolate the crude product from each reaction mixture using appropriate workup and purification procedures (e.g., extraction, filtration, distillation). Carefully dry and weigh the purified product to calculate the percentage yield for each reaction.
-
Purity Analysis: Assess the purity of the isolated products from both reactions using techniques such as:
-
Melting Point Analysis: A sharp and well-defined melting point is indicative of high purity.
-
Chromatography (GC, HPLC): To detect and quantify any impurities.
-
Spectroscopy (NMR, Mass Spectrometry): To confirm the structure of the product and identify any byproducts.
-
-
Data Comparison: Compare the percentage yields and purity profiles of the products obtained from the reactions using the hydrated and anhydrous reactants.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Reversible transformation between hydrated and anhydrous forms.
Caption: Potential reaction pathways for anhydrous vs. hydrated reactants.
Caption: Experimental workflow for comparing hydrate and anhydrous forms.
Conclusion
The decision to use a hydrated or an anhydrous form of a reactant is not trivial and requires careful consideration of the specific chemical reaction and desired outcomes. While anhydrous forms often offer the advantage of higher reactivity in non-aqueous systems and prevent unwanted side reactions with water, hydrates can be more stable and easier to handle. For aqueous reactions, the difference in performance may be less pronounced once the compound is dissolved.
Ultimately, empirical testing is paramount. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the performance of both forms and make an informed decision to optimize their chemical processes for kinetics, yield, and purity.
References
- 1. savemyexams.com [savemyexams.com]
- 2. uyir.at [uyir.at]
- 3. Pharmaceutical Hydrates Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. vapourtec.com [vapourtec.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring Fast Chemical Reactions Application Note [perkinelmer.com]
- 12. Monitoring Chemical Reactions: Process & Example - Lesson | Study.com [study.com]
A Comparative Guide to the Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate: A Key Efavirenz Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a critical intermediate in the manufacture of the antiretroviral medication Efavirenz. The analysis focuses on an objective evaluation of different synthetic strategies, presenting experimental data and detailed methodologies to assist researchers and chemical development professionals in selecting the most suitable protocol for their specific requirements.
Overview of Synthetic Strategies
The synthesis of this compound predominantly follows two well-documented pathways:
-
Route 1: Friedel-Crafts Acylation. This classic approach involves the acylation of a protected p-chloroaniline derivative with a trifluoroacetylating agent, typically in the presence of a Lewis acid catalyst. This method is noted for its use of readily available and cost-effective reagents.
-
Route 2: n-Butyllithium Mediated Acylation. This alternative route utilizes the highly reactive organolithium reagent, n-butyllithium, to facilitate the acylation of a protected p-chloroaniline. While this method can offer high yields, it requires stringent anhydrous conditions and careful handling of the pyrophoric n-butyllithium.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters of the two primary synthetic routes to this compound.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: n-Butyllithium Mediated Acylation |
| Starting Material | p-Chloroaniline | p-Chloroaniline |
| Key Reagents | Acyl chloride (e.g., Acetyl chloride, Pivaloyl chloride), Trifluoroacetyl chloride, Lewis Acid (e.g., AlCl₃, ZnCl₂) | Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate, Tetramethylethylenediamine (TMEDA) |
| Overall Yield | >78.1%[1] | Up to 86.7%[2] |
| Product Purity | ≥99.0%[1] | High (quantitative data not specified in reviewed sources) |
| Key Advantages | High safety profile, low cost, simple operation, less pollution[1] | Potentially higher overall yield[2] |
| Key Disadvantages | May involve multiple steps including protection and deprotection | Use of hazardous and pyrophoric n-butyllithium, requires strict anhydrous conditions, potentially higher cost of reagents[1] |
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This protocol is a generalized procedure based on methodologies described in the patent literature[1][3].
Step 1: Protection of p-Chloroaniline
-
To a stirred solution of p-chloroaniline in a suitable solvent (e.g., toluene), add a base (e.g., 30% sodium hydroxide solution) at 0-5°C.
-
Slowly add an acyl chloride (e.g., acetyl chloride or pivaloyl chloride) while maintaining the temperature between 5-15°C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Separate the organic layer, wash it, and then cool to -5°C to crystallize the N-acylated-4-chloroaniline product.
-
Filter the solid, wash with water, and dry under vacuum. A yield of 96.6% has been reported for N-acetyl-4-chloroaniline[3].
Step 2: Friedel-Crafts Acylation
-
In a separate reactor, suspend a Lewis acid (e.g., anhydrous aluminum trichloride) in an organic solvent (e.g., dichloromethane or n-hexane) and cool to -20°C to -30°C[1][3].
-
Slowly introduce trifluoroacetyl chloride into the cooled suspension.
-
Dissolve the N-acylated-4-chloroaniline from Step 1 in an organic solvent and add it dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, wash it to neutrality, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and evaporate the solvent to obtain the crude N-acyl-4-chloro-2-(trifluoroacetyl)aniline. A pure yield of 95.3% has been reported for the N-ethanoyl derivative[1].
Step 3: Hydrolysis and Salt Formation
-
To the crude product from Step 2, add glacial acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to approximately 60°C and stir for 4 hours to facilitate hydrolysis of the protecting group.
-
Cool the reaction mixture to 0°C and stir for 2 hours to induce crystallization of the hydrochloride salt.
-
Filter the product, wash with a suitable solvent (e.g., ethyl acetate), and dry under reduced pressure to obtain this compound. A yield of 91.6% with a purity of 99.6% has been reported for this final step[1].
Route 2: n-Butyllithium Mediated Acylation
This protocol is a generalized procedure based on methodologies described in the patent literature[2].
Step 1: Protection of p-Chloroaniline
-
This step is similar to Step 1 of Route 1, resulting in the formation of N-pivaloyl-4-chloroaniline with a reported yield of 96.8%[2].
Step 2: Acylation using n-Butyllithium
-
In a reactor under an inert atmosphere, dissolve N-pivaloyl-4-chloroaniline and tetramethylethylenediamine (TMEDA) in an anhydrous solvent (e.g., methyl tert-butyl ether).
-
Cool the mixture to -20°C and slowly add a solution of n-butyllithium in hexane, ensuring the temperature does not exceed 5°C.
-
After the addition, maintain the temperature at -5 to 0°C for 2.5 hours.
-
Cool the reaction mixture to -20°C and rapidly add ethyl trifluoroacetate.
-
Stir for 30 minutes and then quench the reaction by adding ice-cold water.
-
Separate the organic layer, wash it to neutrality, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and evaporate the solvent to obtain N-(4-chloro-2-trifluoroacetylphenyl)pivalamide. A yield of 95.8% has been reported for this step[2].
Step 3: Deprotection and Salt Formation
-
To the crude product from Step 2, add methanol and a concentrated acid (e.g., 33% hydrochloric acid)[2].
-
Heat the mixture to 60°C and monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0-5°C and stir for 2 hours to facilitate crystallization.
-
Filter the solid product, wash with methanol, and dry under vacuum to obtain this compound.
Experimental Workflows
References
- 1. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]
- 2. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 3. Method for synthesizing this compound intermediate - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Inhibitory Mechanisms of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of Efavirenz, a key Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), with other first and next-generation NNRTIs. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a critical chemical intermediate in the synthesis of Efavirenz. The information presented herein is intended to assist researchers in evaluating the efficacy and mechanisms of these antiretroviral compounds.
Efavirenz is a first-generation NNRTI that has been a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] Like other NNRTIs, it is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA.[2][3] NNRTIs bind to an allosteric hydrophobic pocket on the p66 subunit of the RT, inducing a conformational change that distorts the active site and inhibits DNA synthesis.[4] A key advantage of NNRTIs is that they do not require intracellular phosphorylation to become active.[5]
However, the clinical utility of first-generation NNRTIs like Efavirenz can be limited by the development of drug resistance, often from a single point mutation in the NNRTI binding pocket.[6] This has led to the development of next-generation NNRTIs with improved resistance profiles. This guide will compare Efavirenz with other notable NNRTIs, focusing on their inhibitory potency against wild-type and resistant HIV-1 strains.
Data Presentation: Comparative Inhibitory Potency of NNRTIs
The following table summarizes the in vitro inhibitory activity of Efavirenz and other selected NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutant strains. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) are key metrics for comparing the potency of these inhibitors. Lower values indicate greater potency.
| Compound | Class | Target | Wild-Type HIV-1 (EC50/IC50) | Resistant Strains (Fold Change in EC50/IC50) | Key Resistance Mutations |
| Efavirenz | First-Generation NNRTI | HIV-1 RT | ~1.5 - 2.7 nM[5][7] | High fold change with single mutations | K103N, Y181C, G190S[8] |
| Nevirapine | First-Generation NNRTI | HIV-1 RT | ~10 - 100 nM | High fold change with single mutations | K103N, Y181C |
| Rilpivirine | Next-Generation NNRTI | HIV-1 RT | ~0.1 - 0.7 nM | Lower fold change compared to first-gen | E138K, K101P |
| Etravirine | Next-Generation NNRTI | HIV-1 RT | ~0.2 - 1.5 nM | Active against many NNRTI-resistant strains | Y181C, but less affected by K103N |
| Doravirine | Next-Generation NNRTI | HIV-1 RT | ~12 nM | Maintains activity against common NNRTI-resistant strains | Less affected by K103N, Y181C, G190A |
Note: EC50/IC50 values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Phenotypic Antiviral Susceptibility Assay (Cell-Based)
This assay determines the concentration of an NNRTI required to inhibit HIV-1 replication by 50% (EC50) in a cell-based system.[8]
-
Materials:
-
TZM-bl reporter cell line (expresses luciferase under the control of the HIV-1 LTR).
-
Wild-type and NNRTI-resistant HIV-1 virus stocks.
-
NNRTI stock solutions (e.g., Efavirenz, dissolved in DMSO).
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the NNRTI in complete growth medium.
-
Add the diluted NNRTI to the appropriate wells. Include virus control wells (no drug) and cell control wells (no virus).
-
Add a pre-titered amount of HIV-1 virus stock to each well (except cell controls).
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each NNRTI concentration relative to the virus control.
-
Plot the percent inhibition against the logarithm of the NNRTI concentration and use non-linear regression to determine the EC50 value.[4]
-
2. HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of an NNRTI on the enzymatic activity of purified HIV-1 RT.[9][10]
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Reaction buffer containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs, and MgCl2.
-
Biotin and digoxigenin-labeled nucleotides.
-
Streptavidin-coated 96-well plates.
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
HRP substrate (e.g., ABTS).
-
Stop solution.
-
Plate reader.
-
-
Procedure:
-
Coat a 96-well plate with streptavidin.
-
Prepare serial dilutions of the NNRTI.
-
In a separate plate, mix the HIV-1 RT enzyme with the diluted NNRTI and incubate.
-
Add the reaction buffer containing the template-primer and labeled nucleotides to initiate the reverse transcription reaction.
-
Incubate to allow for DNA synthesis.
-
Transfer the reaction mixture to the streptavidin-coated plate to capture the biotin-labeled DNA product.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-digoxigenin-HRP conjugate and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the control with no inhibitor (100% activity).
-
Plot the percentage of inhibition against the logarithm of the NNRTI concentration to determine the IC50 value.[4]
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 3. Nnrti vs Nrti | Power [withpower.com]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Future of nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 10. xpressbio.com [xpressbio.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, a compound used in specialized research applications, including as an HIV-1 RT (HIV reverse transcriptase) inhibitor[1]. Due to the hazardous nature of this and similar chemical compounds, it is imperative that researchers, scientists, and drug development professionals are equipped with the necessary information to manage its disposal safely and effectively.
Hazard Profile and Safety Precautions
Conflicting information exists regarding the specific hazards of this compound. While one safety data sheet (SDS) indicates no available data for hazard statements[2], other sources classify it as a hazardous substance. It is prudent to adopt a conservative approach and handle this compound with a high degree of caution.
One supplier's SDS indicates the compound "Causes severe skin burns and eye damage" (H314) and assigns the "Danger" signal word[3]. Another source also suggests it may cause respiratory irritation[4]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: If dusts are generated or if working in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Disposal Protocol: A Step-by-Step Approach
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Halogenated organic wastes are typically incinerated in regulated hazardous waste incinerators[5]. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams[6][7]. This is because the disposal methods for these two types of waste are different and mixing them can lead to complications and increased disposal costs[7].
-
Do not mix this compound with incompatible materials such as strong acids, bases, or oxidizing agents[8].
Step 2: Waste Collection and Labeling
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be in good condition, compatible with the chemical, and have a threaded cap that can be tightly sealed[8].
-
The label must clearly identify the contents, including the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas[8]. The words "Hazardous Waste" should also be clearly marked on the container[7].
Step 3: Storage of Chemical Waste
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition[8].
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
Ensure the container is kept closed at all times, except when adding waste[8].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the disposal of chemical waste. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste[9].
Quantitative Data Summary
Specific quantitative data for this compound is limited. The following table summarizes available information.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [1][4] |
| Molecular Weight | 278.99 g/mol | [1] |
| CAS Number | 1184936-21-7 or 173676-59-0 | [2][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [3] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.
Caption: Disposal workflow for this compound.
Caption: Relationship between hazards, PPE, and disposal classification.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a compound used in research, such as an HIV-1 RT (HIV reverse transcriptase) inhibitor.[1]
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Hazards:
-
Causes skin irritation and in some cases, severe skin burns and eye damage.[2][3][4]
-
Harmful if swallowed.[6]
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
May cause an allergic skin reaction.[7]
-
May cause cancer.
-
Very toxic to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] Take off contaminated clothing and wash it before reuse.[8] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][7] A closed system or local exhaust ventilation is recommended if dust or aerosol will be generated.[8] |
| Hand Protection | Wear protective gloves.[8] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling Procedures:
-
Ventilation: Handle in a well-ventilated place.[4] Use only outdoors or in a well-ventilated area.
-
Avoid Contact: Avoid contact with skin and eyes.[4][5][8] Do not breathe dust, fume, mist, vapors, or spray.[5][8]
-
Hygiene: Wash hands and face thoroughly after handling.[2][8] Do not eat, drink, or smoke when using this product.[2][5][8]
-
Contaminated Clothing: Contaminated work clothing must not be allowed out of the workplace. Wash contaminated clothing before reuse.[4]
Storage Conditions:
-
Container: Keep container tightly closed.[8]
-
Location: Store in a cool, dry, and well-ventilated place.[4][9] Keep in a dark place.[10]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[9]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[5] If not breathing, give artificial respiration.[5] Get immediate medical advice/attention.[5]
-
If on Skin: Wash with plenty of soap and water.[5] Remove all contaminated clothing and shoes.[7] Get immediate medical advice/attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes.[2][8] Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] Get immediate medical advice/attention.[5]
-
If Swallowed: Do NOT induce vomiting.[4][5] Rinse mouth.[4][8] Immediately call a POISON CENTER or doctor/physician.[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate air ventilation.[5] Do not attempt to take action without suitable protective equipment.[5]
-
Containment: Stop the leak if it is safe to do so.[5]
-
Cleaning Up: Sweep or shovel spills into an appropriate container for disposal.[5] Minimize the generation of dust.[5] Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container.[9]
-
Environmental Precautions: Avoid release to the environment.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Treatment:
-
Dispose of contents/container to an approved waste disposal plant.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7][9]
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1184936-21-7|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
